Isobutyl p-toluenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 214493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylpropyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-9(2)8-14-15(12,13)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRPGAQCKHRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964110 | |
| Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4873-56-7 | |
| Record name | Isobutyl p-toluenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4873-56-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpropyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20964110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYL P-TOLUENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS60887388 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isobutyl p-Toluenesulfonate
This guide provides a comprehensive overview of the synthesis of isobutyl p-toluenesulfonate, a crucial reagent in organic chemistry. It delves into the underlying reaction mechanisms, offers a detailed, field-tested experimental protocol, and emphasizes the critical safety and handling procedures necessary for a successful and safe synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this synthetic transformation.
Introduction and Strategic Importance
This compound, also known as isobutyl tosylate, is a valuable alkylating agent in organic synthesis.[1] Its utility stems from the excellent leaving group ability of the tosylate anion, facilitating a wide range of nucleophilic substitution reactions.[1] This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the introduction of an isobutyl group can significantly modulate the biological activity of a molecule.[1] Understanding the nuances of its synthesis is paramount for chemists aiming to leverage its reactivity in complex molecular architectures.
The Chemistry of Tosylation: Mechanism and Rationale
The synthesis of this compound is fundamentally an esterification reaction between isobutanol and p-toluenesulfonyl chloride (TsCl). The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
The Core Reaction:
Isobutanol + p-Toluenesulfonyl Chloride → this compound + Hydrochloric Acid
The mechanism proceeds via a nucleophilic attack of the oxygen atom of the isobutanol's hydroxyl group on the electrophilic sulfur atom of the p-toluenesulfonyl chloride. The base, often sodium hydroxide, plays a crucial role in deprotonating the alcohol, thereby increasing its nucleophilicity and driving the reaction forward.[1] The choice of a biphasic system with a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), is a common and effective strategy to enhance the reaction rate by facilitating the transport of the hydroxide ion from the aqueous phase to the organic phase.[1]
Experimental Protocol: A Validated Approach
This protocol details a robust and scalable method for the synthesis of this compound, adapted from established procedures.[1][2]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Isobutanol | Reactant |
| p-Toluenesulfonyl chloride (TsCl) | Reactant |
| Toluene | Solvent |
| Sodium hydroxide (NaOH) | Base |
| Tetrabutylammonium bromide (TBAB) | Phase Transfer Catalyst |
| Anhydrous sodium sulfate | Drying agent |
| Reaction flask with overhead stirrer | Reaction vessel |
| Dropping funnel | Controlled addition of base |
| Thermometer | Temperature monitoring |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
Step-by-Step Synthesis Procedure
-
Initial Setup: In a well-ventilated fume hood, charge a reaction flask with toluene, isobutanol, p-toluenesulfonyl chloride, and tetrabutylammonium bromide.[2]
-
Reaction Initiation: Begin stirring the mixture and heat to a temperature of 40-45°C.[2]
-
Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture using a dropping funnel, ensuring the temperature does not exceed 50°C.[2] The addition of the base will neutralize the HCl generated, driving the esterification.[1]
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 40-50°C and continue stirring for approximately 30-60 minutes.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate.[2] The aqueous layer is then extracted with an additional portion of toluene.[2]
-
Washing and Drying: Combine the organic phases and wash them with water to remove any remaining impurities.[2] Dry the organic layer over anhydrous sodium sulfate.[2]
-
Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[2]
Purification and Characterization
The crude product can be further purified by vacuum distillation.[3] Characterization of the final product should be performed using techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to confirm purity.[2] Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to verify the chemical structure.
Safety: A Non-Negotiable Priority
The synthesis of this compound involves the use of hazardous materials that necessitate strict adherence to safety protocols.
Reagent-Specific Hazards
-
p-Toluenesulfonyl Chloride (TsCl): This compound is a corrosive solid that is irritating to the skin, eyes, and respiratory tract.[4][5] It reacts with water and moist air to produce hydrogen chloride gas.[4] It is also combustible and can release toxic fumes upon decomposition.[4]
-
Sodium Hydroxide (NaOH): A corrosive solid that can cause severe burns to skin and eyes.
-
Toluene: A flammable liquid with potential neurological and reproductive toxicity.
-
Isobutanol: A flammable liquid that can cause irritation to the eyes and respiratory system.
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: All procedures must be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors and dust.[6][7]
-
Handling: Avoid contact with skin and eyes.[7] Do not eat, drink, or smoke in the laboratory.[4] Wash hands thoroughly after handling chemicals.[6]
-
Storage: Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible substances.[5][6] p-Toluenesulfonyl chloride should be stored in a dry environment.[4]
-
Spill and Waste Disposal: In case of a spill, immediately clean it up following established laboratory procedures.[6] Dispose of all chemical waste according to institutional and local regulations.[5]
Visualizing the Workflow
To provide a clear and concise overview of the synthesis and purification process, the following diagrams have been created using the DOT language.
Caption: Step-by-step purification process for this compound.
Conclusion
The synthesis of this compound is a fundamental and highly applicable procedure in organic chemistry. By understanding the underlying principles of the reaction, adhering to a well-defined experimental protocol, and prioritizing safety, researchers can reliably produce this important reagent for a multitude of synthetic applications. The protocol described herein provides a solid foundation for the successful and safe execution of this synthesis.
References
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International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]
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An In-depth Technical Guide to Isobutyl p-Toluenesulfonate
Foreword
For the modern researcher in organic synthesis and medicinal chemistry, precision and predictability are paramount. Our reagents are the fundamental tools that dictate the success of complex molecular construction. Isobutyl p-toluenesulfonate, commonly known as isobutyl tosylate, stands as a critical reagent in this toolkit. Its utility lies in its capacity to serve as a potent electrophile, transforming a poorly reactive hydroxyl group into an excellent leaving group. This guide offers a deep dive into the core chemical properties, synthesis, reactivity, and practical handling of this compound, providing the field-proven insights necessary for its effective and safe application in a laboratory setting.
Core Physicochemical Properties
This compound is the ester formed from isobutanol and p-toluenesulfonic acid.[1] Its structure features a bulky isobutyl group attached to the sulfonate ester, which influences its reactivity and physical properties. The tosylate group is an outstanding leaving group due to the ability of the sulfonate anion to delocalize its negative charge through resonance across three oxygen atoms, rendering it a very weak base.[2]
A summary of its key physical and chemical identifiers is presented below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-methylpropyl 4-methylbenzenesulfonate | [3] |
| Synonyms | Isobutyl tosylate, p-Toluenesulfonic acid isobutyl ester | [3][4] |
| CAS Number | 4873-56-7 | [3][4] |
| Molecular Formula | C₁₁H₁₆O₃S | [3][5] |
| Molecular Weight | 228.31 g/mol | [1][3] |
| Appearance | Liquid | [6] |
| Refractive Index (n20/D) | 1.5025 | [5] |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C | [3][5] |
| InChIKey | QIMRPGAQCKHRKB-UHFFFAOYSA-N | [3][5] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a cornerstone esterification reaction, typically achieved by reacting isobutanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] The base is critical as it neutralizes the hydrochloric acid (HCl) byproduct, preventing potential acid-catalyzed side reactions.[1]
Causality in Experimental Design:
-
Choice of Base: While organic bases like pyridine or triethylamine are common,[7] an inorganic base such as sodium hydroxide (NaOH) can be effectively used in a biphasic system with a phase-transfer catalyst.[1][8] This approach simplifies workup, as the base and its salt are easily removed in an aqueous wash.
-
Temperature Control: The reaction is exothermic. Maintaining a temperature between 40–50°C is crucial to prevent decomposition and the formation of side products.[1][8]
-
Phase-Transfer Catalyst (PTC): In the biphasic NaOH method, a PTC like tetrabutylammonium bromide (TBAB) is essential.[1][8] The TBAB facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound via esterification.
Step-by-Step Synthesis Protocol:
This protocol is adapted from a high-yield industrial method.[1][8]
-
Initial Setup: To a reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel, add toluene (900 g), isobutanol (240 g, 3.24 mol), p-toluenesulfonyl chloride (630 g, 3.31 mol), and tetrabutylammonium bromide (30 g, 0.09 mol).[8]
-
Reaction Initiation: Heat the mixture to 40-45°C with stirring.[8]
-
Base Addition: Prepare a solution of sodium hydroxide (150 g, 3.75 mol) in water (450 g). Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 50°C.[8]
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 40-50°C and continue stirring for approximately 1 hour.[1] Monitor the disappearance of p-toluenesulfonyl chloride using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate. Extract the aqueous phase with toluene (200 g).[8]
-
Purification: Combine the organic phases and wash once with water (300 g). Dry the organic layer over anhydrous sodium sulfate.[8]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. This method can produce the final product with high purity (~99.8% by HPLC) and in nearly quantitative yield.[8]
Reactivity and Mechanistic Considerations
The primary utility of this compound in organic synthesis is as an alkylating agent .[1] The tosylate group is an exceptional leaving group, readily displaced by a wide range of nucleophiles in Sₙ2 reactions.[2] This transforms the chemically inert C-O bond of an alcohol into a highly reactive site for forming new carbon-heteroatom or carbon-carbon bonds.
The Sₙ2 Reaction Pathway:
The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the tosylate group. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon is a chiral center. The tosylate anion departs simultaneously.
Diagram: General Sₙ2 Reaction
Caption: Generalized Sₙ2 reaction mechanism with a tosylate leaving group.
Field Insights:
-
Nucleophile Strength: Strong nucleophiles (e.g., amines, thiolates, alkoxides) react readily. Weaker nucleophiles may require more forcing conditions (e.g., higher temperatures).
-
Steric Hindrance: As an isobutyl ester, the electrophilic carbon is primary, which is ideal for Sₙ2 reactions. However, the branching at the beta-carbon can slightly slow the reaction rate compared to a linear analogue like n-butyl tosylate.
-
Genotoxicity Concerns: It is important to note that alkyl p-toluenesulfonates are recognized as potential genotoxic impurities in pharmaceutical development due to their ability to alkylate DNA.[1] Their presence must be carefully controlled and monitored in active pharmaceutical ingredients (APIs).
Spectroscopic and Analytical Data
Unambiguous characterization of this compound is critical for confirming its identity and purity post-synthesis.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear signature. Expect to see signals corresponding to the aromatic protons of the tosyl group (two doublets in the 7-8 ppm region), the methylene protons of the isobutyl group adjacent to the oxygen (a doublet), the methine proton (a multiplet), and the two equivalent methyl groups (a doublet).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the aromatic carbons, the sulfonate-bearing carbon, and the four carbons of the isobutyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group, typically found around 1350 cm⁻¹ and 1170 cm⁻¹.[3] C-O stretching and aromatic C-H and C=C bands will also be present.
Handling, Storage, and Safety
As a reactive alkylating agent, proper handling of this compound is essential for laboratory safety.
-
Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3][6] It may also cause respiratory irritation.[3][6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
Conclusion
This compound is a versatile and powerful reagent for introducing an isobutyl group into a molecule. Its utility stems from the superb leaving group ability of the tosylate moiety, which facilitates efficient Sₙ2 reactions. A thorough understanding of its synthesis, which can be performed in high yield using a phase-transfer catalyzed method, and its reactivity profile is crucial for its successful application. Researchers and drug development professionals must also remain vigilant regarding its potential genotoxicity and adhere to strict safety protocols during its handling and storage. This guide provides the foundational knowledge to leverage this compound effectively and responsibly in the pursuit of novel chemical entities.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 598985, Isopropyl tosylate. Retrieved from [Link]
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Khan Academy (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
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Pharmaffiliates (n.d.). This compound. Retrieved from [Link]
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MDPI (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel). Retrieved from [Link]
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Organic Synthesis (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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isobutyl p-toluenesulfonate CAS number
An In-Depth Technical Guide to Isobutyl p-Toluenesulfonate (CAS: 4873-56-7) for Advanced Research and Pharmaceutical Development
Executive Summary
This compound, commonly known as isobutyl tosylate, is a pivotal organic compound widely utilized in chemical synthesis. Identified by its CAS Number 4873-56-7 , this sulfonate ester serves as a highly efficient alkylating agent for introducing the isobutyl moiety into a wide array of molecules.[1][2] Its utility stems from the transformation of the poorly reactive hydroxyl group of isobutanol into a tosylate, which is an excellent leaving group in nucleophilic substitution reactions.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol, its mechanistic role in organic reactions, and its critical applications, particularly within the pharmaceutical industry. Furthermore, it addresses the compound's status as a potential genotoxic impurity (PGI), a crucial consideration for drug development professionals, and outlines essential safety and handling protocols.[1]
Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in a research setting. This compound is characterized by the following identifiers and properties.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 4873-56-7[2][5][6] |
| IUPAC Name | 2-methylpropyl 4-methylbenzenesulfonate[1][5] |
| Common Synonyms | Isobutyl tosylate, Isobutyl 4-methylbenzenesulfonate, p-Toluenesulfonic acid isobutyl ester[2][5] |
| Molecular Formula | C₁₁H₁₆O₃S[5][7] |
| InChI Key | QIMRPGAQCKHRKB-UHFFFAOYSA-N[5][7] |
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 228.31 g/mol [5][7] |
| Appearance | Colourless Oil[2] |
| Storage Temperature | 2-8°C (Refrigerator)[2][8] |
The Chemistry of Tosylates: A Primer on Reactivity
The synthetic utility of this compound is intrinsically linked to the chemical nature of the p-toluenesulfonate (tosylate) group. Alcohols are generally poor substrates for nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group.[4] The conversion of an alcohol to a sulfonate ester, such as a tosylate, "activates" the molecule by replacing the hydroxyl group with a group that is a very weak base and highly stabilized by resonance, making it an excellent leaving group.[3][4]
This activation is the cornerstone of its function. The tosylate anion's stability arises from the delocalization of the negative charge across the three oxygen atoms and the benzene ring. When a nucleophile attacks the electrophilic carbon atom bonded to the tosylate group, the carbon-oxygen bond cleaves heterolytically, and the stable tosylate anion departs.[1] This process typically proceeds via an Sₙ2 mechanism, which involves an inversion of stereochemistry at the reaction center if it is chiral.[9]
Caption: General workflow of an Sₙ2 reaction involving an alkyl tosylate.
Synthesis of this compound
The predominant and most efficient method for preparing this compound is through the esterification of isobutanol with p-toluenesulfonyl chloride (TsCl).[1][10] This reaction is a classic example of tosylation.
Reaction Principle and Causality
The synthesis involves the nucleophilic attack of the oxygen atom in isobutanol on the electrophilic sulfur atom of tosyl chloride.[4] This process generates hydrochloric acid (HCl) as a byproduct. The inclusion of a base, such as sodium hydroxide, is critical to neutralize the HCl as it forms, thereby driving the reaction equilibrium towards the product and preventing potential acid-catalyzed side reactions.[1][11] In biphasic systems (e.g., toluene and water), a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is often employed.[1][10] The TBAB facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate.
Caption: Synthesis of this compound via tosylation of isobutanol.
Validated Experimental Protocol
The following protocol is a self-validating system adapted from established procedures, ensuring high yield and purity.[10]
Step 1: Initial Mixture Preparation
-
To a reaction flask, add toluene (900 g), isobutanol (240 g, 3.238 mol), p-toluenesulfonyl chloride (630 g, 3.305 mol), and tetrabutylammonium bromide (30 g, 93.06 mmol).
Step 2: Reaction Initiation
-
Heat the mixture to 40-45°C with stirring.
-
Prepare a solution of sodium hydroxide (150 g, 3.75 mol) in water (450 g).
-
Add the sodium hydroxide solution dropwise to the reaction mixture, ensuring the temperature does not exceed 50°C.
Step 3: Reaction and Monitoring
-
After the addition is complete, maintain the temperature at 40-50°C and stir for approximately 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-toluenesulfonyl chloride is consumed. If residual acid chloride remains, a small additional amount of isobutanol (5-8 g) can be added to drive the reaction to completion.[10]
Step 4: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and allow the layers to separate.
-
Separate the organic phase. Extract the aqueous phase once with toluene (200 g).
-
Combine the organic phases and wash with water (300 g).
-
Dry the organic phase with anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product.
Step 5: Analysis
-
The resulting product, a colorless oil, can be analyzed for purity by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This method typically yields the product in nearly quantitative amounts with purity around 99.8% by HPLC.[10]
Applications in Drug Development and Organic Synthesis
This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical reagent and intermediate in the synthesis of APIs and other complex organic molecules.[1]
-
Versatile Alkylating Agent: Its primary role is to act as an isobutylating agent.[1] It allows for the controlled introduction of an isobutyl group onto nucleophilic atoms like oxygen, nitrogen, or sulfur, which is a common strategy in medicinal chemistry to modify a drug candidate's properties, such as its lipophilicity, metabolic stability, or binding affinity to a biological target.[1]
-
Intermediate in Pharmaceutical Synthesis: The compound is a key building block in multi-step synthetic pathways. For example, it can be used in the synthesis of more complex molecules where the isobutyl group is a necessary structural component.[1] A search of medicinal chemistry literature reveals its use in the development of novel therapeutic agents.[12]
-
Genotoxic Impurity (PGI) Considerations: A critical aspect for professionals in drug development is the classification of sulfonate esters as a "cohort of concern" for potential genotoxicity.[1] Regulatory agencies have stringent requirements for controlling PGIs in APIs. The formation of this compound as a byproduct or its presence as an unreacted starting material must be carefully monitored and controlled to levels typically in the parts-per-million (ppm) range in the final drug substance.[13] This necessitates the development of highly sensitive analytical methods (e.g., HPLC-MS) for its detection and quantification.[13]
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
GHS Hazard Classification: [5][14]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling Procedures: [8][14]
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Avoid Inhalation: Avoid breathing mist, vapors, or spray.
Storage and Incompatibilities: [2][8][15]
-
Conditions: Store in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C. Keep the container tightly closed.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound (CAS: 4873-56-7) is a fundamentally important reagent in modern organic synthesis. Its value lies in its ability to convert a poorly reactive alcohol into a versatile electrophile suitable for a wide range of nucleophilic substitution reactions. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and regulatory considerations as a potential genotoxic impurity is essential for its effective and safe application in the creation of novel therapeutics.
References
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-
PubChem. (n.d.). This compound | C11H16O3S | CID 310590. National Institutes of Health. Retrieved from [Link]
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An In-Depth Technical Guide to Isobutyl p-Toluenesulfonate for the Research Scientist
Abstract
Isobutyl p-toluenesulfonate, commonly referred to as isobutyl tosylate, is a crucial sulfonic acid ester in modern organic synthesis. With a molecular weight of 228.31 g/mol , this compound serves as a potent alkylating agent, enabling the strategic introduction of isobutyl groups into a wide array of molecular frameworks.[1][2] Its utility is particularly pronounced in pharmaceutical and agrochemical development, where precise molecular modification is paramount for tuning biological activity. This guide provides an in-depth analysis of this compound's core physicochemical properties, validated synthesis and purification protocols, mechanistic insights into its reactivity, and critical safety protocols for its handling. The content herein is structured to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively and safely leverage this versatile reagent in their work.
Core Physicochemical Properties
A comprehensive understanding of a reagent's physical and chemical identity is the foundation of its effective application. This compound is an oily, colorless liquid at room temperature, characterized by the chemical formula C₁₁H₁₆O₃S.[1][2][3] Its structure, featuring a nucleofugal tosylate group attached to an isobutyl chain, is the key to its reactivity.
Caption: Chemical structure of this compound.
The quantitative properties of this compound are summarized below for rapid reference.
| Property | Value | Source |
| Molecular Weight | 228.31 g/mol | PubChem[2], ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₆O₃S | PubChem[2], Alfa Aesar[4] |
| IUPAC Name | 2-methylpropyl 4-methylbenzenesulfonate | PubChem[2] |
| CAS Number | 4873-56-7 | PubChem[2] |
| Appearance | Colorless Oil | ChemicalBook[3] |
| Boiling Point | 125-127 °C | ChemicalBook[3] |
| Density | ~1.120 g/cm³ (Predicted) | ChemicalBook[3] |
| Refractive Index | ~1.5025 | Alfa Aesar[4] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform | ChemicalBook[3] |
Synthesis and Purification
The standard laboratory synthesis of this compound involves the esterification of isobutanol with p-toluenesulfonyl chloride (TsCl).[1] This reaction is a cornerstone of organic chemistry, converting a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).
Expertise & Causality in Synthesis:
The choice of base is critical for driving the reaction to completion and neutralizing the hydrochloric acid (HCl) byproduct. While pyridine is traditionally used, its toxicity and purification challenges have led to the adoption of other bases like sodium hydroxide in a biphasic system or triethylamine.[1][5] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed in biphasic systems to facilitate the reaction between the aqueous base and the organic-soluble reactants.[6]
Caption: General workflow for the synthesis of this compound.
Self-Validating Synthesis Protocol:
This protocol is adapted from established industrial and laboratory procedures.[6]
-
Reactor Setup: To a stirred reaction vessel, add toluene (900 g), isobutanol (240 g, 3.24 mol), and p-toluenesulfonyl chloride (630 g, 3.31 mol).
-
Initiation: Heat the mixture to 40-45 °C.
-
Base Addition: Prepare a solution of sodium hydroxide (150 g, 3.75 mol) in water (450 g). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 50 °C.
-
Causality: The dropwise addition of NaOH neutralizes the HCl generated in situ. Maintaining the temperature below 50 °C prevents unwanted side reactions and potential degradation of the product.
-
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 40-50 °C and stir for approximately 30-60 minutes. Monitor the disappearance of the p-toluenesulfonyl chloride starting material using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The layers will separate. Transfer the mixture to a separatory funnel and remove the lower aqueous layer.
-
Extraction & Washing: Extract the aqueous layer with toluene (200 g) to recover any dissolved product. Combine all organic phases and wash once with water (300 g) to remove residual salts and base.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.[6]
-
Purification (Optional): For research-grade purity, the resulting oil can be further purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the superb leaving group ability of the tosylate anion (⁻OTs). The negative charge on the tosylate anion is delocalized through resonance across three oxygen atoms and the benzene ring, making it a very stable, weak base.[7][8]
This property makes isobutyl tosylate an excellent electrophile for Sₙ2 (bimolecular nucleophilic substitution) reactions. When a nucleophile (Nu⁻) attacks, it approaches the carbon atom attached to the tosylate group, leading to the displacement of the tosylate and the formation of a new carbon-nucleophile bond.
Caption: Sₙ2 reaction mechanism involving this compound.
Advantages in Drug Development:
-
Mild Conditions: Tosylation allows for the activation of alcohols under non-acidic, milder conditions compared to conversion to alkyl halides using strong acids. This is crucial when working with acid-sensitive functional groups elsewhere in a complex molecule.[9]
-
Stereochemical Control: The synthesis of the tosylate from an alcohol proceeds with retention of configuration at the carbon center.[8] The subsequent Sₙ2 substitution reaction occurs with inversion of stereochemistry. This two-step sequence provides a reliable method for inverting the stereocenter of an alcohol, a common strategic move in the synthesis of chiral drugs.
-
Broad Substrate Scope: Tosylates react with a wide variety of nucleophiles (e.g., amines, azides, cyanides, alkoxides, thiolates), making them versatile intermediates for building complex molecular architectures.[7]
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its primary role is to act as a reactive handle for introducing the isobutyl moiety.
-
Alkylation of Heteroatoms: It is frequently used to alkylate nitrogen, oxygen, or sulfur atoms in heterocyclic compounds, which are common scaffolds in drug molecules.
-
Formation of Genotoxic Impurities: A critical consideration in drug manufacturing is the potential for tosylates to be formed as impurities. If alcohols like isobutanol are used as solvents in the presence of p-toluenesulfonic acid (a common catalyst and counterion), residual amounts can react to form isobutyl tosylate.[10] Since sulfonate esters are a class of potent, potentially genotoxic impurities, regulatory agencies like the FDA and EMA require their strict control to a threshold of toxicological concern (TTC), often around 1.5 µ g/day .[10] This necessitates highly sensitive analytical methods (e.g., HPLC-UV or LC-MS) to quantify their presence in the final drug substance.[10][11]
Safety, Handling, and Storage
As a reactive alkylating agent, this compound must be handled with appropriate care. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][12]
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[12]
-
Handling: Avoid breathing vapors or mist. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12][13]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal. Do not allow the material to enter drains.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] It is often recommended to store under an inert atmosphere (e.g., nitrogen) as the compound can be sensitive to moisture.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
This compound is more than just a chemical with a defined molecular weight; it is a fundamental tool for molecular construction. Its value lies in its predictable reactivity, its ability to activate alcohols for nucleophilic substitution under mild conditions, and its role in enabling complex synthetic strategies. For the research scientist and drug development professional, a thorough understanding of its properties, synthesis, and safe handling is not merely academic but a prerequisite for innovation and safety in the laboratory and beyond.
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isobutyl p-toluenesulfonate mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Isobutyl p-Toluenesulfonate
Abstract
This compound, commonly referred to as isobutyl tosylate, is a sulfonic acid ester of significant utility in synthetic organic chemistry. Its primary function is that of a potent isobutylating agent, capable of introducing an isobutyl moiety onto a wide range of nucleophilic substrates. The core mechanism of action is governed by the principles of nucleophilic substitution, predominantly proceeding via a bimolecular (S(_N)2) pathway. This guide provides a detailed exploration of this mechanism, the factors influencing its reactivity, its applications in chemical synthesis, and its toxicological profile as a potential genotoxic agent. Furthermore, it outlines validated experimental protocols for its synthesis and for monitoring its subsequent alkylation reactions, providing researchers and drug development professionals with a comprehensive technical resource.
Introduction: Chemical Identity and Core Function
This compound (CAS 4873-56-7) is an organic compound with the chemical formula C₁₁H₁₆O₃S.[1][2] Structurally, it is the ester formed from isobutyl alcohol and p-toluenesulfonic acid. Its utility in research and synthesis stems from the electronic properties of the p-toluenesulfonate (tosylate) group, which functions as an exceptionally effective leaving group in nucleophilic substitution reactions.[3][4] This characteristic renders this compound an efficient alkylating agent, specifically for the transfer of an isobutyl group to a target molecule.[3]
| Property | Value |
| IUPAC Name | 2-methylpropyl 4-methylbenzenesulfonate[1] |
| Synonyms | Isobutyl tosylate, p-Toluenesulfonic acid isobutyl ester[1][5] |
| Molecular Formula | C₁₁H₁₆O₃S[1][2] |
| Molecular Weight | 228.31 g/mol [1][5] |
| Appearance | Colourless Oil[5] |
The Core Mechanism of Action: A Bimolecular Nucleophilic Substitution (S(_N)2) Pathway
The predominant mechanism of action for this compound is the bimolecular nucleophilic substitution (S(_N)2) reaction.[4][6] This process is a single, concerted step where a nucleophile attacks the electrophilic carbon atom of the isobutyl group, concurrently displacing the tosylate leaving group.[3][4]
Key Components of the S(_N)2 Reaction:
-
Electrophile: The this compound molecule. The carbon atom bonded to the oxygen of the sulfonate ester is electron-deficient (electrophilic) due to the strong electron-withdrawing effect of the tosylate group.
-
Nucleophile (Nu⁻): An electron-rich species (e.g., amines, alkoxides, thiolates, cyanide) that attacks the electrophilic carbon.
-
Leaving Group (TsO⁻): The p-toluenesulfonate (tosylate) anion. It is an excellent leaving group because its negative charge is highly stabilized through resonance across the three oxygen atoms and the aromatic ring. This stability lowers the activation energy of the reaction.
The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. This leads to a trigonal bipyramidal transition state.
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isobutyl p-toluenesulfonate reactivity with nucleophiles
An In-Depth Technical Guide to the Reactivity of Isobutyl p-Toluenesulfonate with Nucleophiles
Abstract
This compound, also known as isobutyl tosylate, is a primary alkyl sulfonate ester that presents a unique and often challenging reactivity profile in nucleophilic substitution reactions. While its primary structure would suggest a predisposition towards the SN2 mechanism, significant steric hindrance at the β-carbon dramatically reduces its reactivity. This guide provides a comprehensive technical analysis of the factors governing the reactivity of this compound. We will delve into the mechanistic dichotomy between SN1 and SN2 pathways, the critical influence of nucleophile strength, solvent choice, and temperature, and provide validated experimental protocols for its synthesis and subsequent substitution reactions. This document is intended for researchers, scientists, and professionals in drug development who require a deep, causal understanding of this substrate's behavior to design effective synthetic strategies.
The Molecular Architecture: Understanding the Core Reactivity
This compound (C₁₁H₁₆O₃S) is an organic compound frequently employed in synthesis as an alkylating agent.[1] Its utility stems from the p-toluenesulfonate (tosylate) group, one of the most effective leaving groups in organic chemistry.
The Tosylate Anion: An Archetype of a Good Leaving Group
The efficacy of the tosylate group (⁻OTs) is rooted in its exceptional stability as an anion. Upon cleavage of the C-O bond, the negative charge is delocalized across the three oxygen atoms and the aromatic ring through resonance.[2][3][4] This distribution of charge means the resulting tosylate anion is a very weak base, the conjugate base of the strong acid p-toluenesulfonic acid (TsOH), making it eager to depart.[5][6] The conversion of a poorly reactive hydroxyl group from an alcohol into a tosylate is a foundational strategy for enabling nucleophilic substitution.[7][8][9]
Caption: Structure of this compound highlighting the key atoms.
The Mechanistic Crossroads: SN2 Hindrance and SN1 Instability
The reaction pathway of a nucleophilic substitution is primarily dictated by the structure of the substrate. Isobutyl tosylate, as a primary alkyl tosylate, would typically be expected to react exclusively via the SN2 mechanism.[10] However, its reactivity is a classic exception to this rule.
The SN2 Pathway: A Sterically Blockaded Route
The SN2 reaction is a concerted, single-step process requiring the nucleophile to attack the electrophilic carbon from the backside, opposite to the leaving group.[10] In isobutyl tosylate, the α-carbon (the CH₂) is primary, which is favorable. The critical issue is the β-carbon, which is a quaternary center bonded to three methyl groups (a tert-butyl group). These bulky methyl groups create a formidable steric shield, effectively blocking the necessary trajectory for the nucleophile's backside attack.[11][12][13] This neopentyl-like structure is notoriously unreactive in SN2 reactions, with reaction rates that can be up to 100,000 times slower than less hindered primary substrates like ethyl or propyl halides.[11][12][14] For most practical purposes, isobutyl tosylate is considered inert towards SN2 reactions under standard conditions.[12]
Caption: SN2 pathway is severely hindered by the bulky β-carbon group.
The SN1 Pathway: A Cationic Conundrum
An alternative SN1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate.[10] For isobutyl tosylate, this would generate a primary carbocation, which is highly unstable and energetically unfavorable.[10][15]
However, if conditions are forced (e.g., high temperature, polar protic solvent), the formation of this primary carbocation can be followed by a rapid 1,2-hydride shift. This rearrangement produces a much more stable tertiary carbocation, which is then captured by the nucleophile. This pathway, while possible, often leads to a mixture of rearranged products and is generally not a clean or efficient transformation.
Caption: Potential SN1 pathway involving a 1,2-hydride shift rearrangement.
Optimizing Reaction Conditions: A Guide for the Practitioner
Given the inherent low reactivity of isobutyl tosylate, careful selection of the nucleophile, solvent, and temperature is paramount to achieving any desired transformation.
Nucleophile Selection
To overcome the steric barrier of an SN2 reaction, a potent and sterically unhindered nucleophile is required.[15]
-
Effective Nucleophiles: Iodide (I⁻), azide (N₃⁻), cyanide (CN⁻).
-
Ineffective Nucleophiles: Bulky nucleophiles (e.g., tert-butoxide) or weak nucleophiles (e.g., H₂O, ROH) are highly unlikely to yield substitution products and may favor elimination at higher temperatures.[16]
Solvent Effects
The choice of solvent can dramatically influence the reaction pathway.[17][18]
-
Polar Aprotic Solvents (Recommended for SN2): Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred for SN2 reactions. They solvate the counter-ion of the nucleophilic salt but leave the nucleophile itself relatively "naked" and highly reactive.[5][15]
-
Polar Protic Solvents (Promote SN1/Rearrangement): Solvents like water, ethanol, and methanol stabilize carbocation intermediates, favoring the SN1 pathway.[16][17][19] They also solvate and weaken the nucleophile via hydrogen bonding, further suppressing the SN2 rate.[17][18] Using these solvents with isobutyl tosylate increases the likelihood of solvolysis with rearrangement.
Quantitative Reactivity Data
The following table summarizes the profound impact of β-carbon substitution on SN2 reaction rates, illustrating why isobutyl and neopentyl substrates are so unreactive compared to their less-hindered counterparts.
| Substrate (R-Br) | Structure of R- | Relative Rate of SN2 Reaction | Causality |
| Ethyl Bromide | CH₃CH₂- | 100,000 | Minimal steric hindrance. |
| n-Propyl Bromide | CH₃CH₂CH₂- | 40,000 | Slight increase in chain length, minor steric effect. |
| Isobutyl Bromide | (CH₃)₂CHCH₂- | 4,000 | Significant steric hindrance from two β-methyl groups. |
| Neopentyl Bromide | (CH₃)₃CCH₂- | 1 | Extreme steric hindrance from three β-methyl groups virtually halts the reaction.[11] |
Note: Relative rates are approximate and compiled from various sources for reaction with a common nucleophile.[11][12][14]
Validated Experimental Protocols
Trustworthy protocols are self-validating. The following procedures provide detailed, step-by-step methodologies for the synthesis of the substrate and a representative nucleophilic substitution reaction.
Protocol: Synthesis of this compound
This procedure details the esterification of isobutanol with p-toluenesulfonyl chloride (TsCl) using a phase transfer catalyst for high efficiency.[1][20]
Materials:
-
Isobutanol (1.0 eq)
-
p-Toluenesulfonyl chloride (1.02 eq)
-
Toluene
-
Sodium hydroxide (1.15 eq) in water
-
Tetrabutylammonium bromide (TBAB, ~0.03 eq)
-
Anhydrous sodium sulfate
-
Reaction flask, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, combine isobutanol, toluene, p-toluenesulfonyl chloride, and the TBAB catalyst.
-
Reaction Initiation: Begin stirring the mixture and gently heat to 40-45 °C.
-
Base Addition: Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 50 °C. The base neutralizes the HCl byproduct, driving the reaction to completion.[1]
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 40-50 °C and stir for 1 hour. Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol.
-
Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and allow the layers to separate.
-
Extraction: Remove the aqueous layer. Wash the organic layer sequentially with water, dilute HCl (to remove any residual base), and finally a saturated sodium bicarbonate solution.
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil. Purity can be assessed by GC or HPLC.[20]
Caption: Workflow for the synthesis of this compound.
Protocol: Nucleophilic Substitution with Sodium Iodide (SN2 Attempt)
This experiment illustrates the low reactivity of isobutyl tosylate. It is designed to compare its reaction rate against an unhindered primary substrate.
Materials:
-
This compound
-
n-Butyl p-toluenesulfonate (for comparison)
-
Sodium iodide
-
Anhydrous Acetone
-
Test tubes, water bath
Procedure:
-
Preparation: Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone. This solution serves as both the nucleophile source and the reaction medium.[21]
-
Reaction Setup: In separate, labeled test tubes, place 1 mL of the NaI/acetone solution.
-
Substrate Addition: To one tube, add 3-4 drops of this compound. To a second tube, add 3-4 drops of n-butyl p-toluenesulfonate.
-
Observation (Room Temperature): Stopper the tubes, shake well, and observe for the formation of a precipitate (sodium p-toluenesulfonate, which is insoluble in acetone).[22] Note the time taken for any cloudiness to appear. The n-butyl tosylate should react relatively quickly. The isobutyl tosylate will likely show no reaction for an extended period.
-
Observation (Heating): If no reaction is observed at room temperature after 15-20 minutes, place the test tubes in a 50 °C water bath and continue to observe. The elevated temperature may induce a very slow reaction in the isobutyl tosylate tube.
-
Analysis: The significant difference in the rate of precipitate formation provides a direct, qualitative measure of the steric hindrance imposed by the isobutyl group.
Conclusion and Outlook
This compound occupies a unique position in the landscape of nucleophilic substitution substrates. Its primary structure is deceptively simple, masking the profound steric hindrance at the β-position that renders it highly resistant to the SN2 pathway. Simultaneously, the instability of the corresponding primary carbocation makes the SN1 pathway unfavorable without rearrangement.
For the synthetic chemist, this substrate demands a carefully considered approach. Successful substitution reactions are rare and typically require forcing conditions: a combination of highly potent, small nucleophiles, polar aprotic solvents, and elevated temperatures. Researchers must remain vigilant to the potential for competing elimination reactions and carbocation rearrangements. Understanding this intricate balance of steric and electronic effects is not merely an academic exercise but a practical necessity for predicting reaction outcomes and designing robust, high-yield synthetic routes in drug discovery and materials science.
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theoretical yield calculation for isobutyl p-toluenesulfonate synthesis
An In-Depth Technical Guide to the Theoretical Yield Calculation for Isobutyl p-Toluenesulfonate Synthesis
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthesis of this compound, with a core focus on the principles and practical application of theoretical yield calculations. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver a deeper understanding of the reaction's stoichiometry, the role of each component, and the logic underpinning the experimental design.
Foundational Principles: The Tosylation of Alcohols
The synthesis of this compound is a classic example of a tosylation reaction, a cornerstone of modern organic synthesis. This process transforms a primary alcohol, isobutanol, into a sulfonate ester. The significance of this transformation lies in the conversion of a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the tosylate group, -OTs).[1][2] This "activation" of the alcohol opens the door to a wide array of subsequent nucleophilic substitution reactions, which are fundamental in the construction of more complex molecules.[1][2]
The reaction proceeds via the nucleophilic attack of the isobutanol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][3] This process is typically facilitated by a weak base, such as pyridine, which serves a dual purpose.[4][5]
The Stoichiometric Heart of the Reaction
At its core, the synthesis of this compound follows a well-defined stoichiometric relationship. The balanced chemical equation for this reaction is:
C₄H₁₀O (Isobutanol) + C₇H₇ClO₂S (p-Toluenesulfonyl Chloride) → C₁₁H₁₆O₃S (this compound) + HCl (Hydrogen Chloride)
This equation reveals a 1:1 molar ratio between the two reactants, isobutanol and p-toluenesulfonyl chloride. This ratio is the bedrock upon which the theoretical yield calculation is built. Understanding this relationship is paramount for optimizing reaction efficiency and minimizing waste.
The Critical Role of Pyridine
While not a primary reactant in the stoichiometric equation, pyridine (C₅H₅N) is a crucial component in this synthesis. Its primary function is to act as a base, neutralizing the hydrogen chloride (HCl) that is generated as a byproduct of the reaction.[4][5] The removal of HCl is essential as it drives the reaction equilibrium towards the formation of the desired product.
Furthermore, pyridine can also act as a nucleophilic catalyst.[3][4][5] It can react with p-toluenesulfonyl chloride to form a highly reactive intermediate, N-tosylpyridinium chloride. This intermediate is then more readily attacked by the alcohol, accelerating the overall reaction rate.[4][5]
Experimental Protocol: A Validated Approach
The following protocol outlines a reliable method for the synthesis of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine isobutanol and pyridine. Cool the flask in an ice-water bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride to the cooled mixture in portions, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Work-up: Pour the reaction mixture into a beaker containing ice-cold dilute hydrochloric acid. This step protonates the excess pyridine, making it water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing: Wash the organic layer sequentially with dilute sodium bicarbonate solution (to remove any remaining acid) and then with brine (to remove water).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
The Core Calculation: Determining the Theoretical Yield
The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[6][7] The calculation is a multi-step process that hinges on identifying the limiting reactant.
Quantitative Data for Calculation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) |
| Isobutanol | C₄H₁₀O | 74.12[8] | 0.802[9] |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | ~1.33 |
| Pyridine | C₅H₅N | 79.10[10] | 0.982[10] |
| This compound | C₁₁H₁₆O₃S | 228.31[11][12] | ~1.1 |
Step 1: Calculate the Moles of Each Reactant
To begin, the mass or volume of each reactant must be converted into moles using their respective molar masses and densities.
-
Moles of Isobutanol = (Mass of Isobutanol) / (Molar Mass of Isobutanol)
-
Moles of p-Toluenesulfonyl Chloride = (Mass of p-Toluenesulfonyl Chloride) / (Molar Mass of p-Toluenesulfonyl Chloride)
Step 2: Identify the Limiting Reactant
The limiting reactant is the reactant that will be completely consumed first in the reaction, thereby limiting the amount of product that can be formed.[13][14] Given the 1:1 stoichiometry of this reaction, the reactant with the fewer number of moles is the limiting reactant.[15][16]
Step 3: Calculate the Theoretical Moles of Product
The number of moles of the limiting reactant directly determines the number of moles of product that can be formed.
-
Theoretical Moles of this compound = Moles of Limiting Reactant
Step 4: Calculate the Theoretical Yield in Grams
Finally, the theoretical yield in grams is calculated by multiplying the theoretical moles of the product by its molar mass.[17]
-
Theoretical Yield (g) of this compound = (Theoretical Moles of Product) x (Molar Mass of this compound)
This calculated value is the theoretical maximum yield. The actual yield obtained from the experiment will likely be lower due to factors such as incomplete reactions, side reactions, and losses during work-up and purification.[6]
Conclusion
A thorough understanding of theoretical yield calculations is not merely an academic exercise; it is a critical skill for any practicing chemist. It provides a benchmark against which the success of a reaction can be measured, guides the optimization of reaction conditions, and is fundamental to the economic and sustainable practice of chemical synthesis. By mastering these principles, researchers can more effectively design and execute synthetic routes to achieve their molecular targets.
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An In-depth Technical Guide to the Safe Handling of Isobutyl p-Toluenesulfonate
This guide provides comprehensive safety protocols and handling instructions for isobutyl p-toluenesulfonate (IBPTS), a crucial reagent in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the fundamental principles ensuring a self-validating system of laboratory safety.
Understanding the Inherent Risks of this compound
This compound, also known as isobutyl tosylate, is a member of the sulfonate ester class of compounds. Its utility in organic chemistry stems from the tosylate group being an excellent leaving group in nucleophilic substitution reactions, making it a potent alkylating agent.[1] This reactivity, however, is also the source of its primary hazards.
As an alkylating agent, IBPTS can react with biological nucleophiles, including DNA. This interaction poses a potential mutagenic and genotoxic risk.[1] Studies on related alkyl p-toluenesulfonates have identified them as potential genotoxins due to their capacity to form reactive intermediates that can alkylate DNA.[1] Therefore, handling IBPTS necessitates a proactive and informed approach to safety, treating it with the caution afforded to all potent alkylating agents.[2]
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.[3] For this compound, the following classifications are consistently reported:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][4]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][5]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]
These classifications underscore the importance of preventing all routes of exposure: ingestion, skin contact, eye contact, and inhalation.
Prudent Laboratory Practices: A Multi-layered Defense
A robust safety culture is the cornerstone of handling hazardous chemicals. The following sections detail the essential practices and personal protective equipment (PPE) required when working with this compound.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source and are the most effective means of exposure control.
-
Fume Hoods: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of any vapors or aerosols that may be generated.[6]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7]
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[7][8]
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are primary, PPE provides a crucial barrier in the event of a spill or other unexpected release.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[5][6] | Protects against splashes that can cause serious eye irritation.[3] |
| Skin Protection | Nitrile or neoprene gloves.[6] A lab coat that fastens securely.[6] | Prevents skin contact which can cause irritation.[3] The lab coat protects underlying clothing and skin. |
| Respiratory Protection | Generally not required when working in a fume hood.[5] | In the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7] |
dot
Caption: Hierarchy of controls for safe handling of IBPTS.
Standard Operating Procedures (SOPs) for this compound
Adherence to well-defined SOPs is critical for minimizing risk.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][7] The recommended storage temperature is between 2°C and 8°C.[9][10] Keep the container tightly closed.[7]
Handling and Use
-
Work Area: Designate a specific area within a fume hood for handling IBPTS.
-
Preventing Exposure: Avoid breathing vapor or mist.[7] Avoid contact with skin and eyes.[7]
-
Transfers: When transferring the liquid, use a funnel and pour slowly and carefully to avoid splashing.[6]
-
Equipment: Use clean, dry glassware and equipment to prevent unwanted reactions.
Spill Management
In the event of a spill, immediate and appropriate action is required.
dot
Caption: Step-by-step protocol for managing an IBPTS spill.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Alert: Immediately evacuate the immediate area and alert nearby personnel and the laboratory supervisor.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-layered nitrile gloves.
-
Contain the Spill: If the spill is small, contain it with an inert absorbent material such as vermiculite, sand, or earth.[7]
-
Absorb and Collect: Carefully absorb the spilled material. Place the absorbent material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to institutional and local regulations.[5]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Containers: Collect waste in designated, properly labeled, and sealed containers.
-
Compatibility: Do not mix with incompatible waste streams.
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5]
Emergency Procedures: Preparedness is Key
Despite all precautions, emergencies can occur. Rapid and correct response is vital.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7][11] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][12] |
Fire Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][11]
-
Specific Hazards: Hazardous decomposition products may include carbon oxides and sulfur oxides.[13]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][14]
Toxicological and Ecological Considerations
There is limited data available on the ecological effects of this compound.[4][11] However, given its hazardous properties, release into the environment must be avoided.[12]
Conclusion
This compound is a valuable synthetic tool, but its safe use hinges on a thorough understanding of its hazards and the diligent application of safety protocols. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to established SOPs, researchers can mitigate the risks associated with this potent alkylating agent. A proactive and informed approach to safety is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
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solubility of isobutyl p-toluenesulfonate in organic solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of isobutyl p-toluenesulfonate (isobutyl tosylate), a critical intermediate in pharmaceutical and organic synthesis. Recognizing the scarcity of publicly available quantitative solubility data, this document establishes a theoretical framework for predicting its solubility based on molecular structure and solvent properties. Furthermore, it presents a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution to optimize reaction conditions, purification processes, and overall workflow efficiency.
Introduction: The Role of this compound in Modern Synthesis
This compound, also known as isobutyl tosylate, is an organic ester with the molecular formula C₁₁H₁₆O₃S.[1] It belongs to the sulfonate ester class of compounds, which are renowned for their utility in organic synthesis. The core function of isobutyl tosylate stems from the electronic properties of the p-toluenesulfonate (tosylate) group, which is an excellent leaving group in nucleophilic substitution reactions.[2][3] This property allows for the facile conversion of alcohols, which are poor leaving groups, into a highly reactive substrate for a wide array of synthetic transformations.[2] Its role as a potent alkylating agent makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is paramount for optimizing reaction kinetics, choosing appropriate solvents for synthesis and purification, and ensuring reproducible outcomes.
Physicochemical Properties and Molecular Structure
The solubility of a compound is intrinsically linked to its physical properties and molecular architecture. This compound is a colorless oil at room temperature.[1] Its structure features a highly polar sulfonate ester "head" connected to a nonpolar aromatic (tolyl) group and a branched aliphatic (isobutyl) "tail." This amphipathic nature is the primary determinant of its solubility across different solvent classes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 4873-56-7 | [1] |
| Molecular Formula | C₁₁H₁₆O₃S | [1] |
| Molecular Weight | 228.31 g/mol | [1] |
| Appearance | Colorless Oil | [1] |
| Density (Predicted) | 1.120 ± 0.06 g/cm³ | |
| Boiling Point | 125-127 °C |
| Refractive Index | 1.5025 | |
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" provides a robust framework for predicting solubility. The dual polarity of this compound suggests a nuanced solubility profile.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited. While the tolyl and isobutyl groups have an affinity for nonpolar environments, the highly polar sulfonate ester moiety (-SO₃-) significantly reduces overall solubility in these solvents.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile): Moderate to high solubility is predicted in these solvents. They can effectively solvate the polar sulfonate group through dipole-dipole interactions without having highly disruptive hydrogen bond networks. This aligns with qualitative data suggesting slight solubility in acetonitrile and chloroform. Isopropyl tosylate, a closely related compound, is known to be soluble in dichloromethane and ether.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): Good solubility is anticipated. These solvents can engage in hydrogen bonding with the oxygen atoms of the sulfonate group, effectively solvating the polar head, while their alkyl portions interact favorably with the nonpolar parts of the molecule. The analogous compound, butyl p-toluenesulfonate, is reported to be soluble in ethanol.[5]
-
Aqueous Solubility: Solubility in water is expected to be very low. While sulfonation is a strategy to impart water solubility to molecules, this applies to sulfonic acids which exist as salts (R-SO₃⁻Na⁺), not to their esters.[6][7] Sulfonate esters lack the ionic charge and are significantly more hydrophobic. Related compounds like butyl p-toluenesulfonate are described as having low water solubility.[8]
Known Solubility Data
Table 2: Summary of Known Qualitative Solubility
| Solvent | Solubility | Source(s) |
|---|---|---|
| Acetonitrile | Slightly Soluble |
| Chloroform | Slightly Soluble | |
This data gap necessitates a reliable experimental protocol for researchers to determine solubility in their specific solvent systems of interest.
A Validated Protocol for Determining Equilibrium Solubility
To address the lack of quantitative data, this section provides a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound. The isothermal shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of the equilibrium state.[9][10] Quantification is achieved via High-Performance Liquid Chromatography with UV detection (HPLC-UV), a preferred and highly sensitive method for analyzing tosylates.[11][12][13]
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance or 25 °C for standard chemical processes) is critical for reproducibility.[14]
-
Use of Excess Solute: The presence of undissolved solid material is essential to ensure that the solution is truly saturated and has reached equilibrium.[10]
-
Equilibration Time: A sufficient incubation period (e.g., 24 hours) is required for the dissolution process to reach a steady state. Preliminary experiments can confirm if equilibrium is reached sooner.[14][15]
-
HPLC-UV Quantification: This method provides high sensitivity and specificity, allowing for accurate measurement of the solute concentration while distinguishing it from potential impurities or degradation products.[12][16]
Experimental Workflow
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation of Standard Curve: a. Prepare a stock solution of this compound in the mobile phase (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to create a series of calibration standards (e.g., 0.1 to 100 µg/mL). c. Analyze each standard by HPLC-UV and construct a calibration curve of peak area versus concentration.
-
Sample Preparation and Equilibration: a. Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial, ensuring solid remains after equilibration. b. Accurately add a known volume (e.g., 2 mL) of the desired organic solvent. c. Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25.0 ± 0.5 °C). d. Agitate the slurry for 24 hours to ensure equilibrium is reached.
-
Phase Separation and Sample Processing: a. Remove the vial from the shaker and let it stand briefly. b. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid. c. Carefully withdraw a portion of the clear supernatant using a pipette. d. Immediately filter the supernatant through a solvent-resistant syringe filter (e.g., 0.45 µm PTFE) to remove any remaining particulates. This step is critical to prevent post-sampling precipitation.
-
Analysis and Calculation: a. Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the standard curve. b. Inject the diluted sample onto the HPLC-UV system. c. Determine the concentration of the diluted sample from the calibration curve. d. Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. Report the final solubility in mg/mL or mol/L.
Implications for Researchers and Drug Development
A precise understanding of solubility is not an academic exercise; it is fundamental to practical chemistry and drug development.
-
Reaction Optimization: The solubility of isobutyl tosylate dictates the choice of reaction solvent. Poor solubility can lead to slow or incomplete reactions, while high solubility ensures a homogeneous reaction medium and predictable kinetics.
-
Purification Strategy: Solubility data is essential for developing purification protocols. For purification by recrystallization, a solvent system must be identified in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For chromatographic purification, the choice of eluent is guided by the compound's solubility and interaction with the stationary phase.
-
Process Safety and Handling: Knowing the solubility helps in managing solution-based transfers and preventing unwanted precipitation in lines or reactors, which can cause blockages and operational issues.
Conclusion
This compound is a cornerstone reagent whose behavior in solution is critical to its application. While comprehensive quantitative solubility data is sparse, a robust theoretical framework based on its molecular structure predicts good solubility in polar aprotic and protic organic solvents and poor solubility in nonpolar and aqueous media. This guide provides the necessary intellectual framework and a detailed, validated experimental protocol to empower researchers to determine precise solubility values in their systems of interest. This knowledge is indispensable for achieving efficiency, reproducibility, and success in the fields of synthetic chemistry and pharmaceutical development.
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Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. (2019). Available at: [Link]
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Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(13), 4632–4635. Available at: [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Available at: [Link]
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Ping, B. T. Y., & Aziz, H. A. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm-based isopropyl esters. Trends in Analytical Research, 1, 1-6. Available at: [Link]
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Available at: [Link]
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World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). Available at: [Link]
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R Discovery. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (2010). Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Isobutyl p-Toluenesulfonate as a Strategic Alkylating Agent in Modern Organic Synthesis
Introduction: The Strategic Advantage of the Tosylate Moiety
For researchers, scientists, and professionals in drug development, the precise construction of complex molecular architectures is a daily imperative. A frequent and critical challenge in multi-step synthesis is the strategic conversion of a poor leaving group, such as a hydroxyl group, into a highly efficient one. The p-toluenesulfonyl group, commonly known as the tosylate (TsO-), has long been a cornerstone solution to this problem.[1] The conversion of an alcohol to its corresponding tosylate ester dramatically enhances its reactivity towards nucleophilic substitution and elimination reactions.[1][2][3] This guide provides a comprehensive overview of isobutyl p-toluenesulfonate, a versatile and effective alkylating agent, detailing its underlying chemical principles, practical applications, and detailed experimental protocols.
This compound, also known as 2-methylpropyl 4-methylbenzenesulfonate, offers the unique steric and electronic properties of the isobutyl group.[4] This branched-chain alkylating agent can influence reaction kinetics and product selectivity compared to its linear counterparts.[4] Its utility stems from the exceptional stability of the tosylate anion, which is a very weak base and therefore an excellent leaving group, a consequence of extensive resonance and inductive effects.[1]
Chemical Properties and Synthesis
A thorough understanding of the reagent's characteristics is fundamental to its effective application.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 4873-56-7 | [5][6][7][8][9] |
| Molecular Formula | C₁₁H₁₆O₃S | [5][6][8] |
| Molecular Weight | 228.31 g/mol | [4][5][10] |
| Appearance | Liquid | [11] |
| Purity | ≥96% (Typical) | [5] |
Synthesis of this compound
The predominant method for synthesizing this compound is the esterification of isobutyl alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base to neutralize the hydrochloric acid byproduct.[4] Common bases for this transformation include pyridine or triethylamine, which also can act as catalysts.[12][13][14]
Reaction Scheme:
Caption: General synthesis of this compound.
A detailed synthetic protocol can involve the use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), to enhance reaction efficiency in a biphasic system.[4]
Mechanism of Action: The Sₙ2 Pathway
This compound functions as a potent alkylating agent through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The electron-withdrawing nature of the sulfonyl group polarizes the C-O bond, rendering the α-carbon of the isobutyl group highly electrophilic. A nucleophile (Nu⁻) attacks this electrophilic carbon, leading to a concerted displacement of the tosylate leaving group.[4][15]
Caption: Sₙ2 mechanism for alkylation using this compound.
This pathway is particularly effective for primary alkyl sulfonates like this compound, as steric hindrance at the reaction center is minimized. The conversion of the alcohol to the tosylate occurs with retention of stereochemistry, while the subsequent Sₙ2 attack proceeds with inversion of stereochemistry, providing a powerful tool for stereochemical control in synthesis.[1]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[11][16]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[10][11][17]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][17]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[11]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[11]
Always consult the Safety Data Sheet (SDS) before use.[11][16]
Application Protocols
The following protocols are representative examples of the use of this compound as an alkylating agent. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: N-Alkylation of a Primary Amine (Aniline)
This protocol details the mono-alkylation of aniline to form N-isobutylaniline. The use of a base is crucial to neutralize the p-toluenesulfonic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[15]
Workflow:
Caption: Workflow for the N-alkylation of aniline.
Materials:
-
Aniline
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Standard workup and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-isobutylaniline.
Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)
This protocol describes the synthesis of isobutyl phenyl ether via the Williamson ether synthesis. The phenol is first deprotonated by a base to form the more nucleophilic phenoxide ion, which then displaces the tosylate.[18]
Materials:
-
Phenol
-
This compound
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask with magnetic stir bar
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add this compound (1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC until the starting phenol is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude ether by column chromatography or distillation.
Conclusion
This compound is a highly effective and versatile alkylating agent, providing a reliable method for the introduction of the isobutyl group in a variety of synthetic contexts. Its utility is grounded in the exceptional leaving group ability of the tosylate anion.[1][4] By converting a poorly reactive alcohol into a reactive tosylate ester, chemists can readily perform nucleophilic substitution reactions under relatively mild conditions. The protocols provided herein serve as a practical guide for the N- and O-alkylation of amines and phenols, respectively. As with any synthetic procedure, empirical optimization is key to achieving high yields and purity for specific substrates. The strategic use of tosylate chemistry continues to be an indispensable tool in the arsenal of the modern organic chemist, enabling the efficient synthesis of complex molecules that drive innovation in pharmaceutical and materials science.
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Application Notes & Protocols: The Strategic Use of Isobutyl p-Toluenesulfonate in Synthetic Chemistry
Abstract
In the architecturally complex world of multi-step organic synthesis, the strategic manipulation of functional groups is fundamental to success. Isobutyl p-toluenesulfonate (isobutyl tosylate) emerges as a pivotal reagent, primarily functioning as a potent isobutylating agent. Its utility is rooted in the exceptional leaving group ability of the p-toluenesulfonate (tosylate) anion, enabling a range of nucleophilic substitution reactions. This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application. We present detailed, field-proven protocols for its preparation and use in alkylation reactions, a comparative analysis of its properties, and critical safety information for researchers, scientists, and drug development professionals.
Core Concepts: Understanding the Role of this compound
This compound, with the molecular formula C₁₁H₁₆O₃S, is an ester of p-toluenesulfonic acid and isobutanol.[1][2] While the broader family of tosylates is often associated with the protection of alcohols and amines by converting them into stable sulfonates or sulfonamides, this compound itself is best understood as a powerful alkylating agent .[1]
The core principle of its reactivity lies in the structure of the molecule:
-
The Isobutyl Group: This is the electrophilic carbon framework that is transferred to a nucleophile.
-
The Tosylate Group: This is an exceptionally stable anion and therefore an excellent leaving group. The stability is derived from the resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[3]
This inherent reactivity makes this compound a valuable tool for forging new carbon-heteroatom or carbon-carbon bonds via nucleophilic substitution, a cornerstone of synthetic chemistry.[1][4] Compared to other sulfonate esters, isobutyl sulfonates offer a unique balance of properties; they are noted to be more stable under acidic conditions than their isopropyl counterparts but exhibit a heightened sensitivity to nucleophilic cleavage, which can be synthetically advantageous.[5]
Synthesis of this compound: A Validated Protocol
The most efficient and high-yielding synthesis of this compound involves the esterification of isobutanol with p-toluenesulfonyl chloride (TsCl).[1][6] The use of a base is critical to neutralize the hydrochloric acid byproduct, and a phase transfer catalyst is often employed to enhance reaction rates in a biphasic system.[1]
Caption: Workflow for the synthesis of this compound.
Protocol 2.1: Phase-Transfer Catalyzed Synthesis
This protocol is adapted from established industrial procedures, ensuring high yield and purity.[1][6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| Isobutanol | 74.12 | 240 g | 3.24 |
| p-Toluenesulfonyl chloride | 190.65 | 630 g | 3.31 |
| Sodium Hydroxide | 40.00 | 150 g | 3.75 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 30 g | 0.093 |
| Toluene | - | 900 g | - |
| Water | - | 450 g | - |
Procedure:
-
Initial Setup: To a suitable reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel, add toluene (900 g), isobutanol (240 g), p-toluenesulfonyl chloride (630 g), and tetrabutylammonium bromide (30 g).[6]
-
Heating: Begin stirring and gently heat the mixture to 40-45°C.[6]
-
Base Addition: Prepare a solution of sodium hydroxide (150 g) in water (450 g). Add this solution dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 50°C.[1][6] The base neutralizes the HCl formed, driving the esterification forward.
-
Reaction: After the addition is complete, maintain the temperature at 40-50°C and continue stirring for approximately 1 hour.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of p-toluenesulfonyl chloride.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The mixture will separate into two phases. Transfer to a separatory funnel and separate the layers.[6]
-
Extraction & Washing: Extract the aqueous layer once with 200 g of toluene. Combine the organic layers and wash with 300 g of water to remove residual salts and base.[6]
-
Drying & Isolation: Dry the combined organic phase over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[6] This method typically results in a near-quantitative yield with purity exceeding 98%.[1][6]
Applications in Synthetic Chemistry: The Isobutylating Agent
The primary application of this compound is as an electrophile in Sₙ2 reactions. The tosylate moiety serves as one of the most effective leaving groups in organic chemistry, allowing for the facile transfer of the isobutyl group to a wide range of nucleophiles.[3][7]
Caption: General mechanism of this compound as an alkylating agent.
Protocol 3.1: O-Alkylation of a Phenol
This protocol demonstrates a typical Sₙ2 reaction where isobutyl tosylate is used to form an ether linkage.
Materials:
-
2-Naphthol
-
Sodium hydroxide
-
Ethanol (or other suitable solvent)
-
This compound
-
Standard work-up and purification reagents
Procedure:
-
Deprotonation: In a round-bottom flask, dissolve 2-naphthol (1.0 eq) in ethanol. Add sodium hydroxide (1.1 eq) and stir at room temperature until the phenol is fully dissolved and the sodium salt has formed.
-
Alkylation: Add this compound (1.05 eq) to the flask. Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 60:40 hexane:ethyl acetate mobile phase) until the starting material is consumed (typically 1-2 hours).[7] The tosylate starting material is easily visualized on TLC, which is an advantage over many alkyl halides.[7]
-
Work-up: After completion, cool the reaction mixture and pour it over crushed ice. The product, an isobutyl ether, will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and allow it to air dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure isobutyl naphthyl ether.
Deprotection and Cleavage Considerations
While this compound is the reagent for isobutylation, the tosyl group itself is often used for protecting amines and alcohols. The cleavage of the resulting tosylamides and tosyl esters is a critical step.
-
Cleavage of O-Tosyl Groups: Tosyl esters of alcohols are generally stable. Their cleavage is not a simple hydrolysis but a reductive process. A novel method involves the use of low-valent titanium reagents, prepared from TiCl₃ and lithium, which can effectively cleave O-tosyl bonds under mild, ambient temperature conditions.[8] This method shows good functional group compatibility, leaving moieties like THP and TBDPS ethers intact.[8]
-
Cleavage of N-Tosyl Groups (Tosylamides): Deprotection of tosylamides can be challenging due to their stability.[9] Methods include:
Comparative Analysis of Sulfonate Protecting Groups
The choice of the alkyl group on a sulfonate ester profoundly impacts its stability and reactivity. Understanding these differences is key to strategic deployment in synthesis.
| Sulfonate Ester | Stability to Acid | Sensitivity to Nucleophiles | Key Characteristics & Applications |
| Isopropyl (iPr) | Poor | Moderate | Reacts more slowly with nucleophiles but is poorly stable to acid, chromatography, and storage.[5] Used for alkylation of amines.[11] |
| Isobutyl (iBu) | Good | High | More stable to acidic conditions than iPr, allowing for broader compatibility. Increased sensitivity to nucleophilic cleavage can be exploited for milder reaction conditions.[5] |
| Neopentyl (Neo) | High | Very Low | Highly sterically hindered, making it strongly resistant to nucleophilic displacement. Removal is difficult, often requiring harsh conditions.[5] |
Safety, Handling, and Storage
As an active alkylating agent, this compound must be handled with appropriate care. Alkylating agents as a class are known to be toxic to cells and can be carcinogenic.[12][13]
Hazard Profile:
-
Harmful if swallowed.[14]
-
Causes skin and serious eye irritation.[14]
-
May cause respiratory irritation.[14]
Handling and Personal Protective Equipment (PPE):
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[15][16]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15] An eyewash station should be readily accessible.[16]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and appropriate protective clothing to prevent skin contact.[16]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH-approved respirator.[16]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Recommended storage temperature is 2-8°C.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[16]
First Aid Measures:
-
In case of skin contact: Immediately remove contaminated clothing and flush skin with plenty of water for at least 15 minutes.[16]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek medical attention.[16]
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.[16]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15][16]
Conclusion
This compound is a highly effective and versatile isobutylating agent, not a protecting group in the traditional sense. Its utility is defined by the superb leaving group ability of the tosylate anion, enabling efficient Sₙ2 reactions with a wide array of nucleophiles. Its synthesis is straightforward and high-yielding, and its reactivity profile—marked by good acid stability and high susceptibility to nucleophilic attack—provides a distinct advantage over other alkylating agents. By understanding the mechanistic principles and adhering to the detailed protocols and safety guidelines presented, researchers can confidently leverage this powerful reagent to advance their synthetic campaigns in drug discovery and materials science.
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reaction conditions for isobutyl p-toluenesulfonate with amines
An Application Guide to the N-Alkylation of Amines using Isobutyl p-Toluenesulfonate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions for the N-alkylation of amines using this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform protocol design, ensuring robust and reproducible outcomes.
Introduction: The Strategic Importance of N-Alkylation
The formation of carbon-nitrogen bonds via N-alkylation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This transformation allows for the construction of complex secondary and tertiary amines, which are prevalent structural motifs in a vast array of biologically active molecules. This compound (isobutyl tosylate) serves as a potent and reliable isobutylating agent.[2] Its utility stems from the exceptional leaving group ability of the tosylate anion, which facilitates efficient nucleophilic substitution under relatively mild conditions.[1] This guide will detail the mechanistic principles, critical reaction parameters, and validated protocols for the successful N-alkylation of primary and secondary amines using this versatile reagent.
Reaction Principle and Mechanism
The reaction between an amine and this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic α-carbon of the isobutyl group.
-
Concerted Transition State: This attack occurs from the backside relative to the leaving group, proceeding through a pentacoordinate transition state.
-
Leaving Group Departure: In a concerted fashion, the carbon-oxygen bond of the tosylate group breaks, and the stable p-toluenesulfonate anion is displaced.[1] The tosylate anion is an excellent leaving group because its negative charge is highly delocalized through resonance across the sulfonyl group and the aromatic ring, making it a very weak base.[4][5]
-
Proton Transfer: The initial product is an ammonium salt. A base present in the reaction mixture then deprotonates this salt to yield the neutral N-alkylated amine product and a protonated base.
Caption: The SN2 mechanism for amine alkylation.
Causality and Key Parameters: A Scientist's Perspective
Optimizing the N-alkylation reaction requires a nuanced understanding of the interplay between several critical parameters. The choices made are not arbitrary; they are grounded in chemical principles to maximize yield and minimize side products.
-
The "Runaway" Problem with Primary Amines: A significant challenge in the alkylation of primary amines is the potential for over-alkylation.[6] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine. Consequently, it can compete for the remaining isobutyl tosylate, leading to the formation of a tertiary amine byproduct. This "runaway train" of alkylation can be mitigated by using a large excess of the starting primary amine or by carefully controlling the stoichiometry of the alkylating agent.[6]
-
Amine Substrate (Primary vs. Secondary):
-
Primary Amines (R-NH₂): Susceptible to the aforementioned over-alkylation. The resulting secondary amine is the desired product.
-
Secondary Amines (R₂NH): Generally react cleanly to form tertiary amines. The reaction typically stops at the tertiary amine stage because the resulting product lacks a proton on the nitrogen for further reaction and is significantly more sterically hindered, which slows the rate of quaternization.[6]
-
-
The Role of the Base: The reaction generates one equivalent of p-toluenesulfonic acid. This strong acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base is essential to neutralize this acidic byproduct.[1]
-
Expert Choice: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are solids, making them easy to remove by filtration, and are sufficiently basic to neutralize the acid without interfering with the reaction.[1] Triethylamine (Et₃N) can also be used, but its removal can be more complex.
-
-
Solvent Selection: The SN2 reaction is favored by polar, aprotic solvents.
-
Expert Choice: Acetonitrile (CH₃CN) is a common and effective solvent.[1] It is polar enough to dissolve the reactants and stabilize the charged transition state but does not participate in hydrogen bonding that could solvate and deactivate the amine nucleophile. Dimethylformamide (DMF) is another suitable option.
-
-
Temperature Control: The reaction often requires heating (reflux) to provide sufficient activation energy for the substitution to occur at a reasonable rate.[1] However, excessive temperatures should be avoided as they can promote side reactions, such as elimination (E2), although this is less of a concern with a primary tosylate like isobutyl tosylate compared to secondary or tertiary substrates.[7] Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and temperature.
Validated Experimental Protocols
Safety First: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: N-Alkylation of a Primary Amine (Example: Benzylamine)
This protocol is designed to favor mono-alkylation by using a slight excess of the amine.
-
Materials:
-
Benzylamine (1.0 eq.)
-
This compound (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification reagents (Ethyl acetate, water, brine, Na₂SO₄, silica gel)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzylamine (1.0 eq.) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution.[1]
-
Application Scientist's Note: The base is added before the alkylating agent to ensure the amine remains deprotonated and nucleophilic. Using a powdered base increases its surface area and reactivity.
-
-
Stir the resulting suspension at room temperature for 10-15 minutes.[1]
-
Add this compound (1.2 eq.) to the reaction mixture.[1]
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Once complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (K₂CO₃ and potassium tosylate). Wash the solids with a small amount of ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Proceed with the aqueous work-up and purification as described in Section 5.
-
Protocol 2: N-Alkylation of a Secondary Amine (Example: Piperidine)
-
Materials:
-
Piperidine (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous Acetonitrile (CH₃CN)
-
Equipment and reagents as listed in Protocol 1.
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1, using piperidine as the amine substrate.
-
Add this compound (1.1 eq.) to the stirred suspension.
-
Application Scientist's Note: Secondary amines are generally more nucleophilic than primary amines, so the reaction may proceed faster. A smaller excess of the tosylate is often sufficient.
-
-
Heat the reaction to reflux and maintain for 8-16 hours.
-
Monitor the reaction by TLC. The product, N-isobutylpiperidine, will be less polar than the starting piperidine.
-
Upon completion, cool, filter, and concentrate the reaction mixture as described in Protocol 1.
-
Proceed with the aqueous work-up and purification.
-
Data Presentation and Workflow
Table 1: Summary of Reaction Conditions
| Parameter | Primary Amine (e.g., Benzylamine) | Secondary Amine (e.g., Piperidine) | Rationale |
| Amine Stoichiometry | 1.0 eq. | 1.0 eq. | Reference point for other reagents. |
| Tosylate Stoichiometry | 1.2 eq. | 1.1 eq. | Ensures complete consumption of the amine. |
| Base | K₂CO₃ (2.0 eq.) | K₂CO₃ (2.0 eq.) | Neutralizes byproduct acid without side reactions.[1] |
| Solvent | Anhydrous CH₃CN | Anhydrous CH₃CN | Polar aprotic solvent favors SN2 mechanism.[1] |
| Temperature | Reflux (~82°C) | Reflux (~82°C) | Provides activation energy for the reaction.[1] |
| Typical Time | 12-24 hours | 8-16 hours | Reaction progress should be monitored by TLC. |
| Expected Product | Secondary Amine | Tertiary Amine | N-isobutylbenzylamine / N-isobutylpiperidine |
General Experimental Workflow
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Application Notes & Protocols: Isobutyl p-Toluenesulfonate as a Reagent in Organic Synthesis
Abstract
Isobutyl p-toluenesulfonate, also known as isobutyl tosylate, is a highly effective isobutylating agent extensively utilized in organic synthesis. Its utility stems from the exceptional leaving group ability of the p-toluenesulfonate (tosylate) anion, which facilitates nucleophilic substitution reactions with a wide range of nucleophiles. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, core applications, and critical handling considerations of this reagent. We will explore its mechanistic underpinnings in S(_N)2 reactions, provide validated protocols for its preparation and use in alkylation, and discuss its status as a potential genotoxic impurity (PGI) — a crucial consideration in pharmaceutical development.
Introduction: The Role of Isobutyl Tosylate in Synthesis
In the landscape of synthetic organic chemistry, the conversion of an alcohol's hydroxyl group into a good leaving group is a foundational strategy for subsequent molecular elaboration. The hydroxyl group itself is a poor leaving group, but its transformation into a tosylate ester dramatically enhances its reactivity. This compound (C(_11)H(_16)O(_3)S) is the product of "activating" isobutanol in this manner.[1]
The power of isobutyl tosylate lies in the stability of the tosylate anion (CH(_3)C(_6)H(_4)SO(_3)
Physicochemical Properties & Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| IUPAC Name | 2-methylpropyl 4-methylbenzenesulfonate | [2] |
| Synonyms | Isobutyl tosylate, p-Toluenesulfonic acid isobutyl ester | [2] |
| CAS Number | 4873-56-7 | [2] |
| Molecular Formula | C(_11)H(_16)O(_3)S | [2] |
| Molecular Weight | 228.31 g/mol | [2] |
| Appearance | Typically a liquid or low-melting solid | - |
| InChIKey | QIMRPGAQCKHRKB-UHFFFAOYSA-N | [2] |
Spectroscopic data, including IR spectra, are available in public databases such as SpectraBase.[2]
Core Application: The S(_N)2 Isobutylation Reaction
The primary utility of this compound is as an alkylating agent in bimolecular nucleophilic substitution (S(_N)2) reactions. The reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon atom (the one bonded to the oxygen of the tosylate group) from the backside, leading to the displacement of the tosylate leaving group and an inversion of stereochemistry if the carbon is chiral.[3]
General Mechanism of S(_N)2 Alkylation
The causality behind this reaction's efficiency is twofold: the unhindered nature of the primary carbon in the isobutyl group allows for easy access by the nucleophile, and the stability of the departing tosylate anion drives the reaction forward.
Caption: General S(_N)2 mechanism for alkylation using an alkyl tosylate.
Application Note: O-Alkylation of Phenols (Williamson Ether Synthesis)
A classic and highly reliable application of alkyl tosylates is in the Williamson Ether Synthesis for the preparation of ethers.[4][5] This reaction involves the deprotonation of a phenol (or alcohol) to form a more nucleophilic phenoxide (or alkoxide), which then displaces the tosylate group. Using a primary tosylate like isobutyl tosylate is ideal as it minimizes the competing E2 elimination pathway that can be problematic with secondary or tertiary electrophiles.[5][6]
Application Note: N-Alkylation of Amines and Amides
The introduction of an isobutyl group onto nitrogen atoms is crucial in the synthesis of many pharmaceuticals and agrochemicals. Isobutyl tosylate is an effective reagent for the N-alkylation of primary and secondary amines.[3] The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) to neutralize the p-toluenesulfonic acid byproduct, which would otherwise protonate the starting amine and halt the reaction. While alkyl bromides are also common, tosylates are often more reactive due to the superior leaving group ability of the tosylate anion.[7]
Experimental Protocols
The following protocols are provided as validated, self-contained procedures. The choice to use a phase-transfer catalyst in the synthesis of the reagent itself is a key experimental design, as it enhances reaction efficiency in the biphasic system.
Protocol 1: Synthesis of this compound (Activation of Isobutanol)
This protocol details the efficient, high-yield synthesis of the title reagent from isobutanol and p-toluenesulfonyl chloride (TsCl) under phase-transfer conditions.
Materials:
-
Isobutanol (240 g, 3.238 mol)
-
p-Toluenesulfonyl chloride (630 g, 3.305 mol)
-
Toluene (900 g)
-
Tetrabutylammonium bromide (TBAB) (30 g, 93.06 mmol)
-
Sodium hydroxide (150 g, 3.75 mol)
-
Deionized water (450 g)
-
Anhydrous sodium sulfate
Procedure:
-
To a suitable reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel, add toluene (900 g), isobutanol (240 g), p-toluenesulfonyl chloride (630 g), and tetrabutylammonium bromide (30 g).[8]
-
Heat the mixture to 40-45 °C with stirring.
-
Prepare a solution of sodium hydroxide (150 g) in water (450 g) and add it dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 50 °C.
-
After the addition is complete, maintain the temperature at 40-50 °C and continue stirring for approximately 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of p-toluenesulfonyl chloride.
-
Once the reaction is complete, cool the mixture to room temperature and transfer to a separatory funnel. Allow the layers to separate.
-
Separate the aqueous layer and extract it once with 200 g of toluene.
-
Combine the organic layers and wash once with 300 g of water.
-
Dry the combined organic phase with anhydrous sodium sulfate, filter, and rinse the filter cake with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to yield the product. This procedure typically results in a near-quantitative yield with high purity (~99.8% by HPLC).[8]
Protocol 2: Illustrative N-Alkylation of Piperidine
This protocol provides a representative method for the N-alkylation of a secondary amine using an alkyl tosylate.
Materials:
-
Piperidine (1.0 eq.)
-
This compound (1.1 eq.)
-
Triethylamine (1.5 eq.)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl, Water, Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cool the mixture in an ice bath (0 °C).
-
Add this compound (1.1 eq.) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-isobutylpiperidine.
-
If necessary, purify the product by column chromatography on silica gel.
Caption: General workflow for synthesis and application of isobutyl tosylate.
Critical Consideration in Drug Development: Genotoxicity
For professionals in drug development, a significant aspect of using sulfonate esters is their classification as a "cohort of concern." These compounds are recognized as potential genotoxic impurities (PGIs). Genotoxic impurities are substances that can damage DNA, potentially leading to mutations and cancer. Regulatory agencies such as the FDA and EMA have stringent guidelines for controlling PGIs in active pharmaceutical ingredients (APIs).
The formation of this compound can occur if p-toluenesulfonic acid (a common catalyst and counter-ion) is present in a process that also uses isobutanol as a solvent or reagent.[9] Consequently, any process involving these components must be carefully evaluated for the potential formation of this impurity. Sensitive analytical methods, such as HPLC/MS, are required to detect and quantify these impurities at parts-per-million (ppm) levels to ensure patient safety.[10]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT, Single Exposure | H335: May cause respiratory irritation |
(Data sourced from ECHA C&L Inventory)[2]
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong bases, amines, and oxidizing agents.
Conclusion
This compound is a powerful and versatile reagent for introducing the isobutyl group in a wide array of organic transformations. Its high reactivity, driven by the superb leaving group ability of the tosylate anion, makes it a reliable choice for S(_N)2 reactions with O- and N-nucleophiles. The protocols provided herein offer robust methods for its synthesis and application. However, users, particularly in the pharmaceutical industry, must remain vigilant about its potential as a genotoxic impurity and implement appropriate controls and analytical monitoring to ensure the safety and quality of their products.
References
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Westin, J. Synthesis of Ethers. Organic Chemistry - Jack Westin. Available at: [Link]
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Cimarelli, C. et al. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Scientific Reports. (2023). Available at: [Link]
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ResearchGate. Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds?. ResearchGate. (2017). Available at: [Link]
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YouTube. Friedel Crafts Alkylation Reactions (Electrophilic Aromatic Substitution). Chemistry with Caroline. (2022). Available at: [Link]
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YouTube. Friedel-Crafts alkylation of aromatic rings. Chem Help ASAP. (2019). Available at: [Link]
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Oreate AI Blog. The Role of P-Toluenesulfonic Acid in Chemical Reactions. Oreate AI Blog. (2025). Available at: [Link]
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ResearchGate. Alkylation of isobornylphenols with styrene in the presence of p-toluenesulfonic acid. ResearchGate. (2014). Available at: [Link]
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ResearchGate. Study on the alkylaton mechanism of isobutane with 1-butene using environmental friendly catalysts. ResearchGate. (2012). Available at: [Link]
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NIH. The Effect of p-Toluenesulfonic Acid and Phosphoric Acid (V) Content on the Heat Resistance and Thermal Properties of Phenol Resin and Phenol-Carbon Composite. PMC. (2024). Available at: [Link]
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Sciencemadness Discussion Board. Toluene --> Sodium Tosylate --> p-cresol. Sciencemadness. (2011). Available at: [Link]
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Protocol for the Tosylation of Isobutanol: A Comprehensive Guide for Synthetic Chemists
This document provides a detailed protocol and technical guidance for the efficient tosylation of isobutanol. The conversion of alcohols to tosylates is a cornerstone of synthetic organic chemistry, transforming a poor leaving group (hydroxyl) into an excellent one (tosylate). This protocol is designed for researchers, scientists, and drug development professionals who require a robust and reproducible method for this critical transformation. Beyond a simple set of instructions, this guide delves into the mechanistic underpinnings, safety considerations, and purification strategies to ensure a high-yielding and successful reaction.
Introduction: The Significance of Tosylation
The tosylation of an alcohol, such as isobutanol, is a fundamental reaction that prepares the molecule for subsequent nucleophilic substitution or elimination reactions.[1][2][3] The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group. By reacting isobutanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, the hydroxyl group is converted into a tosylate ester (-OTs). The resulting tosylate anion is a highly stabilized, excellent leaving group due to the resonance delocalization of the negative charge across the sulfonate group.
This enhanced leaving group ability makes isobutyl tosylate a versatile intermediate for the synthesis of a wide array of organic compounds, including ethers, amines, azides, and alkenes, which are often key structural motifs in pharmacologically active molecules.
Reaction Mechanism and the Role of Pyridine
The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[3][4] A base, typically pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6]
Pyridine, in particular, can play a dual role. It not only acts as an acid scavenger but can also function as a nucleophilic catalyst.[7] It can react with TsCl to form a highly reactive tosylpyridinium salt. This intermediate is then more readily attacked by the less nucleophilic alcohol, accelerating the rate of reaction.[7]
Caption: Catalytic role of pyridine in the tosylation of isobutanol.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Purity | Supplier |
| Isobutanol | 74.12 | 50 | 4.6 mL | ≥99% | e.g., Sigma-Aldrich |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 60 (1.2 eq) | 11.44 g | ≥98% | e.g., Sigma-Aldrich |
| Pyridine (anhydrous) | 79.10 | 75 (1.5 eq) | 6.1 mL | ≥99.8% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM, anhydrous) | 84.93 | - | 100 mL | ≥99.8% | e.g., Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | 50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | 50 mL | - | - |
| Brine (Saturated NaCl) | 58.44 | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | - | e.g., Sigma-Aldrich |
Safety Precautions
p-Toluenesulfonyl chloride (TsCl) is a corrosive and moisture-sensitive solid. [8][9][10] It can cause severe skin burns and eye damage.[9] Upon contact with water, it decomposes to produce corrosive hydrogen chloride gas.[8] Therefore, it is imperative to handle TsCl in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9] All glassware should be thoroughly dried before use.
Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Work with pyridine should also be conducted in a fume hood.
Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Experimental Protocol
This protocol describes the tosylation of isobutanol on a 50 mmol scale. The procedure can be scaled up or down, with appropriate adjustments to reagent quantities and glassware.
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add isobutanol (4.6 mL, 50 mmol).
-
Dissolve the isobutanol in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice-water bath.
Reagent Addition
-
While stirring at 0 °C, slowly add anhydrous pyridine (6.1 mL, 75 mmol).
-
In a separate beaker, weigh out p-toluenesulfonyl chloride (11.44 g, 60 mmol).
-
Add the solid TsCl to the reaction mixture portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C. The addition of TsCl is often exothermic.
Reaction Monitoring
-
After the addition of TsCl is complete, allow the reaction mixture to stir at 0 °C for 4 hours.[6] If the reaction has not reached completion, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[6]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The product, isobutyl tosylate, will have a higher Rf value than the starting material, isobutanol.
Caption: Workflow for the synthesis of isobutyl tosylate.
Aqueous Workup
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[11]
Purification
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude isobutyl tosylate can be purified by one of the following methods:
-
Flash Column Chromatography: Using silica gel and an eluent system of hexane and ethyl acetate.
-
Vacuum Distillation: This is a suitable method for purification if the product is a liquid and thermally stable.[11]
-
Characterization
The purified isobutyl tosylate should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic sulfonate ester stretching frequencies.
-
Mass Spectrometry: To determine the molecular weight.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Moisture Contamination: Ensure all glassware is oven-dried and reagents are anhydrous. TsCl is highly reactive with water.[8]
-
Incomplete Reaction: If the reaction stalls, allowing it to warm to room temperature or adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes drive it to completion.[5][11]
-
Side Reactions: At higher temperatures, the formation of isobutyl chloride as a byproduct can occur.[5] Maintaining a low reaction temperature is crucial.
-
-
Purification Difficulties:
-
Residual Pyridine: Thorough washing with dilute HCl is essential to remove all traces of pyridine, which can co-elute with the product during chromatography.
-
Product Instability: Tosylates of primary alcohols are generally stable. However, they can be sensitive to strong bases and high temperatures. Avoid prolonged heating during distillation.
-
References
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
Kazemi, F., et al. (2007). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
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Nagy, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. Retrieved from [Link]
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Wikipedia. (2023). Alcohol (chemistry). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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Nagy, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. PMC - NIH. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). Coll. Vol. 6, 590 (1988). Retrieved from [Link]
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Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
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YouTube. (2020, April 18). Reaction of R-2- butanol with p-toluenesulphonyl chloride in pyridine then LiBr gives. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE. Retrieved from [Link]
-
University of Calgary. (n.d.). CHEM 203 Topics Discussed on Nov. 23. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). p. 943. Retrieved from [Link]
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Introduction: The Strategic Importance of Isobutyl p-Toluenesulfonate
An in-depth guide to the large-scale synthesis of isobutyl p-toluenesulfonate, tailored for researchers and drug development professionals. This document provides a comprehensive overview, from reaction principles to a detailed, field-proven protocol, emphasizing safety, efficiency, and scalability.
In the landscape of modern organic synthesis, the strategic conversion of functional groups is a cornerstone of constructing complex molecules. This compound, also known as isobutyl tosylate, is a critical intermediate primarily utilized as a potent alkylating agent. Its principal function is to convert the hydroxyl group of an alcohol—a notoriously poor leaving group—into a tosylate group, which is an excellent leaving group.[1][2] This transformation is fundamental in nucleophilic substitution reactions, enabling the facile synthesis of a wide array of compounds, including ethers, amines, and other functionalized molecules essential for pharmaceutical development and chemical research.[3] This guide details a robust and scalable method for its synthesis.
Reaction Principles: Mechanism of Tosylation
The synthesis of this compound is an esterification reaction. It proceeds via a nucleophilic attack from the oxygen atom of isobutanol on the electron-deficient sulfur atom of p-toluenesulfonyl chloride (TsCl).[4] This attack results in the formation of a new oxygen-sulfur bond and the displacement of the chloride ion.
The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion. Common bases include pyridine, triethylamine, or, in biphasic systems, sodium hydroxide.[5] The efficiency of this reaction, particularly on a large scale, can be significantly enhanced by using a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) when employing an aqueous base with an organic solvent.[3] The PTC facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, accelerating the reaction.
Safety First: Mandatory Precautions for Handling p-Toluenesulfonyl Chloride
Before commencing any experimental work, it is imperative to recognize the significant hazards associated with p-toluenesulfonyl chloride (TsCl).
-
Corrosivity: TsCl is a corrosive solid that can cause severe skin and eye burns upon contact.[6][7]
-
Moisture Sensitivity: It reacts with water and moisture, including humidity in the air, to produce corrosive and toxic fumes of hydrogen chloride (HCl) and p-toluenesulfonic acid.[6][8]
-
Inhalation Hazard: Dust from TsCl is irritating to the respiratory tract.[8][9]
Mandatory Personal Protective Equipment (PPE) and Handling Guidelines:
-
Eye Protection: Always wear chemical splash goggles and a face shield.[9][10]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[6][8]
-
Respiratory Protection: All handling of solid TsCl and the reaction itself must be conducted in a well-ventilated chemical fume hood.[6][9] If significant dust is anticipated, a NIOSH-approved respirator is necessary.[6]
-
Storage: Store TsCl in a cool, dry, well-ventilated area away from water and incompatible substances like strong bases and oxidizers. Keep containers tightly sealed.[6][9]
Large-Scale Synthesis Protocol: Phase-Transfer Catalysis Method
This protocol is optimized for scalability, safety, and high yield, employing a biphasic system with a phase transfer catalyst. This method avoids the use of large volumes of pyridine, which can be difficult to remove during workup.
Reagent and Materials Data
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Moles (approx.) | Molar Ratio | Key Role |
| Isobutanol | 78-83-1 | 74.12 | 3.24 | 1.0 | Reactant (Alcohol) |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 3.31 | 1.02 | Reactant (Sulfonylating Agent) |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.75 | 1.16 | Base (HCl Scavenger) |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.093 | 0.029 | Phase Transfer Catalyst |
| Toluene | 108-88-3 | 92.14 | - | - | Organic Solvent |
| Water (Deionized) | 7732-18-5 | 18.02 | - | - | Aqueous Solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | - | - | Drying Agent |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactor Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge toluene (900 g), isobutanol (240 g, 3.238 mol), p-toluenesulfonyl chloride (630 g, 3.305 mol), and tetrabutylammonium bromide (30 g, 93.06 mmol).[11]
-
Reaction Initiation: Begin stirring the mixture and gently heat it to 40-45°C.
-
Base Addition: Prepare a solution of sodium hydroxide (150 g, 3.750 mol) in water (450 g). Slowly add this solution dropwise to the reactor via the addition funnel. The rate of addition should be controlled to maintain the internal temperature below 50°C, as the reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 40-50°C and continue stirring for approximately 1 hour.[3][11] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Post-Reaction Workup: Once the reaction is complete, cool the mixture to room temperature. Stop the stirring and allow the layers to separate.[11]
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate and collect the lower aqueous layer.
-
Extraction: Extract the aqueous layer once with toluene (200 g) to recover any dissolved product. Combine this toluene extract with the original organic layer.[11]
-
Washing: Wash the combined organic phases with water (300 g) to remove residual salts and base.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Product Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure to remove the toluene. This will yield the crude this compound.[11] The expected yield is nearly quantitative, with high purity.[11]
Process Optimization and Key Considerations
-
Temperature Control: Maintaining the temperature between 40-50°C is crucial. Higher temperatures can lead to decomposition and side reactions, while lower temperatures will slow the reaction rate significantly.[3]
-
Reagent Purity: Using pure p-toluenesulfonyl chloride is recommended for optimal yields. Technical grade TsCl can be purified by dissolving it in benzene, washing with a 5% NaOH solution, drying, and distilling under reduced pressure.[12]
-
Monitoring: If TLC analysis shows residual p-toluenesulfonyl chloride after the main reaction time, a small additional amount of isobutanol (5-8 g) can be added, and the reaction can be stirred for another 30 minutes to ensure complete conversion.[11]
-
Purification: For applications requiring exceptionally high purity, the crude product can be distilled under high vacuum. Distillation at lower pressures (e.g., 3 mm Hg) minimizes thermal decomposition.[12]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These methods are excellent for determining the purity of the product. Published procedures have shown purities of approximately 98.8% by GC and 99.8% by HPLC.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the isobutyl tosylate.
-
Infrared (IR) Spectroscopy: The presence of strong absorption bands corresponding to the sulfonyl group (S=O) stretch can be observed.[13]
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Application Notes & Protocols: Isobutyl p-Toluenesulfonate as a Key Intermediate in Pharmaceutical Synthesis
Abstract
Isobutyl p-toluenesulfonate (IBPTS), also known as isobutyl tosylate, is a pivotal intermediate in modern pharmaceutical synthesis. Its utility stems from the exceptional leaving group ability of the tosylate moiety, which transforms the poorly reactive hydroxyl group of isobutyl alcohol into a highly reactive electrophilic site. This conversion facilitates the strategic introduction of the isobutyl group into a wide array of molecular scaffolds via nucleophilic substitution. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this compound. It details robust protocols, explains the underlying chemical principles, and addresses critical safety and regulatory considerations, thereby serving as a comprehensive resource for leveraging this versatile reagent in the synthesis of active pharmaceutical ingredients (APIs).
Introduction: The Strategic Importance of Tosylates in Drug Synthesis
In the intricate pathways of multi-step organic synthesis, the ability to control reactivity is paramount. Alcohols, while abundant and versatile, are inherently poor substrates for nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[1] Sulfonate esters, particularly p-toluenesulfonates (tosylates), provide an elegant solution to this challenge.
The conversion of an alcohol to a tosylate is a foundational strategy in medicinal chemistry. The process involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine or sodium hydroxide.[1][2][3] The resulting tosylate group is an excellent leaving group due to the resonance stabilization of the p-toluenesulfonate anion that forms upon its departure. A key advantage of this transformation is that it proceeds with retention of configuration at the alcoholic carbon, making it invaluable for stereospecific synthesis.[1] this compound, with its branched alkyl structure, serves as a potent alkylating agent for introducing the isobutyl motif, a common structural element in many biologically active molecules.[2]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is essential for its effective and safe use.
| Property | Value | Reference |
| IUPAC Name | 2-methylpropyl 4-methylbenzenesulfonate | [4][5] |
| Synonyms | Isobutyl tosylate, p-Toluenesulfonic acid isobutyl ester | [4][6] |
| CAS Number | 4873-56-7 | [4][5][6] |
| Molecular Formula | C₁₁H₁₆O₃S | [4][5] |
| Molecular Weight | 228.31 g/mol | [4][7] |
| Appearance | Colourless to Clear yellow-brown liquid/oil | [6][7] |
| Refractive Index | ~1.5025 | [5] |
Synthesis Protocol: this compound
The most common and industrially scalable method for synthesizing this compound is the esterification of isobutanol with p-toluenesulfonyl chloride.[2][8] The following protocol is a robust method for laboratory-scale synthesis.
Principle & Mechanism
The synthesis is a nucleophilic acyl substitution on the sulfur atom of tosyl chloride by the oxygen of isobutyl alcohol. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3] Using a biphasic system with a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly enhance reaction rates by transporting the hydroxide or alkoxide ion into the organic phase.[2]
Caption: Workflow for this compound Synthesis.
Detailed Laboratory Protocol
This protocol is adapted from established industrial procedures.[8]
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles |
| Isobutanol | 74.12 | 240 | 3.238 |
| p-Toluenesulfonyl Chloride | 190.65 | 630 | 3.305 |
| Sodium Hydroxide | 40.00 | 150 | 3.750 |
| Tetrabutylammonium Bromide | 322.37 | 30 | 0.093 |
| Toluene | - | 900 g | - |
| Water | - | 450 g | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add toluene (900 g), isobutanol (240 g), p-toluenesulfonyl chloride (630 g), and tetrabutylammonium bromide (30 g).
-
Initial Heating: Begin stirring and gently heat the mixture to 40-45 °C.
-
Base Addition: Prepare a solution of sodium hydroxide (150 g) in water (450 g) and add it to the dropping funnel. Add the NaOH solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 50 °C. An ice bath may be required for cooling.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 40-50 °C and continue stirring for approximately 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the p-toluenesulfonyl chloride spot is consumed.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Separate the lower aqueous layer. Extract the aqueous layer once with toluene (200 g). Combine this with the original organic phase.[8]
-
Washing: Wash the combined organic phase with water (300 g) to remove any remaining salts.
-
Drying & Filtration: Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.[8]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The residue is the crude this compound.[8]
Purity Analysis: The resulting product can be analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine purity, which is typically expected to be >98%.[8]
Application in Pharmaceutical Synthesis: A Versatile Alkylating Agent
This compound is primarily used to introduce an isobutyl group onto a nucleophilic center, such as an amine, phenol, or thiol. This reaction is a classic S(_N)2 nucleophilic substitution.
Caption: General S(_N)2 Alkylation Mechanism.
Case Study Application: Synthesis of Kinase Inhibitor Scaffolds
Many tyrosine kinase inhibitors, such as Imatinib and Pazopanib, feature complex N-aryl or N-alkylated amine structures. While specific patented routes may vary, IBPTS is an ideal reagent for the isobutylation steps that could be required for analogues or intermediates in these synthetic pathways.
-
Imatinib Synthesis Context: The synthesis of Imatinib involves coupling key amine and pyrimidine fragments.[9][10][11] An N-alkylation step on a precursor amine with an appropriate alkylating agent is a critical transformation.
-
Pazopanib Synthesis Context: Pazopanib synthesis also relies on the careful construction of substituted amine linkages on pyrimidine and indazole cores.[12][13][14]
The following protocol provides a general framework for the N-alkylation of a primary or secondary amine, a common transformation in the synthesis of such APIs.
General Protocol: N-Alkylation with this compound
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Substrate (Amine, R-NH₂) | - | 1.0 eq | X |
| This compound | 228.31 | 1.1-1.5 eq | 1.1X - 1.5X |
| Base (e.g., K₂CO₃, Cs₂CO₃) | - | 2.0-3.0 eq | 2.0X - 3.0X |
| Solvent (e.g., DMF, ACN) | - | 5-10 mL/mmol | - |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine substrate, the base (e.g., potassium carbonate), and the solvent (e.g., Dimethylformamide).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add the this compound to the mixture.
-
Heating & Monitoring: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C). Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine to remove the inorganic base and solvent residues.
-
Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-isobutylated product.
Caption: Experimental Workflow for N-Alkylation.
Safety, Handling, and Regulatory Aspects
Hazard Identification
This compound must be handled with appropriate care. According to the Globally Harmonized System (GHS), it presents the following hazards:[4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Precautions:
-
Always work in a well-ventilated fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Avoid inhalation of vapors and contact with skin and eyes.[15]
-
Store in a tightly closed container in a cool, dry place.[15]
Regulatory Consideration: Genotoxic Impurities
Sulfonate esters as a class are recognized as potential genotoxic impurities (PGIs).[2][16] Regulatory agencies like the FDA and EMA have strict limits on the presence of such impurities in final drug substances, often governed by a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for long-term treatments.[16]
Therefore, any synthesis utilizing this compound must be carefully designed and controlled to ensure that residual levels of this reagent in the final API are well below these stringent limits. This necessitates the development of highly sensitive analytical methods (e.g., LC-MS) for detection and quantification.[16]
Conclusion
This compound is a highly effective and versatile intermediate for introducing the isobutyl moiety in pharmaceutical synthesis. Its reliable preparation from inexpensive starting materials and its predictable reactivity as an alkylating agent make it a valuable tool for medicinal chemists. By following robust protocols for its synthesis and application, and by adhering to strict safety and regulatory guidelines for handling and impurity control, researchers can confidently employ this reagent to build complex molecular architectures on the path to new therapeutic agents.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 310590, this compound. [Online]. Available: [Link]
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SciSpace. Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. [Online]. Available: [Link]
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Fisher Scientific. SAFETY DATA SHEET - Butyl p-toluenesulfonate. [Online]. Available: [Link]
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Application Note & Protocol: Real-Time Monitoring of Isobutyl p-Toluenesulfonate Synthesis via Thin-Layer Chromatography
Abstract
The conversion of alcohols to p-toluenesulfonates (tosylates) is a cornerstone of modern organic synthesis, primarily because it transforms a poor leaving group (hydroxyl) into an excellent one (tosylate).[1] The synthesis of isobutyl p-toluenesulfonate from isobutanol and p-toluenesulfonyl chloride (TsCl) is a representative example of this critical transformation. Precise monitoring of this reaction is essential to ensure the complete consumption of the starting alcohol and to minimize the formation of byproducts. This document provides a comprehensive, field-tested protocol for monitoring the progress of this tosylation reaction in real-time using Thin-Layer Chromatography (TLC), a rapid, inexpensive, and highly effective analytical technique.[2][3]
Foundational Principles: The Chemistry of Tosylation and Chromatography
The Tosylation Reaction: Mechanism and Rationale
The reaction involves the nucleophilic attack of the oxygen atom from isobutanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[4][5] A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6][7]
Reaction Scheme:
Crucially, this reaction does not affect the carbon-oxygen bond of the alcohol, meaning the stereochemistry at the alcohol's carbon center is retained.[8][9] The primary goal of monitoring is to track the disappearance of the polar isobutanol starting material and the concurrent appearance of the significantly less polar this compound product.
The Principle of TLC Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (the eluent or solvent system).
-
Polarity is Key: Isobutanol, the starting material, contains a hydroxyl (-OH) group capable of strong hydrogen bonding with the polar silica gel. This strong interaction impedes its movement up the TLC plate, resulting in a low Retention Factor (Rf) .
-
Product Characteristics: The product, this compound, lacks this -OH group. While it has polar sulfonate and ether functionalities, it is considerably less polar than isobutanol. Consequently, it interacts less strongly with the silica gel and is carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) .
By visualizing the relative positions of the spots on the TLC plate over time, a researcher can accurately determine the reaction's progress and endpoint.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, incorporating reference lanes to ensure accurate and unambiguous interpretation of the results.
Required Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates. The "F₂₅₄" indicates the presence of a fluorescent indicator that is active under 254 nm UV light.
-
Developing Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotting Capillaries: Glass capillary tubes (micropipettes).
-
Eluent (Mobile Phase): A mixture of a non-polar and a moderately polar solvent is recommended. A good starting point is 4:1 Hexanes:Ethyl Acetate (v/v) .[10] This ratio can be adjusted to achieve optimal separation.
-
Visualization Reagents:
-
Reaction Aliquots: Tiny samples taken from the reaction mixture at different time intervals (e.g., T=0, 30 min, 1 hr, etc.).
-
Reference Samples: Dilute solutions of the starting material (isobutanol) and p-toluenesulfonyl chloride in a suitable solvent (e.g., ethyl acetate).
TLC Monitoring Workflow
The following diagram outlines the complete workflow for monitoring the reaction.
Caption: Workflow for TLC monitoring of the tosylation reaction.
Step-by-Step Procedure
-
Chamber Preparation: Pour the 4:1 Hexanes:Ethyl Acetate eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures better chromatography. Close the lid and let it equilibrate.
-
Plate Preparation: Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape the silica layer. Mark three small tick marks on the baseline for the different lanes.
-
Spotting the Plate: This is the most critical step for accurate interpretation.[12]
-
Lane 1 (Left - SM): Using a capillary tube, spot a diluted sample of the isobutanol starting material.
-
Lane 2 (Middle - Co-spot): First, spot the isobutanol starting material. Then, using a fresh capillary, spot the reaction mixture directly on top of the starting material spot. The co-spot lane is a crucial internal standard that confirms the identity of the starting material spot within the reaction mixture.[3][12]
-
Lane 3 (Right - Rxn): Using a fresh capillary, spot the reaction mixture.
-
Technique: Make the spots as small and concentrated as possible by applying the sample briefly and letting the solvent evaporate before reapplying to the same spot if necessary.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline with the spots is above the solvent level.[10] Close the lid and allow the solvent to travel up the plate undisturbed.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization and Interpretation:
-
UV Light (254 nm): View the dried plate under a UV lamp. The aromatic rings in p-toluenesulfonyl chloride and the this compound product will absorb UV light and appear as dark spots against the green fluorescent background.[4][13] The starting isobutanol will be invisible. Circle any visible spots with a pencil.
-
KMnO₄ Staining: Using forceps, quickly dip the plate into the potassium permanganate stain solution. Remove it, wipe the excess stain from the back with a paper towel, and gently warm the plate with a heat gun.
-
The isobutanol starting material, being an alcohol, will be readily oxidized by the permanganate and appear as a distinct yellow or brown spot on a purple background.[10]
-
The tosylate product may also visualize, but typically with less intensity than the alcohol.
-
-
Interpreting the TLC Results: A Visual Guide
The progression of the reaction can be clearly visualized by comparing TLC plates taken at different time points.
Caption: Idealized TLC plate progression for the tosylation of isobutanol.
-
At T=0: The reaction lane (Rxn) shows a strong spot for the starting material (isobutanol) at a low Rf, which aligns perfectly with the reference SM lane and the lower spot in the co-spot lane. A higher Rf spot for TsCl may also be visible under UV light.
-
Intermediate Time: A new spot, corresponding to the this compound product, appears at a higher Rf in the reaction lane. The starting material spot in this lane begins to fade. The co-spot lane now clearly shows two separated spots, confirming the formation of a new compound.
-
Reaction Completion: The starting material spot is completely absent from the reaction lane. Only the product spot remains. The reaction can now be quenched and worked up.
Quantitative Data Summary
The following table summarizes the expected chromatographic behavior of the key reaction components.
| Compound Name | Structure | Relative Polarity | Expected Rf (4:1 Hex:EtOAc) | Visualization Method |
| Isobutanol (Starting Material) | (CH₃)₂CHCH₂OH | High | ~0.1 - 0.2 | KMnO₄ stain (strong), Not UV-active |
| p-Toluenesulfonyl Chloride | CH₃C₆H₄SO₂Cl | Medium | ~0.4 - 0.6 | UV-active |
| This compound | CH₃C₆H₄SO₂OCH₂CH((CH₃)₂) | Low | ~0.5 - 0.7 | UV-active, KMnO₄ stain (weak) |
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Solution(s) |
| Streaking or Tailing Spots | 1. Sample is too concentrated (overloaded). 2. Presence of precipitated salts (e.g., triethylammonium hydrochloride).[10] 3. Eluent is too polar for the compound. | 1. Dilute the sample before spotting. 2. Filter a small aliquot of the reaction mixture through a small plug of silica or cotton before spotting. 3. Decrease the eluent polarity (e.g., increase the proportion of hexanes). |
| All Spots Remain at the Baseline (Rf ≈ 0) | Eluent is not polar enough to move the compounds off the origin. | Increase the polarity of the eluent. Try a 3:1 or 2:1 ratio of Hexanes:Ethyl Acetate. |
| All Spots Run to the Solvent Front (Rf ≈ 1) | Eluent is too polar, causing all compounds to travel with the solvent front without interaction with the silica. | Decrease the polarity of the eluent. Try a 9:1 ratio of Hexanes:Ethyl Acetate or switch to a less polar solvent than ethyl acetate (e.g., dichloromethane).[14] |
| No Spots Visible After Staining | 1. Sample is too dilute. 2. The chosen stain does not react with the compounds. 3. Insufficient heating after staining. | 1. Spot the sample multiple times in the same location, allowing it to dry in between. 2. Use a more general stain, like p-anisaldehyde.[10] 3. Ensure adequate heating with the heat gun to activate the stain. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of this compound synthesis. By employing a systematic three-lane spotting technique (SM, Co-spot, Rxn) and appropriate visualization methods, researchers can unambiguously track the consumption of the polar alcohol starting material and the formation of the less-polar tosylate product. This protocol provides a robust and reliable framework for optimizing reaction times, ensuring complete conversion, and making informed decisions during the synthetic process, ultimately leading to higher yields and product purity.
References
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Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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University of Calgary. (n.d.). Ch8: Tosylates. Retrieved from [Link]
-
Stoddard Tutoring. (2018, February 3). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]
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MDPI. (2020, October 28). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
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Sciencemadness.org. (2017, January 2). Tosylation of ethanolamine (??). Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
ScienceDirect. (2023, May 24). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]
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A Comprehensive Guide to the Work-up of Isobutyl p-Toluenesulfonate Reactions
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl p-toluenesulfonate (isobutyl tosylate) is a critical alkylating agent and intermediate in organic synthesis, valued for converting the hydroxyl group of isobutanol into an excellent leaving group, the tosylate.[1] The success of subsequent nucleophilic substitution or elimination reactions hinges on the purity of this intermediate. A robust, well-understood work-up procedure is therefore not merely a purification step but a critical control point for ensuring yield, purity, and reproducibility. This guide provides a detailed, experience-driven framework for the aqueous work-up of this compound reactions, focusing on the chemical principles behind each step, process validation, and troubleshooting common issues.
Guiding Principles: The Chemistry of a Tosylate Work-up
The synthesis of this compound typically involves the reaction of isobutanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like dichloromethane (DCM).[2] The work-up procedure is designed to systematically remove unreacted starting materials, the base catalyst, and all reaction byproducts.
-
Quenching: The first step post-reaction is to quench any remaining, highly reactive p-toluenesulfonyl chloride. TsCl reacts readily with water to form the water-soluble and easily removable p-toluenesulfonic acid (TsOH).[3] Quenching with a weak base like aqueous sodium bicarbonate (NaHCO₃) is often preferred as it simultaneously neutralizes the TsOH byproduct and any hydrochloric acid (HCl) generated during the reaction.[2][3]
-
Phase Separation & Extraction: this compound is a non-polar organic compound, making it immiscible with water. This property is exploited in liquid-liquid extraction. After quenching, an organic solvent (e.g., diethyl ether, ethyl acetate) is used to extract the desired product from the aqueous phase.
-
Systematic Washing: The organic layer is washed sequentially to remove specific impurities:
-
Dilute Acid Wash (e.g., 0.1 M - 1 M HCl): This step protonates the amine base (e.g., pyridine, triethylamine) used in the reaction, forming a water-soluble ammonium salt that partitions into the aqueous layer.[2][4] This is critical for removing the bulk of the base.
-
Base Wash (e.g., sat. NaHCO₃): This wash removes any acidic impurities, most notably the p-toluenesulfonic acid (TsOH) formed from the hydrolysis of excess TsCl.[3] The base deprotonates the strong acid, forming its highly water-soluble sodium salt.
-
Brine Wash (sat. NaCl): The final wash with a saturated sodium chloride solution helps to remove the majority of the dissolved water from the organic layer, breaking up emulsions and preparing it for the final drying step.[2]
-
-
Drying and Concentration: An anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), is added to the organic layer to scavenge any remaining traces of water.[5] After filtration to remove the drying agent, the solvent is removed under reduced pressure (e.g., via rotary evaporation) to yield the crude this compound.
Safety First: Handling Reagents and Waste
Proper personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory throughout the procedure.[6][7]
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive, moisture-sensitive solid that causes severe skin and eye irritation.[8][9] It reacts with water to produce corrosive hydrogen chloride gas.[7][8] Always handle TsCl in a chemical fume hood and prevent its inhalation or contact with skin.[9]
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen, and diethyl ether is extremely flammable. All organic solvents should be handled in a well-ventilated fume hood.
-
Waste Disposal: The aqueous waste streams will be acidic and basic. They must be neutralized before disposal according to institutional safety regulations. Do not let chemical waste enter drains.[10]
| Reagent/Byproduct | Role/Origin | Key Safety Precaution |
| p-Toluenesulfonyl Chloride (TsCl) | Starting Material | Corrosive, moisture-sensitive. Handle in a fume hood.[6][8] |
| Pyridine/Triethylamine | Base Catalyst | Toxic, flammable. Use in a fume hood. |
| Hydrochloric Acid (HCl) | Reaction Byproduct | Corrosive. Neutralized by the base in the reaction. |
| Pyridine Hydrochloride | Neutralized Byproduct | Irritant. Removed by aqueous washes. |
| p-Toluenesulfonic Acid (TsOH) | Quenched Byproduct | Strong acid, corrosive. Removed by basic wash.[3] |
| Dichloromethane/Diethyl Ether | Solvents | Volatile, handle in a fume hood. Ether is highly flammable. |
Detailed Protocol: Work-up for this compound Synthesis
This protocol assumes the reaction of isobutanol (1.0 eq) with TsCl (1.2 eq) and pyridine (1.5 eq) in DCM has been run to completion, as monitored by Thin-Layer Chromatography (TLC).
Materials:
-
Reaction mixture in DCM
-
Deionized Water
-
Diethyl ether (or Ethyl Acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel, Erlenmeyer flasks, beakers
-
Rotary Evaporator
Step-by-Step Procedure:
-
Quench the Reaction: Cool the reaction vessel in an ice-water bath. Slowly add 50 mL of cold deionized water to the stirred reaction mixture. Stir vigorously for 10-15 minutes to ensure all unreacted TsCl is hydrolyzed.[2][3]
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. Add 50 mL of diethyl ether to ensure the organic phase is less dense than the aqueous phase and to fully extract the product.
-
Acid Wash: Add 50 mL of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30 seconds. Allow the layers to fully separate. Drain and collect the lower aqueous layer for proper disposal.[4]
-
Repeat Acid Wash: Repeat the wash with another 50 mL portion of 1 M HCl to ensure complete removal of pyridine.
-
Base Wash: Add 50 mL of saturated NaHCO₃ solution to the separatory funnel. Shake and vent carefully, as CO₂ gas will be generated. This wash neutralizes any remaining HCl and removes p-toluenesulfonic acid.[3] Drain and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with 50 mL of brine. This removes residual water and helps break any emulsions.[2] Separate and discard the aqueous layer.
-
Dry the Organic Layer: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a generous scoop of anhydrous Na₂SO₄. Swirl the flask; if the Na₂SO₄ clumps together, add more until some particles remain free-flowing. Let it stand for 15-20 minutes.[5]
-
Isolate the Product: Carefully decant or filter the dried organic solution into a pre-weighed round-bottom flask, ensuring no Na₂SO₄ is transferred.
-
Concentrate: Remove the solvent using a rotary evaporator. The remaining oil or solid is the crude this compound.
-
Purification (If Necessary): If the crude product is not sufficiently pure (as determined by TLC or NMR), it can be purified by flash column chromatography on silica gel or by recrystallization.[2]
Visualization of the Work-up Workflow
Caption: A flowchart of the sequential steps in the aqueous work-up procedure.
A Self-Validating System: Process Control & Analysis
Trust in a protocol comes from its ability to self-validate. In-process analytical checks are crucial for ensuring the work-up is effective and the final product meets the required specifications.
A. Thin-Layer Chromatography (TLC): The Workhorse of Monitoring TLC is an indispensable tool used both to monitor the initial reaction and to assess the purity of the product during the work-up.[11][12]
-
Reaction Monitoring: Before starting the work-up, a TLC plate should confirm the complete consumption of the starting isobutanol. Isobutanol is significantly more polar than the isobutyl tosylate product and will have a much lower Retention Factor (Rf).
-
Work-up Monitoring: A spot of the crude product after work-up can be compared against the starting materials. The absence of a spot corresponding to isobutanol confirms its removal. Unreacted TsCl may also be visible, typically having a high Rf value.[3]
| Compound | Typical Rf Value (20% EtOAc/Hexane) | TLC Visualization |
| Isobutanol | ~0.2 | Stains with KMnO₄ |
| This compound | ~0.6 | UV active |
| p-Toluenesulfonyl Chloride (TsCl) | ~0.7 | UV active |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Final Verdict ¹H NMR spectroscopy provides the definitive structural confirmation and purity assessment of the final product. The spectrum should be clean, with integrations matching the expected number of protons for this compound.
-
Expected ¹H NMR Shifts (CDCl₃):
-
Aromatic Protons: Two doublets around 7.8 ppm and 7.4 ppm.
-
Methyl on Toluene Ring: A singlet around 2.4 ppm.
-
-OCH₂- Protons: A doublet around 3.8 ppm.
-
-CH- Proton: A multiplet around 2.0 ppm.
-
Terminal Methyls (-CH(CH₃)₂): A doublet around 0.9 ppm.
-
The absence of signals corresponding to pyridine, residual solvents, or other byproducts confirms the success of the work-up.[13]
Caption: The logical flow of a self-validating work-up and analysis procedure.
Troubleshooting Common Work-up Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Low Yield of Crude Product | 1. Incomplete reaction.[14]2. Product is partially water-soluble or was hydrolyzed.3. Emulsion formed during extraction, leading to loss of organic layer. | 1. Confirm reaction completion with TLC before starting work-up.2. Perform an additional extraction of the combined aqueous layers with fresh solvent.3. Add more brine to the separatory funnel to break the emulsion. |
| Product Contaminated with Pyridine | Insufficient acid washing. | Perform an additional wash of the organic layer with 1 M HCl. Confirm neutrality with pH paper before proceeding. |
| Product is Acidic / Contaminated with TsOH | Insufficient base washing. | Perform an additional wash with saturated NaHCO₃. Ensure the aqueous layer is basic. |
| Formation of Isobutyl Chloride | The tosylate intermediate was displaced by chloride ions from HCl byproduct, especially at higher temperatures or with prolonged reaction times.[2][15] | Ensure the initial reaction is run at low temperatures (e.g., 0 °C) and worked up promptly after completion.[2] This byproduct may require chromatographic separation. |
| Final Product is Wet (contains water/solvent) | 1. Inadequate drying with Na₂SO₄.2. Incomplete removal of solvent. | 1. Ensure the drying agent is free-flowing before filtering.2. Place the product under high vacuum for an extended period to remove trace solvents. |
References
- Sigma-Aldrich. (2013).
- ILO and WHO. (2021). ICSC 1762 - p-TOLUENESULFONYL CHLORIDE.
- Cole-Parmer. Material Safety Data Sheet - P-Toluenesulfonyl Chloride, 99+%(titr.).
- BenchChem.
- BenchChem. Safeguarding Your Laboratory: Proper Disposal of p-Toluenesulfonyl Chloride.
- BenchChem.
- PubChem - NIH.
- BenchChem. Technical Support Center: Removal of Tosyl-Containing Byproducts.
- CDH Fine Chemical.
- BenchChem.
- ChemicalBook.
- American Chemical Society.
- Sciencemadness.org.
- University of Calgary.
- ResearchGate. (2007). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv)
- Molecules. (2011).
- BenchChem.
- Master Organic Chemistry. (2015).
- ChemicalBook. p-TOLUENESULFONIC ACID N-BUTYL ESTER(778-28-9) 1H NMR.
- PubMed. (2011).
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Application Notes and Protocols: Isobutyl Tosylate in Chemical Research
This guide provides an in-depth exploration of isobutyl tosylate's applications in modern chemical research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver a comprehensive understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Introduction: The Strategic Advantage of Isobutyl Tosylate
In the intricate landscape of organic synthesis, the ability to predictably form new carbon-heteroatom bonds is fundamental. Isobutyl tosylate, or isobutyl 4-methylbenzenesulfonate, has emerged as a cornerstone reagent for this purpose. Its utility stems not from the isobutyl group itself, but from the strategic brilliance of the tosylate functional group to which it is attached.
The Tosylate: An Architect of Reactivity
A hydroxyl group (-OH) in an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions because its departure would form the hydroxide ion (HO⁻), a strong base.[1] The core principle of using a tosylate is to convert this poor leaving group into an exceptionally good one.[2][3] The efficacy of the tosylate anion (TsO⁻) as a leaving group is rooted in its profound stability, which arises from two key electronic features:
-
Resonance Stabilization: The negative charge on the oxygen atom is delocalized across the entire sulfonyl group and into the aromatic ring, spreading the charge over multiple atoms.[1][4]
-
Inductive Effects: The potent electron-withdrawing nature of the sulfonyl group further disperses the negative charge, enhancing stability.[1]
This inherent stability makes the tosylate anion a very weak base, and therefore, an excellent leaving group. By converting isobutyl alcohol to isobutyl tosylate, we transform a chemically inert molecule into a potent electrophile, primed for reaction with a wide array of nucleophiles.
Why Isobutyl? The S(_N)2 Preference
Isobutyl tosylate is a primary alkyl tosylate. This structural feature is critical as it strongly favors bimolecular nucleophilic substitution (S(_N)2) reactions.[5][6][7] The S(_N)2 pathway is stereospecific and highly predictable, avoiding the carbocation rearrangements and elimination side-reactions (E1/E2) that often plague reactions involving secondary and tertiary substrates.[6][7] This makes isobutyl tosylate a reliable choice for introducing the isobutyl moiety into target molecules.
Core Application I: N-Alkylation of Amines and Amides
The formation of carbon-nitrogen bonds is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Isobutyl tosylate serves as a highly effective reagent for the mono-alkylation of primary and secondary amines.
Mechanistic Principle
The reaction proceeds via a classic S(N)2 mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic methylene carbon of the isobutyl group. This single, concerted step results in the displacement of the tosylate leaving group and the formation of a new C-N bond.[8] A crucial component of this reaction is the use of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the p-toluenesulfonic acid byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.
Experimental Workflow: N-Alkylation
Caption: General workflow for the N-alkylation of amines using isobutyl tosylate.
Application Protocol 1: Synthesis of N-Isobutylaniline
This protocol details the N-alkylation of a representative primary amine, aniline, using isobutyl tosylate.
Materials:
-
Aniline (1.0 eq.)
-
Isobutyl tosylate (1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile to create a stirrable suspension (approx. 0.2-0.5 M concentration of aniline).
-
Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
-
Add isobutyl tosylate (1.2 eq.) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aniline starting material.
-
Workup: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and potassium tosylate).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.[8]
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-isobutylaniline.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that effectively dissolves reactants and facilitates the S(N)2 reaction. |
| Base | Anhydrous K₂CO₃ | A non-nucleophilic base to neutralize the acid byproduct without competing in the alkylation. |
| Temperature | Reflux (~82°C) | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |
| Monitoring | TLC | Allows for visual tracking of starting material consumption to determine reaction completion. |
Core Application II: O-Alkylation for Ether Synthesis
The Williamson ether synthesis is a classic, robust, and widely used method for preparing symmetrical and unsymmetrical ethers.[9][10] Isobutyl tosylate is an ideal electrophile for this reaction, particularly for synthesizing isobutyl ethers from a wide range of alcohols and phenols.
Mechanistic Principle
This synthesis is a two-step process that hinges on the S(_N)2 displacement of the tosylate group.[5][11]
-
Deprotonation: A suitable base (e.g., sodium hydride, NaH) deprotonates the alcohol or phenol, creating a highly nucleophilic alkoxide or phenoxide ion.[7][11]
-
Nucleophilic Attack: The newly formed alkoxide/phenoxide attacks the primary carbon of isobutyl tosylate, displacing the tosylate leaving group to form the ether linkage.[5][6]
The selection of a primary tosylate like isobutyl tosylate is paramount to the success of this reaction, as it minimizes the competing E2 elimination pathway that dominates with secondary or tertiary substrates.[7][11]
Mechanism: Williamson Ether Synthesis
Caption: S(_N)2 mechanism for the synthesis of an isobutyl ether.
Application Protocol 2: Synthesis of Isobutyl Phenyl Ether
This protocol describes the synthesis of an aryl ether from phenol and isobutyl tosylate.
Materials:
-
Phenol (1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq.)
-
Isobutyl tosylate (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl Ether
-
1 M aqueous HCl
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Safety Note: NaH is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere (Nitrogen or Argon).
-
Alkoxide Formation: To a flame-dried, three-neck flask under an inert atmosphere, add a solution of phenol (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the NaH dispersion (1.1 eq.) portion-wise. Effervescence (H₂ gas evolution) will be observed. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the sodium phenoxide.
-
Alkylation: Cool the resulting suspension back to 0°C. Add a solution of isobutyl tosylate (1.1 eq.) in anhydrous THF dropwise via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and then heat to a gentle reflux for 6-18 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to 0°C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation under reduced pressure.
Other Synthetic Applications
While N- and O-alkylation are the most prominent uses, the reactivity of isobutyl tosylate extends to other nucleophiles.
-
Ester Synthesis: Carboxylate anions, generated from a carboxylic acid and a non-nucleophilic base, can displace the tosylate to form isobutyl esters. This serves as an alternative to Fischer esterification, particularly under milder, non-acidic conditions.
-
Protecting Group Chemistry: The tosyl group itself is a common protecting group for amines.[3] An amine can be reacted with tosyl chloride to form a stable sulfonamide, which is inert to many reaction conditions. While isobutyl tosylate is used for alkylation, the related chemistry highlights the versatility of the tosyl functional group in synthesis.[12]
Safety and Handling
As a potent alkylating agent, isobutyl tosylate must be handled with appropriate care.
-
Toxicity: Alkylating agents are a class of compounds that can be toxic and carcinogenic.[13][14] They can react with biological nucleophiles, including DNA.
-
Handling: Always handle isobutyl tosylate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15][16]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted tosylate can be quenched by reacting with a nucleophilic solution (e.g., sodium thiosulfate) before disposal.
Conclusion
Isobutyl tosylate is a powerful and reliable reagent in the synthetic chemist's toolkit. By transforming a poor hydroxyl leaving group into an excellent tosylate leaving group, it unlocks a vast array of subsequent transformations, primarily through the S(_N)2 pathway. Its utility in the predictable and high-yielding synthesis of amines and ethers makes it an indispensable tool in the development of complex molecules across the chemical and pharmaceutical industries.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Pearson+. (2024). Williamson ether synthesis. Study Prep. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. Retrieved from [Link]
- Unknown Source. (n.d.). Williamson Ether Synthesis.
-
ACS Publications. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jack Westin. (n.d.). Synthesis of Ethers - Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.2: Preparing Ethers. Retrieved from [Link]
-
National Institutes of Health. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Retrieved from [Link]
-
Wikipedia. (2023). Alcohol (chemistry). Retrieved from [Link]
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MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
-
Wikipedia. (2023). Tosyl group. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]
- Google Patents. (1970). US3530172A - Production of esters from isobutylene.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
- Unknown Source. (n.d.).
-
Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate. Retrieved from [Link]
- Google Patents. (1962). US3057914A - Process for the preparation of isobutyrate esters.
- Unknown Source. (2025). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
-
Wikipedia. (2023). Alkylating antineoplastic agent. Retrieved from [Link]
-
ResearchGate. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. Retrieved from [Link]
-
Perfumer's Apprentice. (2023). Isobutyl Salicylate 6127 - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]
-
YouTube. (2020). Chapter 11 Part 3 Reactions of Tosylates. Retrieved from [Link]
-
YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
-
Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Alkylating Agents - Holland-Frei Cancer Medicine. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Isobutyl p-Toluenesulfonate Synthesis
Welcome to the technical support center for the synthesis of isobutyl p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet crucial laboratory procedure. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yield and purity. Our goal is to empower you with the knowledge to troubleshoot effectively and ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis of this compound is an esterification reaction. It involves the reaction of isobutanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2]
Q2: Why is temperature control important during the addition of reagents?
Maintaining the recommended temperature, typically between 0 °C and 50 °C depending on the specific protocol, is critical to prevent side reactions.[3][4] Exceeding the optimal temperature can lead to the decomposition of the product and the formation of impurities.[4]
Q3: What is the role of a phase transfer catalyst like tetrabutylammonium bromide (TBAB)?
In biphasic reaction systems (e.g., toluene and water), a phase transfer catalyst like TBAB is often employed to enhance the reaction rate.[1] It facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase, where the reaction with p-toluenesulfonyl chloride occurs.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (isobutanol and TsCl), you can visually track the consumption of reactants and the formation of the product.
Q5: What are the primary safety concerns when working with p-toluenesulfonyl chloride?
p-Toluenesulfonyl chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid and HCl, which can also be hazardous.[5][6]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted isobutanol.
-
After workup, the isolated product quantity is much lower than the theoretical yield.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Degraded p-Toluenesulfonyl Chloride (TsCl) | TsCl is sensitive to moisture and can hydrolyze over time to the unreactive p-toluenesulfonic acid.[5][6] | Use a fresh bottle of TsCl or purify the existing stock by recrystallization. A common method involves dissolving it in a minimal amount of chloroform, filtering, and then adding a larger volume of petroleum ether to precipitate the purified TsCl.[4][6] |
| Wet Reagents or Solvents | Water will preferentially react with TsCl, consuming it before it can react with the isobutanol.[5] Bases like pyridine and triethylamine are often hygroscopic.[5] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents.[7] If using an amine base, consider using a freshly distilled batch. |
| Insufficient Base | The reaction generates HCl, which must be neutralized by a base to drive the equilibrium towards the product. An inadequate amount of base will result in an acidic reaction mixture, halting the reaction. | Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to ensure complete neutralization of the generated HCl.[5][8] |
| Inadequate Reaction Time or Temperature | The tosylation of sterically hindered alcohols like isobutanol can be slower than that of primary alcohols. The reaction may not have reached completion under the attempted conditions. | Monitor the reaction closely using TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being careful not to exceed the decomposition temperature of the product.[4] |
Issue 2: Presence of Significant Impurities in the Final Product
Symptoms:
-
NMR or GC analysis of the final product shows unexpected peaks.
-
The isolated product is an oil of a different color than expected (typically colorless to pale yellow).
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Unreacted p-Toluenesulfonyl Chloride | If an excess of TsCl was used and the workup was not thorough, it can remain in the final product. | During the workup, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO3) to remove any unreacted TsCl and p-toluenesulfonic acid.[4] |
| Formation of Isobutyl Chloride | In some cases, particularly with certain bases and solvents, the tosylate intermediate can be converted to the corresponding alkyl chloride.[8] | This side reaction is less common for primary alcohols like isobutanol but can be minimized by careful control of reaction conditions and avoiding prolonged reaction times at elevated temperatures. |
| Elimination to form Isobutylene | The use of a strong, non-nucleophilic base can promote the elimination of the tosylate to form isobutylene gas, especially at higher temperatures.[1] | Use a nucleophilic base like pyridine or a milder base like triethylamine. Maintain the recommended reaction temperature. |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Workflow Diagram:
Sources
- 1. This compound | 4873-56-7 | Benchchem [benchchem.com]
- 2. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Isobutyl p-Toluenesulfonate Reactions
Welcome to the technical support center for isobutyl p-toluenesulfonate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and use of this compound (isobutyl tosylate). As a critical alkylating agent in organic synthesis, ensuring the purity of isobutyl tosylate is paramount, not only for reaction yield and reproducibility but also for safety, as alkyl sulfonates are often considered potential genotoxins.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect when synthesizing this compound?
The primary reaction involves the esterification of isobutanol with p-toluenesulfonyl chloride (TsCl).[1] However, several side products can arise depending on the reaction conditions. The most prevalent impurities are:
-
Isobutylene: Formed via an elimination reaction.
-
Isobutyl Chloride: Generated through a nucleophilic substitution reaction by chloride ions.[3][4][5]
-
p-Toluenesulfonic Acid: Results from the hydrolysis of either the starting material (TsCl) or the product (isobutyl tosylate).
-
Unreacted Starting Materials: Residual isobutanol and p-toluenesulfonyl chloride are common if the reaction does not go to completion.[6]
-
Di-isobutyl Ether: Can form under certain conditions, though it is typically a minor byproduct.
Q2: My reaction is generating a gas, and my yield is low. I suspect isobutylene formation. What causes this and how can I prevent it?
The formation of isobutylene is a classic example of an E2 elimination reaction competing with the desired tosylation.[7] The tosylate group is an excellent leaving group, and if a strong, non-hindered base is used, it can abstract a proton from the beta-carbon, leading to the formation of an alkene.
Causality:
-
Base Strength & Steric Hindrance: Strong, sterically unhindered bases (e.g., sodium hydroxide, potassium tert-butoxide used in excess or at high temperatures) can favor elimination over substitution.
-
Temperature: Higher reaction temperatures provide the necessary activation energy for the elimination pathway, significantly increasing its rate.[4]
Preventative Measures:
-
Temperature Control: Maintain a low reaction temperature. For many tosylations, a range of 0 °C to room temperature is sufficient. Some procedures recommend keeping the temperature below 15 °C.[8] A procedure using sodium hydroxide specifies a temperature range of 40-50 °C, indicating that careful control is critical to prevent side reactions.[1]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.[4] Pyridine is also commonly used and is generally a good choice for minimizing elimination with primary alcohols.[5][9]
-
Slow Addition: Add the base or tosyl chloride slowly to the reaction mixture to maintain temperature control and avoid localized high concentrations of reagents.
Q3: My product is contaminated with isobutyl chloride. How did this happen and what can I do to avoid it?
This is one of the most common and often overlooked side reactions in tosylation. The source of the chloride is the p-toluenesulfonyl chloride itself. The reaction of TsCl with an alcohol liberates one equivalent of hydrochloric acid (HCl).[10]
Mechanism of Formation:
-
The generated HCl reacts with the amine base (e.g., triethylamine (TEA), pyridine) to form an ammonium hydrochloride salt (e.g., triethylammonium hydrochloride).[4]
-
This salt provides a source of nucleophilic chloride ions (Cl⁻) in the reaction mixture.
-
The chloride ion can then attack the newly formed isobutyl tosylate in an SN2 reaction, displacing the tosylate group to yield isobutyl chloride.[3][5]
Mitigation Strategies:
-
Optimize Base Selection: Avoid bases like TEA when possible, especially with substrates prone to substitution. Sterically hindered bases like DIPEA are less likely to facilitate this side reaction.[4]
-
Control Reaction Time: Monitor the reaction closely using TLC or HPLC.[11] Once the starting alcohol is consumed, work up the reaction promptly to minimize the time the tosylate product is exposed to chloride ions.[4]
-
Use a Hydroxide Base: An alternative is to use an alkali metal hydroxide like NaOH in a biphasic system, often with a phase transfer catalyst.[1][6] The resulting chloride salt (NaCl) has low solubility in the organic phase, reducing the concentration of nucleophilic chloride available to react with the product.
Q4: My yield is poor, and I've isolated a significant amount of p-toluenesulfonic acid. What went wrong?
The presence of p-toluenesulfonic acid points directly to hydrolysis. Both the starting p-toluenesulfonyl chloride and the this compound product are susceptible to reaction with water.
Primary Causes:
-
Wet Reagents/Solvent: Using a solvent (e.g., DCM, toluene) or reagents (isobutanol, base) that were not properly dried is the most common cause. TsCl reacts rapidly with water to form p-toluenesulfonic acid.
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce enough moisture to cause significant hydrolysis.
-
Aqueous Workup Issues: During the workup, prolonged exposure to aqueous layers, particularly under acidic conditions, can hydrolyze the tosylate product back to the alcohol.
Solutions:
-
Ensure Anhydrous Conditions: Dry all solvents and liquid reagents before use. Use freshly opened or properly stored p-toluenesulfonyl chloride.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to exclude moisture.
-
Efficient Workup: Perform the aqueous workup quickly and use a saturated sodium bicarbonate solution to neutralize any residual acid before final extraction and drying.[4]
Troubleshooting Guide: At-a-Glance
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Significant Gas Evolution | E2 Elimination to isobutylene. | Lower the reaction temperature (e.g., to 0 °C). Use a sterically hindered base (DIPEA, 2,6-lutidine). |
| Presence of Isobutyl Chloride (by GC-MS or NMR) | SN2 displacement of the tosylate by chloride ions.[5] | Use a non-nucleophilic base (DIPEA). Minimize reaction time after alcohol consumption. Use an NaOH/phase transfer catalyst system. |
| Low Yield, Water-Soluble Acidic Byproduct | Hydrolysis of TsCl or isobutyl tosylate. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. Perform a prompt and careful aqueous workup. |
| Unreacted Isobutanol in Final Product | Incomplete reaction. | Use a slight excess (1.1-1.2 eq.) of p-toluenesulfonyl chloride. Ensure the base is not the limiting reagent. Allow for sufficient reaction time. |
| Crystalline Solid (TsCl) in Product | Incomplete reaction; inefficient workup. | Add a small amount of additional alcohol to consume excess TsCl.[6] Wash the organic layer with cold, dilute NaOH or ammonia to quench and remove unreacted TsCl. |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction alongside the main competing side reactions.
Caption: Main tosylation reaction and key side pathways.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from high-yield industrial preparations and is designed to minimize side products by using a biphasic system.[1][6]
Materials:
-
Isobutanol (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.02 eq)
-
Sodium Hydroxide (NaOH) (1.15 eq)
-
Tetrabutylammonium bromide (TBAB) (0.03 eq)
-
Toluene
-
Deionized Water
Procedure:
-
To a reaction flask equipped with a mechanical stirrer, thermometer, and addition funnel, add toluene, isobutanol, p-toluenesulfonyl chloride, and TBAB.
-
Begin stirring and gently heat the mixture to 40-45 °C.
-
Prepare a solution of NaOH in water and add it dropwise to the reaction mixture via the addition funnel, ensuring the internal temperature does not exceed 50 °C.
-
After the addition is complete, maintain the temperature at 40-50 °C and continue stirring for 30-60 minutes.
-
Monitor the reaction progress by TLC or GC, checking for the disappearance of isobutanol. If TsCl remains after the alcohol is consumed, add a small amount of additional isobutanol (approx. 0.05 eq) and react for another 30 minutes to consume the excess TsCl.[6]
-
Cool the reaction to room temperature and transfer to a separatory funnel. Separate the aqueous and organic layers.
-
Wash the organic layer with water, then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6]
Protocol 2: Analytical Workflow for Impurity Identification
A multi-technique approach is recommended for robust characterization of the product mixture.
Caption: Recommended analytical workflow for product characterization.
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To separate and identify volatile components.[11]
-
Sample Prep: Dilute a small aliquot of the crude mixture in dichloromethane or ethyl acetate.
-
Analysis: Look for the mass peaks corresponding to isobutyl tosylate (M.W. 228.31), isobutyl chloride (M.W. 92.57), and isobutanol (M.W. 74.12). The retention times will allow for quantification.
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Objective: Structural elucidation and quantification.[11][12]
-
Analysis:
-
Isobutyl Tosylate: Characteristic aromatic protons (~7.3-7.8 ppm) and methylene protons adjacent to the oxygen (~3.8 ppm).
-
Isobutyl Chloride: Methylene protons adjacent to chlorine will be shifted upfield relative to the tosylate (~3.4 ppm).
-
Isobutanol: Methylene protons adjacent to the hydroxyl group appear around 3.2 ppm.
-
By integrating the distinct signals, the relative molar ratio of components can be determined.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To monitor reaction progress by observing functional group changes.[11]
-
Analysis:
-
Successful Reaction: Disappearance of the broad O-H stretch from isobutanol (3200-3500 cm⁻¹) and the appearance of strong S=O stretching bands from the tosylate group (~1360 cm⁻¹ and ~1175 cm⁻¹).
-
References
-
Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]
-
Szabó, J. P., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. MDPI. Retrieved from [Link]
- Google Patents. (1993). US5194651A - Tosylation of alcohols.
-
Wang, M. W., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5673. PMC. Retrieved from [Link]
-
Studylib. (n.d.). Elimination of Tosylates. Retrieved from [Link]
-
Boryana, A., et al. (2011). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Pharmaceutical Technology, 35(11). Retrieved from [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Retrieved from [Link]
-
Ashenhurst, J. (2012). Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]
Sources
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- 2. ISOPROPYL P-TOLUENESULFONATE | 2307-69-9 [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What are the analytical methods for N - Butyl P - Toluene Sulfonate in complex samples? - Blog [m.nuomengchemical.com]
Technical Support Center: Purification of Crude Isobutyl p-Toluenesulfonate by Column Chromatography
Welcome to the technical support center for the purification of crude isobutyl p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this important alkylating agent.
Introduction: The Challenge of Purifying this compound
This compound (IBPTS) is a key intermediate in organic synthesis, primarily used for its excellent leaving group properties in nucleophilic substitution reactions.[1] Its synthesis typically involves the esterification of isobutanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[1] While the synthesis can be high-yielding, the crude product is often contaminated with unreacted starting materials like TsCl and isobutanol, as well as byproducts such as p-toluenesulfonic acid.[2]
The purification of IBPTS via column chromatography presents a unique set of challenges. The polarity of the desired product can be very similar to that of the starting material, TsCl, making separation difficult.[3] Furthermore, tosylates can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during purification.[4]
This guide provides a structured approach to troubleshooting these issues, offering both preventative strategies and corrective actions to ensure the isolation of high-purity IBPTS.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the principles and practices of purifying this compound.
Q1: Why is removing unreacted p-toluenesulfonyl chloride (TsCl) so critical?
A1: Unreacted TsCl is problematic for several reasons. Firstly, its polarity is often very close to that of the target tosylate, which complicates separation by column chromatography.[3] Secondly, TsCl is a reactive compound that can interfere with subsequent synthetic steps.[3] Finally, for applications in drug development, residual TsCl is considered a potential genotoxic impurity, and its removal is essential for the safety and purity of the final active pharmaceutical ingredient (API).[5]
Q2: My crude product contains both unreacted TsCl and isobutanol. Which is more important to remove before chromatography?
A2: It is highly advantageous to remove the bulk of both impurities before chromatography. Excess isobutanol can be removed during the aqueous workup, as it has some water solubility. Unreacted TsCl is typically addressed through a "quenching" step. Reacting the crude mixture with a simple amine or even water (often with a base) will convert the TsCl into a much more polar sulfonamide or sulfonic acid, respectively, which are then easily separated from the less polar IBPTS during chromatography or extraction.[3][6][7]
Q3: Can this compound decompose on a standard silica gel column?
A3: Yes, tosylates, especially those derived from secondary or sterically hindered alcohols, can be susceptible to decomposition on acidic silica gel.[4] The acidic surface of the silica can catalyze hydrolysis back to the alcohol or promote elimination reactions. This is a critical consideration for sensitive structures like allylic or benzylic tosylates, and while isobutyl tosylate is less prone, the risk is not negligible.[4]
Q4: How do I choose the right mobile phase (eluent) for my column?
A4: The selection of the mobile phase is crucial and should be guided by Thin Layer Chromatography (TLC) analysis.[8] For a non-polar compound like IBPTS, a good starting point is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[9][10] The goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35, ensuring good separation from less polar impurities (which will run higher) and more polar impurities (which will remain closer to the baseline).
Q5: What is "deactivating" silica gel, and when should I consider it?
A5: Deactivating silica gel involves neutralizing its acidic sites to prevent the degradation of sensitive compounds. This is typically done by preparing the silica gel slurry in an eluent that contains a small amount of a basic modifier, such as 1-2% triethylamine.[4] You should consider this if you observe significant streaking on your TLC plate or experience low recovery of your product from the column, which may indicate on-column decomposition.[4]
Experimental Workflow & Protocols
Workflow for Purification of this compound
Caption: Workflow for the purification of this compound.
Protocol 1: Quenching of Excess p-Toluenesulfonyl Chloride (TsCl)
Causality: This step converts the problematic, moderately polar TsCl into a highly polar sulfonamide, which will remain at the baseline of the TLC plate and the top of the chromatography column, simplifying the purification of the desired, less polar IBPTS.[7]
-
Cool the crude reaction mixture in an ice bath to 0-10 °C.
-
Slowly add a quenching agent. A common choice is a concentrated aqueous solution of ammonia (ammonium hydroxide) or a simple primary/secondary amine like diethylamine (approx. 1.5 equivalents relative to the excess TsCl used).[7]
-
Stir the mixture vigorously for 30-60 minutes at room temperature.
-
Monitor the disappearance of the TsCl spot by TLC. The newly formed sulfonamide should appear as a new, much more polar spot.
-
Proceed with the standard aqueous workup (e.g., extraction with ethyl acetate or dichloromethane).
Protocol 2: Column Chromatography of this compound
Causality: This protocol is optimized for separating the moderately non-polar IBPTS from residual non-polar impurities and highly polar byproducts generated during synthesis and quenching.
-
Mobile Phase Selection:
-
Using TLC, test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
The optimal mobile phase should give the IBPTS spot an Rf of ~0.3.
-
-
Column Preparation (Neutralized Silica):
-
Prepare the selected eluent (e.g., 85:15 Hexane:Ethyl Acetate).
-
Add triethylamine to the eluent to a final concentration of 1% (v/v).[4]
-
Prepare a slurry of silica gel (typically 60-120 mesh) in this neutralized eluent.[11]
-
Pack the column with the slurry, ensuring no air bubbles are trapped. Equilibrate the packed column by running 2-3 column volumes of the neutralized eluent through it.[4]
-
-
Sample Loading and Elution:
-
Dissolve the crude, quenched product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself).
-
Carefully load the sample onto the top of the silica bed.
-
Begin elution with the chosen mobile phase, collecting fractions.
-
Monitor the elution process by TLC, spotting each fraction on a plate to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure IBPTS.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product and TsCl have very similar Rf values on TLC. | Insufficient quenching of TsCl. The polarity of TsCl is inherently close to many tosylates. | Preventative: Ensure the quenching reaction (Protocol 1) goes to completion. Corrective: If quenching failed, consider reacting the mixture with a scavenger resin (e.g., aminomethyl polystyrene) which can be removed by simple filtration.[3] |
| Low or no recovery of the product from the column. | 1. Decomposition on Silica: The acidic nature of the silica gel may be degrading the tosylate. 2. Incorrect Mobile Phase: The eluent may be too non-polar, causing the product to remain adsorbed to the column. | Solution 1: Test the stability of your compound on a silica TLC plate. If it degrades, use a neutralized silica column (see Protocol 2) or switch to a less acidic stationary phase like neutral alumina.[4] Solution 2: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compound. |
| Product elutes as a broad band or "tailing" peak. | 1. Column Overload: Too much crude material was loaded onto the column. 2. Poor Sample Loading: The initial sample band was too wide. 3. On-column Degradation: Partial decomposition can lead to tailing. | Solution 1: Use a larger column or reduce the amount of sample loaded. A general rule is a 50:1 to 100:1 ratio of silica gel to crude material by weight. Solution 2: Dissolve the crude product in the minimum possible volume of solvent for loading. Solution 3: Use neutralized silica gel as described in Protocol 2.[4] |
| Cracks or channels form in the silica bed. | Improper Packing: The silica gel was not packed uniformly, or the column ran dry at some point. | Preventative: Ensure the silica is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed. Corrective: This issue is difficult to fix. The column will likely need to be repacked. |
| The column flow rate is extremely slow. | 1. Clogged Frit/Cotton: Fine silica particles or precipitated impurities are blocking the column outlet.[12] 2. High Solvent Viscosity: The chosen mobile phase may be too viscous. | Solution 1: Ensure the crude sample is fully dissolved and filtered if necessary before loading. If blockage occurs, carefully try to stir the very bottom of the silica to dislodge the blockage. Solution 2: While less common with hexane/ethyl acetate, consider less viscous solvent alternatives if applicable. |
Troubleshooting Logic Flow
Caption: A logical flow diagram for troubleshooting common chromatography issues.
References
-
Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]
-
Koch, T. (2014). Answer to "Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?". ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p. 943. Retrieved from [Link]
-
Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). r/Chempros. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Green Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). Elimination of Tosylates. Retrieved from [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-toluenesulfonate. Retrieved from [Link]
-
phywe.com. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
Shiseido. (n.d.). Methods for Developing Mobile Phase Conditions for C18 Columns. Retrieved from [Link]
-
ScienceDirect. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Retrieved from [Link]
-
Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification. Retrieved from [Link]
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Cytiva. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
Sources
- 1. This compound | 4873-56-7 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Strategies for Removing Unreacted p-Toluenesulfonyl Chloride
Introduction
For researchers, scientists, and professionals in drug development, the tosylation of alcohols is a fundamental transformation, converting a poor hydroxyl leaving group into an excellent tosylate leaving group.[1] However, this reaction often requires an excess of p-toluenesulfonyl chloride (TsCl), leading to a common purification challenge: the removal of unreacted TsCl from the reaction mixture. Unreacted TsCl can interfere with subsequent synthetic steps and complicate product purification, often due to its similar polarity to the desired product, making chromatographic separation difficult.[2] This guide provides a comprehensive set of troubleshooting strategies and detailed protocols to effectively address this pervasive issue.
Core Principles of TsCl Removal
The fundamental strategy for removing unreacted TsCl is to convert it into a species with significantly different physical properties (e.g., polarity, solubility) from the desired product. This transformation simplifies separation by standard laboratory techniques such as liquid-liquid extraction, filtration, or chromatography. The most common approaches involve reacting the electrophilic TsCl with a nucleophile to form either a water-soluble salt or a highly polar compound.
Frequently Asked Questions (FAQs)
Q1: What is the quickest and most common method to remove excess TsCl?
The most straightforward and widely used method is an aqueous basic quench . By adding an aqueous base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to the reaction mixture, the unreacted TsCl is hydrolyzed to the water-soluble p-toluenesulfonic acid (TsOH).[3][4] The base then neutralizes the TsOH to form its corresponding salt (e.g., sodium p-toluenesulfonate), which is highly soluble in the aqueous phase and can be easily removed during an extractive workup.[2][3]
Q2: My product is sensitive to basic conditions. What are my options?
For base-sensitive substrates, such as those containing esters or other base-labile protecting groups, an aqueous basic quench is not suitable.[2] In these instances, several alternative strategies can be employed:
-
Quenching with Amines: Adding a simple primary or secondary amine (e.g., ammonia, ethanolamine) will convert the TsCl into a highly polar sulfonamide.[2][3][5][6] This sulfonamide can then be more easily separated from a less polar product by column chromatography or, in some cases, by an acidic aqueous extraction to protonate and solubilize the sulfonamide.[5]
-
Scavenger Resins: Polymer-bound amines, often referred to as scavenger resins (e.g., aminomethyl polystyrene), are an excellent and clean method for removing excess TsCl.[2] The resin reacts with the TsCl, and the resulting polymer-bound sulfonamide is simply removed by filtration, leaving the desired product in the solution.[2] This method avoids an aqueous workup entirely.
-
Reaction with Cellulosic Materials: A less conventional but effective "green" method involves reacting the excess TsCl with cellulose, such as standard filter paper.[3] The hydroxyl groups on the cellulose react with TsCl, and the solid material is then filtered off. This process can be accelerated with sonication.[3]
Q3: I've tried quenching, but I still see a TsCl spot on my TLC. What went wrong?
Incomplete quenching can be due to several factors:
-
Insufficient Quenching Agent: Ensure you are using a sufficient molar excess of the quenching reagent relative to the excess TsCl.
-
Poor Mixing: In biphasic systems (e.g., an organic solvent and an aqueous quench solution), vigorous stirring is crucial to maximize the interfacial area and ensure the reactants come into contact.[2]
-
Low Temperature: While initial quenching is often done at 0 °C to control any exotherm, allowing the mixture to warm to room temperature for a short period can help drive the reaction to completion.[2]
Q4: Can I just use column chromatography to separate my product from TsCl?
While possible, direct chromatographic separation can be challenging because TsCl often has a similar polarity to many tosylated products, leading to co-elution.[2] It is almost always more efficient to first quench the unreacted TsCl to transform it into a more polar, and thus more easily separable, compound before proceeding with chromatography.[2][7] If you do attempt direct separation, a less polar eluent system may improve the resolution between your product and TsCl.[2]
Q5: How can I purify my solid product without using chromatography?
Recrystallization is a powerful technique for purifying solid products if a suitable solvent system can be found.[3] The ideal solvent will dissolve your product at an elevated temperature but have low solubility for it at colder temperatures, while the TsCl and its byproducts remain in solution.[3] Common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[3]
Troubleshooting and Method Selection
The choice of removal method is dictated by the properties of the desired product. The following table provides a comparative summary to guide your decision-making process.
| Method | Best For | Advantages | Disadvantages |
| Aqueous Basic Quench | Base-stable products. | Fast, inexpensive, and highly effective for removing both TsCl and TsOH. | Not suitable for base-sensitive compounds. |
| Amine Quench | Base-sensitive products. | Effective for converting TsCl to a more polar sulfonamide. | The resulting sulfonamide may require chromatography to be removed. |
| Scavenger Resins | Sensitive products, parallel synthesis. | High selectivity, simple filtration workup, avoids aqueous extraction.[3] | Resins can be expensive, may require longer reaction times. |
| Cellulose Quench | A "green" alternative for non-aqueous removal. | Inexpensive, environmentally friendly, simple filtration workup.[3] | May be less efficient than other methods and can require sonication.[3] |
| Recrystallization | Solid, crystalline products. | Can provide very high purity material, scalable, avoids chromatography.[3] | Requires a suitable solvent system to be identified, potential for yield loss.[3] |
| Column Chromatography | Oily products or when other methods fail. | Widely applicable, can separate complex mixtures. | Can be time-consuming and resource-intensive, potential for co-elution with unquenched TsCl.[2] |
Visualizing the Workflow
The decision-making process for removing unreacted TsCl can be visualized as follows:
Caption: Decision workflow for selecting a TsCl removal method.
Detailed Experimental Protocols
Protocol 1: Aqueous Basic Quench and Extraction
This protocol is suitable for products that are stable to mild aqueous base.
-
Cool the Reaction: Once the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Be cautious as CO₂ gas evolution may cause foaming and pressure buildup.[6] Continue adding until gas evolution ceases.
-
Stir: Stir the biphasic mixture vigorously for 15-30 minutes at room temperature to ensure complete hydrolysis of the TsCl.[2]
-
Extract: Transfer the mixture to a separatory funnel. If your reaction solvent is water-immiscible (e.g., dichloromethane, ethyl acetate), the layers will separate. Drain the aqueous layer.
-
Wash: Wash the organic layer sequentially with a fresh portion of saturated NaHCO₃ solution, followed by water, and finally with brine (saturated aqueous NaCl) to aid in the removal of dissolved water.[3][7]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal using a Scavenger Resin
This is an excellent method for sensitive substrates where an aqueous workup is to be avoided.
-
Select Resin: Choose an appropriate amine-functionalized scavenger resin, such as aminomethyl polystyrene.
-
Add Resin: To the completed reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the estimated excess TsCl).[2]
-
Agitate: Stir or shake the resulting slurry at room temperature. The required time can vary from 1 to 24 hours. Monitor the disappearance of the TsCl spot by TLC.[3]
-
Filter: Once the TsCl has been consumed, filter the mixture through a fritted funnel or a cotton plug to remove the resin beads.
-
Rinse and Concentrate: Rinse the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product, free of TsCl.
Caption: Mechanism of TsCl removal using a scavenger resin.
Protocol 3: Purification by Recrystallization
This method is ideal for obtaining high-purity crystalline solid products.
-
Solvent Selection: The key is to identify a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble.[3]
-
Dissolve: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to encourage the formation of large, pure crystals.[3]
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Chill: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to dry completely under vacuum.
References
- BenchChem. (2025). Technical Support Center: Removal of Tosyl-Containing Byproducts.
- BenchChem. (2025). Technical Support Center: Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).
- Supra Sciences. Sulfonyl Chloride (SO2Cl).
- Supra Sciences. Solid-Supported Scavengers.
- Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s.
- Resins with Functional Groups as Scavengers.
- Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016). Tetrahedron.
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
- Green Chemistry. (2022). RSC Publishing.
- BenchChem.
- Koch, T. (2014). Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?.
- Tosylates And Mesyl
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
preventing decomposition of isobutyl p-toluenesulfonate during distillation
Welcome to the technical support center for handling and purifying isobutyl p-toluenesulfonate (IBT). This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but thermally sensitive reagent. Here, we address common challenges encountered during its purification by distillation, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing significant charring and low yield during the distillation of my crude this compound. What is happening?
This is a classic sign of thermal decomposition. This compound, like many alkyl sulfonate esters, is susceptible to degradation at elevated temperatures. The primary issue is often the presence of residual p-toluenesulfonic acid (TsOH), a strong acid catalyst that may be carried over from the synthesis step.
The Mechanism of Decomposition:
The decomposition is an acid-catalyzed process that can become autocatalytic. Here's the breakdown:
-
Protonation: The sulfonic acid protonates the ester oxygen, making the tosylate group an even better leaving group.
-
Elimination/Hydrolysis: The protonated ester can then undergo an elimination reaction to form isobutene gas and regenerate TsOH, or, if water is present, it can hydrolyze to form isobutanol and TsOH.
-
Autocatalysis: The newly formed TsOH then catalyzes the decomposition of more ester, creating a runaway reaction that leads to significant product loss, charring, and pressure fluctuations in your distillation apparatus.
This autocatalytic cycle is a critical concept to grasp for successful purification.
Caption: Autocatalytic decomposition pathway of this compound.
Q2: How can I prevent this acid-catalyzed decomposition during distillation?
Preventing decomposition requires a two-pronged approach: (1) Remove existing acid before you distill, and (2) Neutralize any acid that forms during the distillation.
Step 1: Pre-Distillation Neutralization Wash Before charging your distillation flask, it is imperative to remove any residual p-toluenesulfonic acid or unreacted p-toluenesulfonyl chloride from your crude product. A simple aqueous wash is highly effective.
Protocol: Pre-Distillation Wash
-
Dissolve your crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 100 g crude). This neutralizes the strong TsOH. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Water (1 x 50 mL).
-
Brine (saturated NaCl solution) (1 x 50 mL) to aid in breaking emulsions and removing bulk water.
-
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The resulting crude oil is now ready for distillation.
Step 2: Use of an Acid Scavenger during Distillation Even after a thorough wash, trace amounts of acid can form at high temperatures. To counteract this, add a small amount of a non-volatile, basic "acid scavenger" to the distillation pot. This will neutralize any TsOH as it forms, halting the autocatalytic cycle.
-
Recommended Scavenger: Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). They are inexpensive, effective, and have a low risk of causing unwanted side reactions.[1]
-
Amount: Use a small, catalytic amount (e.g., 1-2% by weight relative to the crude ester).
Q3: What distillation conditions are optimal for a thermally sensitive compound like this?
The single most important parameter to control is temperature . The goal is to distill the product at the lowest possible temperature, which is achieved by reducing the pressure. This is the core principle of vacuum distillation .
Appreciable decomposition can occur even at moderate vacuum (10 mmHg), so lower pressures are highly recommended.[1] A sample distilled at 3 mmHg was observed to remain colorless for a significantly longer period than one distilled at 10 mmHg.[1]
Boiling Point of this compound vs. Pressure
| Pressure | Boiling Point (°C) | Data Source |
| 760 mmHg (Atmospheric) | ~329 °C (Predicted) | [2][3] |
| 10 mmHg | 170-171 °C | [1] |
| 3 mmHg | 132-133 °C | [1] |
| Unknown (low pressure) | 125-127 °C | [4] |
Causality: The relationship between pressure and boiling point is governed by the Clausius-Clapeyron relation. By lowering the external pressure, the vapor pressure required for the liquid to boil is reached at a much lower temperature. Since decomposition reactions are kinetically controlled and highly temperature-dependent, even a 30-40°C reduction in boiling temperature can dramatically decrease the rate of degradation.
Protocol: Stabilized Vacuum Distillation
-
Apparatus Setup: Use a short-path distillation apparatus to minimize the surface area and residence time of the hot liquid. Ensure all glassware joints are well-sealed with appropriate vacuum grease.
-
Charge the Flask: To a round-bottom flask, add the washed and dried crude this compound and a small amount of anhydrous potassium carbonate (1-2% w/w). Add a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap (dry ice/acetone or liquid nitrogen). Slowly and carefully apply the vacuum, aiming for a stable pressure below 5 mmHg.
-
Heating: Once the vacuum is stable, begin heating the distillation flask using a heating mantle with sand or a silicone oil bath for uniform temperature control.
-
Fraction Collection: Collect any initial low-boiling fractions (forerun) separately. Collect the main product fraction at the target temperature and pressure (e.g., 132-133 °C at 3 mmHg[1]).
-
Shutdown: Once the distillation is complete, it is critical to cool the distillation pot to room temperature before releasing the vacuum . Releasing the vacuum while the liquid is still hot can cause sudden boiling and decomposition.[1]
Q4: How can I verify the purity of my distillate and confirm that decomposition was prevented?
Post-distillation analysis is key to validating your protocol.
-
Appearance: The purified product should be a colorless to very pale yellow oil.[1] A dark brown or black color indicates significant decomposition.
-
¹H NMR Spectroscopy: This is the most definitive method.
-
Pure Product: Will show characteristic aromatic and alkyl signals corresponding to the isobutyl tosylate structure.
-
Decomposition Products: Look for the appearance of new peaks corresponding to isobutanol or isobutene. The integration of the aromatic protons (from the tosyl group) and the alkyl protons (from the isobutyl group) should match the expected ratio. Any deviation suggests impurity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to quantify purity and identify the mass of any minor impurities.
Caption: A logical workflow for troubleshooting IBT decomposition during distillation.
References
-
Marvel, C. S.; Sekera, V. C. p-Toluenesulfonic acid, butyl ester. Organic Syntheses. Coll. Vol. 3, p.366 (1955); Vol. 20, p.25 (1940). [Link]
Sources
troubleshooting low yield in isobutanol tosylation
Technical Support Center: Isobutanol Tosylation
A Senior Application Scientist's Guide to Troubleshooting Low Yields
Welcome to the technical support center for synthetic chemistry applications. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical, in-the-lab success. The tosylation of primary alcohols like isobutanol is a cornerstone transformation in organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate).[1] However, its apparent simplicity can be deceptive, and low yields are a frequent complaint.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls researchers encounter. We will delve into the "why" behind each experimental step, empowering you to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs) on Low Yield in Isobutanol Tosylation
Part 1: Reagent Quality and Reaction Setup
Question 1: I'm getting a very low yield or no product at all. What are the first things I should check?
Answer: When a reaction fails, always start by scrutinizing your starting materials and setup. The most common culprits are moisture and reagent degradation.
-
Reagent Purity:
-
Isobutanol: Ensure your isobutanol is anhydrous. The presence of water will consume your tosylating agent.
-
p-Toluenesulfonyl Chloride (TsCl): TsCl is susceptible to hydrolysis, especially if it's old or has been stored improperly. It will react with ambient moisture to form p-toluenesulfonic acid, which is unreactive in this context. Fresh, high-quality TsCl should be a free-flowing white solid. If it appears clumpy or discolored, its purity is questionable.
-
Base (Pyridine/Triethylamine): The amine base must be anhydrous. Pyridine is particularly hygroscopic and should be stored over KOH pellets or molecular sieves.
-
Solvent: Use an anhydrous grade of your chosen solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).[2]
-
-
Glassware and Atmosphere: All glassware must be rigorously dried, either in an oven or by flame-drying under vacuum. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.
Question 2: My TsCl is several years old. Can I still use it?
Answer: It is highly discouraged. As mentioned, old TsCl likely contains a significant amount of p-toluenesulfonic acid due to hydrolysis. This not only reduces the molar quantity of the active reagent, leading to incomplete conversion, but the acidic byproduct can also catalyze side reactions. While you could attempt to use a larger excess of the old reagent, this will significantly complicate the purification process. For reliable and reproducible results, always use fresh TsCl.
Part 2: Reaction Conditions and Stoichiometry
Question 3: What is the optimal temperature for the reaction, and how critical is it?
Answer: Temperature control is crucial. The reaction is typically initiated at a low temperature (0 °C) by adding the TsCl to the solution of isobutanol and base.[2][3] This serves two purposes:
-
Controls Exothermicity: The initial reaction can be exothermic. A slow, cold addition prevents a rapid temperature spike that could promote side reactions.
-
Minimizes Side Reactions: After addition, the reaction is often allowed to slowly warm to room temperature.[2] Running the reaction at elevated temperatures from the start can increase the rate of undesirable pathways, particularly the formation of isobutyl chloride via SN2 displacement of the newly formed tosylate by chloride ions.[4][5] If your reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can be attempted, but this should be done cautiously while monitoring for byproduct formation.[6]
Question 4: How do I determine the correct stoichiometry for my reagents?
Answer: A slight excess of the tosylating agent and the base is standard practice to drive the reaction to completion.
| Reagent | Molar Equivalents | Rationale |
| Isobutanol | 1.0 | The limiting reagent. |
| TsCl | 1.1 - 1.3 | Ensures complete consumption of the alcohol.[2] |
| Base (Pyridine/TEA) | 1.2 - 1.5 | Neutralizes the HCl byproduct and can act as a catalyst.[2] A sufficient excess prevents the reaction mixture from becoming acidic. |
| DMAP (Catalyst) | 0.05 - 0.1 | (Optional) For accelerating sluggish reactions. DMAP is a hyper-nucleophilic catalyst.[3] |
Question 5: My reaction seems to stall before all the isobutanol is consumed. What's happening?
Answer: A stalled reaction typically points to one of three issues:
-
Insufficient Base: The reaction generates one equivalent of HCl. If there isn't enough base to neutralize it, the reaction mixture will become acidic, protonating the remaining alcohol and the base, shutting down their reactivity. Ensure at least 1.2 equivalents of base are used.[4]
-
Reagent Deactivation: As discussed, water in the reaction will preferentially react with and consume the TsCl, leaving unreacted alcohol.
-
Steric Hindrance (Less common for isobutanol): While isobutanol is a primary alcohol, it is somewhat more sterically hindered than n-butanol. If the reaction is sluggish, the addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can dramatically increase the rate of reaction.[3]
Part 3: Side Reactions and Purification
Question 6: I've isolated my product, but the yield is low and my NMR shows an impurity. What could it be?
Answer: The most common byproduct is isobutyl chloride . This forms when the chloride ion (a byproduct of the reaction between TsCl and the alcohol) attacks the newly formed, and highly reactive, isobutyl tosylate in a classic SN2 reaction.[4][5] The tosylate is an excellent leaving group, making this a very common side reaction. To minimize this:
-
Avoid prolonged reaction times.
-
Maintain a low reaction temperature.
-
Ensure the work-up is performed promptly after the reaction is complete.
Another potential, though less common, byproduct is diisobutyl ether , formed if the isobutoxide ion (the deprotonated alcohol) attacks another molecule of isobutyl tosylate.
Question 7: I lose most of my product during the aqueous work-up. How can I improve recovery?
Answer: Isobutyl tosylate is susceptible to hydrolysis back to isobutanol, especially under harsh pH conditions.
-
Use Mild Washes: Wash the organic layer with cold, dilute acid (e.g., 1M HCl) to remove the amine base, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[2][3]
-
Minimize Contact Time: Do not let the organic layer sit in contact with the aqueous phases for extended periods.
-
Prevent Emulsions: Emulsions can trap your product. A final wash with saturated NaCl (brine) helps to break emulsions and remove dissolved water from the organic phase.[2]
-
Thorough Extraction: After quenching the reaction, ensure you extract the aqueous layer multiple times (e.g., 3 x 50 mL DCM) to recover all of the product.[3]
Question 8: How can I effectively separate my product from unreacted TsCl during column chromatography?
Answer: This is a frequent challenge as they can have similar polarities.[1] The best strategy is to remove the excess TsCl before the work-up.
-
Quench the Reaction: Once the reaction is complete (as determined by TLC), add a small amount of a simple nucleophile to consume the remaining TsCl. Good options include:
-
A few milliliters of water.
-
A small amount of methanol.[4]
-
A secondary amine like diethylamine. This converts the TsCl into a much more polar byproduct (p-toluenesulfonic acid, methyl tosylate, or a tosylamide) that is easily separated by extraction or chromatography.
-
Visualizing the Process
Reaction Mechanism
The tosylation of an alcohol proceeds via nucleophilic attack of the alcohol on the highly electrophilic sulfur atom of TsCl. A base is required to neutralize the generated HCl. In the case of a base like pyridine, it can also act as a nucleophilic catalyst, forming a highly reactive tosylpyridinium salt intermediate.[7]
Caption: Catalytic mechanism of isobutanol tosylation using pyridine.
Troubleshooting Workflow
If you are facing low yields, follow this logical progression to identify the root cause.
Caption: A systematic workflow for troubleshooting low tosylation yields.
Experimental Protocols
Protocol 1: Standard Tosylation of Isobutanol
This protocol is a reliable starting point for the reaction.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add isobutanol (1.0 eq.).
-
Solvent & Base: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M concentration) and add anhydrous pyridine (1.5 eq.).
-
Cooling: Cool the flask to 0 °C in an ice-water bath under an inert atmosphere (N₂ or Ar).
-
TsCl Addition: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.
-
Quenching: Once complete, cool the mixture back to 0 °C and slowly add 20 mL of cold water to quench any unreacted TsCl.
-
Work-up:
-
Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with:
-
Cold 1M HCl (2x) to remove pyridine.
-
Saturated NaHCO₃ (1x).
-
Brine (1x).[2]
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield pure isobutyl tosylate.
Protocol 2: TLC Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 10-20% Ethyl Acetate in Hexanes is a good starting point.
-
Visualization:
-
UV light (product and TsCl are UV active).
-
Potassium permanganate (KMnO₄) stain (will visualize the alcohol).[3]
-
-
Expected Rf Values: Isobutanol (starting material) will be the most polar (lowest Rf). Isobutyl tosylate (product) will be less polar (higher Rf). TsCl will also be nonpolar and may have an Rf similar to the product.
References
-
Reddit. (2021). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. [Link]
-
Hegedüs, L., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. [Link]
-
ResearchGate. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. [Link]
-
Baral, N. R., et al. (n.d.). On the synthesis of biorefineries for high-yield isobutanol production: from biomass-to-alcohol experiments to system level analysis. RSC Publishing. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Stoddard, J. (2018). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
-
ResearchGate. (2013). How to increase yield of Tosylation reactions?[Link]
-
Liu, Y., et al. (2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions [mdpi.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: Effect of Temperature on Isobutyl p-Toluenesulfonate Reaction Rate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isobutyl p-toluenesulfonate. This document provides in-depth, field-proven insights into one of the most critical parameters governing its reactivity: temperature. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot issues and optimize your reaction outcomes.
PART 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common questions regarding the kinetics and mechanisms of this compound reactions, with a focus on the influence of temperature.
Q1: How does temperature fundamentally affect the reaction rate of this compound?
A: The relationship between temperature and reaction rate is quantitatively described by the Arrhenius equation.[1][2] This equation, k = Ae^(-Ea/RT), reveals that the rate constant (k) increases exponentially with absolute temperature (T).[3]
-
k: The reaction rate constant.
-
A: The pre-exponential or frequency factor, related to collision frequency and orientation.[4]
-
Ea: The activation energy, which is the minimum energy required for a reaction to occur.
-
R: The universal gas constant.
-
T: The absolute temperature in Kelvin.
In essence, increasing the temperature provides reactant molecules with more kinetic energy. This leads to more frequent and more energetic collisions, significantly increasing the fraction of molecules that possess sufficient energy to overcome the activation barrier (Ea).[1][4] A widely used rule of thumb is that for many reactions, the rate roughly doubles for every 10°C increase in temperature.[2][5]
Q2: What reaction mechanisms are possible for this compound, and how does temperature influence the outcome?
A: this compound is a primary alkyl tosylate. Tosylate (OTs) is an excellent leaving group because it is the conjugate base of a strong acid, p-toluenesulfonic acid (TsOH).[6] The primary substrate structure strongly suggests a bimolecular mechanism (SN2 or E2). However, the reaction pathway is highly dependent on the conditions:
-
SN2 (Bimolecular Nucleophilic Substitution): This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction occurs in a single, concerted step where the nucleophile attacks as the leaving group departs.[7][8][9]
-
E2 (Bimolecular Elimination): This pathway is favored by strong, sterically hindered bases. Higher temperatures generally favor elimination over substitution because elimination reactions often have a higher activation energy and lead to an increase in entropy (more product molecules).[9][10]
-
SN1/E1 (Unimolecular Pathways): These are generally disfavored for primary substrates due to the instability of the primary carbocation that would need to form.[9] However, under solvolysis conditions (using a polar protic solvent like water or ethanol as the nucleophile) and at elevated temperatures, an SN1/E1 pathway can become accessible, often involving a rearrangement. The initial primary carbocation can undergo a rapid 1,2-hydride shift to form a much more stable tertiary carbocation, which then reacts to form substitution and elimination products.[11]
Temperature's Role in Selectivity: Increasing the reaction temperature generally favors elimination (E1 and E2) over substitution (SN1 and SN2).[10] This is because elimination reactions typically have a higher activation energy and result in a greater increase in entropy (breaking one molecule into two or more). Therefore, to favor the substitution product, it is often best to run the reaction at the lowest temperature that allows for a reasonable rate.
Q3: Why is precise temperature control so critical for my experiments?
PART 2: Troubleshooting Guide - Common Experimental Issues
This section is designed in a question-and-answer format to directly address specific issues you might encounter.
Q1: My reaction is running much slower than the literature procedure suggests, even though I've set the hotplate to the correct temperature. What's wrong?
A: This is a classic lab problem. The setpoint on a hotplate rarely reflects the actual internal temperature of the reaction mixture.
-
Probable Cause 1: Inaccurate Temperature Monitoring. The heat transfer from the plate to the flask and then to the solvent is often inefficient.
-
Probable Cause 2: Poor Heat Transfer. The size and shape of the flask, the stirring speed, and the volume of the heating bath all affect heat transfer.
-
Solution: Ensure the reaction flask is sufficiently immersed in the heating bath and that the reaction is being stirred efficiently to ensure uniform temperature distribution. For high-temperature reactions, using a heating mantle with sand can provide more uniform heating.[13]
-
-
Probable Cause 3: Reagent Purity. Old or impure reagents can inhibit the reaction. The solvent may also contain water, which can interfere with certain reactions.
-
Solution: Use freshly purified reagents and ensure your solvent is anhydrous if the reaction is moisture-sensitive.
-
Q2: I'm getting a significant amount of isobutylene, the elimination byproduct. How can I favor the substitution product?
A: The competition between substitution and elimination is a common challenge.
-
Probable Cause 1: Temperature is too high. As discussed, higher temperatures favor elimination.[10]
-
Solution: Run the reaction at a lower temperature. This will slow the reaction down, but it will disproportionately slow the E2 reaction compared to the SN2 reaction, improving the product ratio.
-
-
Probable Cause 2: The base/nucleophile is too strong or bulky. Strong, sterically hindered bases (e.g., potassium tert-butoxide) are designed to promote E2 elimination.
-
Solution: Switch to a less-hindered, "softer" nucleophile that is a weaker base (e.g., acetate, azide, or cyanide) to favor the SN2 pathway.
-
-
Probable Cause 3: Solvent Choice. Protic solvents can stabilize the transition state leading to elimination.
-
Solution: Consider using a polar aprotic solvent (e.g., acetone, DMF, DMSO) to favor the SN2 reaction.
-
Q3: My kinetic data is not reproducible. The rate varies between identical runs. What should I investigate?
A: Lack of reproducibility points to uncontrolled variables in your experimental setup.
-
Probable Cause 1: Temperature Fluctuations. The most likely culprit. Your temperature controller may be overshooting or undershooting the setpoint.[14]
-
Solution: Use a high-quality temperature controller with PID settings to maintain a stable temperature (±0.1 °C).[14] Monitor and log the temperature throughout the reaction. For low-temperature work, ensure your cooling bath is well-insulated and large enough to maintain its temperature for the duration of the experiment.[15]
-
-
Probable Cause 2: Inconsistent Mixing. If the reaction mixture is not homogenous, local concentrations of reactants can vary, affecting the observed rate.
-
Solution: Use a consistent and vigorous stirring rate for all experiments. Ensure the stir bar is not stuck.[12]
-
-
Probable Cause 3: Initiation Period/Moisture. Some reactions have an induction period, or trace amounts of moisture could be affecting the initial rate differently in each run.
-
Solution: Ensure all glassware is rigorously dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) if reagents are sensitive to moisture or air.
-
PART 3: Experimental Protocols & Data
Protocol 3.1: Setting Up a Temperature-Controlled Kinetic Experiment for Solvolysis
This protocol describes a general method for studying the solvolysis rate of this compound in an ethanol/water mixture.
-
System Preparation:
-
Set up a jacketed reaction vessel connected to a circulating water/glycol bath with a precise temperature controller. Alternatively, use a round-bottom flask equipped with a magnetic stir bar and condenser, submerged in a large, well-stirred oil bath on a stirring hotplate.
-
Place a calibrated digital thermometer or thermocouple inside the reaction vessel to monitor the internal temperature. Crucially, do not rely on the bath's temperature setting.
-
-
Temperature Equilibration:
-
Add the solvent mixture (e.g., 80% ethanol/20% water) to the reaction vessel.
-
Allow the system to equilibrate at the target temperature (e.g., 50.0 °C) for at least 20-30 minutes, ensuring the temperature is stable to within ±0.1 °C.
-
-
Reaction Initiation:
-
Accurately weigh a sample of this compound to prepare a stock solution in a small amount of the reaction solvent.
-
To start the reaction (t=0), rapidly inject a known volume of the stock solution into the temperature-equilibrated solvent in the reaction vessel to achieve the desired initial concentration (e.g., 0.01 M).
-
-
Sample Collection & Quenching:
-
At timed intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., ice-cold diethyl ether and water) to stop the reaction and extract the components.
-
-
Analysis:
-
Analyze the quenched samples by a suitable method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound or the appearance of a product over time.
-
-
Data Processing:
-
Plot the natural logarithm of the concentration of this compound, ln[Substrate], versus time. For a first-order reaction, this plot should be linear with a slope equal to -k, where k is the rate constant.[16]
-
Data Presentation: The Arrhenius Plot
To determine the activation energy (Ea), the experiment should be repeated at several different temperatures (e.g., 40°C, 50°C, 60°C, 70°C). The Arrhenius equation can be rearranged into a linear form: ln(k) = -Ea/R * (1/T) + ln(A).[4]
A plot of ln(k) versus 1/T (an "Arrhenius plot") will yield a straight line with a slope of -Ea/R. This allows for the experimental determination of the activation energy.
Table 3.1: Illustrative Kinetic Data for a Primary Tosylate Solvolysis (Note: This is representative data to illustrate the principle, as precise kinetic data for this compound solvolysis under various conditions may require experimental determination.)
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant, k (s⁻¹) | ln(k) |
| 40.0 | 313.15 | 0.003193 | 1.5 x 10⁻⁵ | -11.10 |
| 50.0 | 323.15 | 0.003095 | 4.5 x 10⁻⁵ | -9.99 |
| 60.0 | 333.15 | 0.003002 | 1.2 x 10⁻⁴ | -9.03 |
| 70.0 | 343.15 | 0.002914 | 3.1 x 10⁻⁴ | -8.08 |
PART 4: Visualization & Workflows
Diagram 4.1: Troubleshooting Workflow for Inconsistent Reaction Rates
Caption: A logical workflow for diagnosing and resolving inconsistent reaction rates.
Diagram 4.2: The Arrhenius Concept: Temperature and Activation Energy
Caption: Visualization of how temperature affects the number of reactive molecules.
References
-
Arrhenius equation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Reaction Rates and Temperature; Arrhenius Theory. (n.d.). University of California, Davis. Retrieved from [Link]
-
The Arrhenius equation. (n.d.). Khan Academy. Retrieved from [Link]
-
Arrhenius Equation. (n.d.). BYJU'S. Retrieved from [Link]
-
Arrhenius Kinetics Analysis. (n.d.). Course Hero. Retrieved from [Link]
-
Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
SN1 & E1 reaction kinetics. (2019, December 19). Chem Help ASAP [Video]. YouTube. [Link]
-
E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. Retrieved from [Link]
-
How To Run A Reaction: Reaction: Analysis I. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
SN1 and E1 Mechanisms Explained. (n.d.). Scribd. Retrieved from [Link]
-
SN1 and E1 Reactions. (2020, October 16). Chemistry LibreTexts. Retrieved from [Link]
-
Temperature Controller Troubleshooting: Common Issues. (2026, January 19). Branom Instrument Co. Retrieved from [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Comparing the E1 vs SN1 Reactions. (2012, November 8). Master Organic Chemistry. Retrieved from [Link]
-
Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]
-
Monitoring Reaction at Low temp (Please help). (2024, August 10). Reddit. Retrieved from [Link]
-
The Discovery of Nucleophilic Substitution Reactions. (2022, November 11). Chemistry LibreTexts. Retrieved from [Link]
-
Solvolysis in Chemistry: Definition, Mechanism & Examples. (n.d.). Vedantu. Retrieved from [Link]
-
Bimolecular Nucleophilic Substitution. (n.d.). University of Illinois Springfield. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Solvolysis. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Specific rates for solvolysis of isobutyl chloroformate (1) at various temperatures and the enthalpies and entropies of activation. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). National Institutes of Health. Retrieved from [Link]
-
Aliphatic Nucleophilic Substitution. (n.d.). Southern Illinois University Edwardsville. Retrieved from [Link]
-
I need help understanding what is effecting solvolysis here. (2023, November 9). Reddit. Retrieved from [Link]
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]
-
Extra Topics on Nucleophilic Substitution Reactions. (n.d.). BCcampus. Retrieved from [Link]
Sources
- 1. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Khan Academy [khanacademy.org]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Arrhenius Kinetics Analysis [sas.upenn.edu]
- 6. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. askthenerd.com [askthenerd.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. siue.edu [siue.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. shtrolcooling.com [shtrolcooling.com]
- 15. reddit.com [reddit.com]
- 16. Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isobutyl p-Toluenesulfonate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of isobutyl p-toluenesulfonate. This resource is designed to provide in-depth guidance and troubleshooting advice for common issues encountered during this important synthetic transformation. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in the synthesis of this compound?
A base is crucial in the synthesis of this compound (isobutyl tosylate) from isobutanol and p-toluenesulfonyl chloride (TsCl). Its primary function is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[1][2] This neutralization is essential for driving the reaction to completion. According to Le Châtelier's principle, removing a product (in this case, HCl) shifts the equilibrium towards the formation of more products. Furthermore, preventing the buildup of acid is critical to avoid potential acid-catalyzed side reactions.[3][4]
Q2: I'm planning to synthesize isobutyl tosylate. Which base should I choose?
The choice of base is a critical parameter that can significantly impact the yield, purity, and reaction time of your synthesis. Several common bases are used, each with its own advantages and disadvantages. The selection often depends on the specific reaction conditions, the scale of the reaction, and the desired purity of the final product.
Here is a comparison of commonly used bases:
| Base | pKa of Conjugate Acid | Key Characteristics | Typical Application |
| Pyridine | 5.2 | Acts as both a base and a nucleophilic catalyst.[1] Forms a water-soluble pyridinium chloride salt, which is easily removed during workup.[1][5] Can be slow for sterically hindered alcohols.[6] | Widely used, especially in smaller-scale laboratory preparations. Often used as the solvent. |
| Triethylamine (TEA) | 10.7 | A stronger, non-nucleophilic base.[7] Generally leads to faster reaction rates compared to pyridine. | A common choice for a wide range of tosylation reactions.[8][9] |
| Sodium Hydroxide (NaOH) | ~15.7 | A strong, inexpensive inorganic base.[10] Often used in biphasic systems with a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[10] | Suitable for large-scale industrial synthesis due to cost-effectiveness.[10][11] |
| 4-Dimethylaminopyridine (DMAP) | 9.7 | A highly effective nucleophilic catalyst.[8][12] Typically used in catalytic amounts along with a stoichiometric base like pyridine or TEA to accelerate the reaction, especially for sterically hindered alcohols.[6][8] | Used as a catalyst to improve reaction rates and yields, particularly with challenging substrates.[9][13] |
Q3: My tosylation reaction is very slow. What can I do to speed it up?
A slow reaction rate is a common issue in tosylation, particularly with sterically hindered alcohols. Here are several strategies to increase the reaction rate:
-
Increase the Reaction Temperature: Gently heating the reaction mixture can often accelerate the rate of tosylation. However, be cautious, as excessive heat can lead to side reactions and decomposition of the product.[14] A temperature range of 40-50°C is often effective.[10]
-
Use a More Potent Base/Catalyst System: The combination of triethylamine (TEA) as a base and a catalytic amount of 4-dimethylaminopyridine (DMAP) is highly effective for accelerating tosylation reactions.[8][9] DMAP acts as a superior nucleophilic catalyst, reacting with tosyl chloride to form a highly reactive intermediate that is more susceptible to attack by the alcohol.[12]
-
Increase Reagent Concentration: If the reaction is being run in a solvent, increasing the concentration of the reactants can lead to a faster reaction rate. However, ensure that all components remain soluble.
-
Consider a Different Solvent: The choice of solvent can influence reaction rates. Dichloromethane (DCM) is a common and effective solvent for tosylation reactions.[13]
Q4: I've observed the formation of an unexpected byproduct in my reaction. What could it be and how can I prevent it?
The most common side reaction in the synthesis of isobutyl tosylate is the formation of isobutyl chloride. This occurs when the chloride ion, generated from the reaction of the base with HCl, acts as a nucleophile and displaces the tosylate group from the newly formed isobutyl tosylate.[8][9]
Prevention Strategies:
-
Control the amount of base: Using a large excess of an amine base like triethylamine can increase the concentration of chloride ions, favoring the formation of the alkyl chloride byproduct.[8] Using a slight excess of the base is generally sufficient to neutralize the HCl produced.[3][4]
-
Choose the appropriate base: For substrates prone to nucleophilic attack by chloride, using a base that does not introduce a high concentration of free chloride ions can be beneficial. In some cases, using pyridine as both the base and solvent can minimize this side reaction.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the competing nucleophilic substitution by chloride.
Q5: How does the mechanism of tosylation differ when using pyridine versus a combination of triethylamine and DMAP?
The underlying mechanism of tosylation involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the tosyl chloride. However, the role of the base can slightly alter the specifics of the reaction pathway.
Mechanism with Pyridine:
In the presence of pyridine, the reaction can proceed through two potential pathways. In one, the alcohol attacks the tosyl chloride first, and the pyridine then deprotonates the resulting oxonium ion.[2] Alternatively, and often cited, pyridine can act as a nucleophilic catalyst by first attacking the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate.[1] This intermediate is then more readily attacked by the isobutanol.
.dot
Caption: Reaction pathway with pyridine as a nucleophilic catalyst.
Mechanism with Triethylamine (TEA) and DMAP:
When a combination of TEA and a catalytic amount of DMAP is used, DMAP acts as the primary nucleophilic catalyst. DMAP is a more powerful nucleophilic catalyst than pyridine. It reacts with tosyl chloride to form a highly electrophilic N-tosyl-DMAP intermediate.[12] This intermediate is then rapidly attacked by the isobutanol. Triethylamine's role is primarily to act as a non-nucleophilic base to scavenge the HCl produced.[12]
.dot
Caption: Catalytic cycle with DMAP and TEA.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Isobutyl Tosylate | Incomplete reaction. | - Increase reaction time. - Gently heat the reaction mixture (e.g., 40-50°C).[10] - Use a more effective base/catalyst system like TEA/DMAP.[8] |
| Decomposition of the product during workup. | - Avoid excessive heat during solvent removal.[14] - Ensure the workup is performed promptly after the reaction is complete. | |
| Inefficient purification. | - Optimize the purification method (e.g., recrystallization, column chromatography). | |
| Presence of Unreacted Isobutanol | Insufficient p-toluenesulfonyl chloride. | - Use a slight excess (1.1-1.5 equivalents) of TsCl.[9] |
| Incomplete reaction. | - See solutions for "Low Yield". | |
| Formation of Isobutyl Chloride | High concentration of chloride ions from the base hydrochloride salt. | - Use the minimum effective amount of amine base.[8] - Consider using pyridine as the base and solvent. |
| Reaction temperature is too high. | - Run the reaction at a lower temperature (e.g., 0°C to room temperature). | |
| Reaction Mixture Becomes a Thick Slurry | Precipitation of the amine hydrochloride salt. | - Add more solvent to maintain a stirrable mixture. |
| The product itself is a solid at the reaction temperature. | - Gently warm the reaction mixture to dissolve the product, if thermally stable. | |
| Difficulty in Removing the Amine Hydrochloride Salt | The salt is not fully dissolving in the aqueous wash. | - Perform multiple aqueous washes. - Use a dilute acid wash (e.g., 1M HCl) to protonate any remaining free amine and facilitate its removal into the aqueous layer. |
Experimental Protocols
Protocol 1: General Procedure for Tosylation using Pyridine
-
To a solution of isobutanol (1.0 equivalent) in pyridine (acting as both solvent and base), cool the mixture to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Accelerated Tosylation using Triethylamine and DMAP
-
Dissolve isobutanol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in dichloromethane (DCM) at 0 °C.[9]
-
Add a solution of p-toluenesulfonyl chloride (1.5 equivalents) in DCM dropwise to the reaction mixture.[9]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature until the reaction is complete as monitored by TLC.[9]
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product as necessary.
References
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. Available from: [Link]
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Nagy, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers (Basel). Available from: [Link]
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Available from: [Link]
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development. Available from: [Link]
-
Reddit. (2022). Reaction mechanism help. r/OrganicChemistry. Available from: [Link]
-
Khan Academy. Preparation of mesylates and tosylates. Available from: [Link]
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Teasdale, A., et al. (2011). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Organic Process Research & Development. Available from: [Link]
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Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. Available from: [Link]
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Periodic Chemistry. (2019). Sulfonate Esters. Available from: [Link]
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Chemical Research in Chinese Universities. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Available from: [Link]
-
Sciencemadness.org. (2017). Tosylation of ethanolamine (??). Available from: [Link]
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Li, Z., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. Available from: [Link]
-
Reddit. (2019). Using Pyridine vs. Triethylamine. r/OrganicChemistry. Available from: [Link]
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Organic Syntheses. p-Toluenesulfonic acid, butyl ester. Available from: [Link]
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managing exothermic reactions in isobutyl p-toluenesulfonate synthesis
Welcome to the Technical Support Center for the synthesis of isobutyl p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for managing the exothermic nature of this reaction. Our goal is to ensure the safe, efficient, and reproducible synthesis of your target compound.
Understanding the Exothermic Reaction
The reaction of isobutanol with p-toluenesulfonyl chloride (TsCl) to form this compound is an exothermic process.[1][2] This means that the chemical transformation releases a significant amount of energy in the form of heat.[3] The primary reason for this exothermicity lies in the formation of strong sulfur-oxygen bonds in the product, which is energetically more favorable than the bonds broken in the reactants.[3]
Proper management of this heat is critical for several reasons:
-
Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[4][5] This can result in equipment failure, solvent boiling, and the release of hazardous materials.[4]
-
Product Quality: Poor temperature control can lead to the formation of impurities and byproducts, reducing the yield and purity of the desired this compound.[6]
-
Reproducibility: Consistent temperature management is key to achieving reproducible results between batches and at different scales.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction temperature increasing so rapidly after adding p-toluenesulfonyl chloride?
A1: The rapid temperature increase is due to the inherent exothermic nature of the reaction between p-toluenesulfonyl chloride and isobutanol.[1][2] The rate of heat generation is directly proportional to the rate of reaction. If TsCl is added too quickly, the reaction proceeds at a high rate, releasing a large amount of heat that may overwhelm the cooling capacity of your setup.[7]
Q2: What are the primary side reactions I should be concerned about with poor temperature control?
A2: Elevated temperatures can promote several undesirable side reactions. One common byproduct is the corresponding alkyl chloride, formed by the reaction of the tosylate with the chloride ion generated during the reaction.[8] High temperatures can also lead to decomposition of the product or starting materials.[9]
Q3: Can I run this reaction at room temperature without cooling?
A3: While some small-scale tosylations can be performed at room temperature, it is not recommended for the synthesis of this compound without careful monitoring and the ability to implement cooling if necessary.[6] For larger scales, active cooling is essential to prevent a thermal runaway.[10][11] A procedure for a similar reaction, the synthesis of n-butyl p-toluenesulfonate, specifies maintaining the temperature below 15°C.[9]
Q4: How does the choice of base affect the exotherm?
A4: The base, typically a tertiary amine like triethylamine or pyridine, neutralizes the hydrochloric acid (HCl) byproduct of the reaction. This neutralization is itself an exothermic process. The choice of base can influence the overall reaction rate and thus the rate of heat generation. It is crucial to add the base in a controlled manner.
Q5: Is it better to add the alcohol to the TsCl or the TsCl to the alcohol?
A5: It is generally recommended to add the p-toluenesulfonyl chloride portion-wise or as a slow, continuous feed to the solution of isobutanol and base.[7] This approach, known as a semi-batch process, allows for better control of the reaction rate and, consequently, the heat generated.[12][13]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your synthesis.
Issue 1: Runaway Reaction - Uncontrolled Temperature Spike
A rapid and uncontrolled increase in temperature is a critical safety hazard.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of p-toluenesulfonyl chloride.[5]
-
Enhance Cooling: Increase the cooling capacity by lowering the temperature of the cooling bath or increasing the coolant flow rate.
-
Emergency Quenching (if necessary): If the temperature continues to rise uncontrollably, have a pre-planned quenching procedure ready. This could involve adding a cold, inert solvent to dilute the reaction mixture.
Root Cause Analysis and Corrective Actions:
| Potential Cause | Corrective Action |
| Reagent addition was too fast. | Reduce the addition rate of p-toluenesulfonyl chloride in subsequent experiments. Consider using a syringe pump for precise control.[7] |
| Inadequate cooling. | Ensure your cooling bath is at the appropriate temperature and has sufficient volume and surface area for effective heat transfer. For larger reactions, consider a more robust cooling system.[7] |
| High reactant concentration. | Reduce the concentration of your reactants. A more dilute reaction will generate heat more slowly.[14] |
Issue 2: Low Yield of this compound
Low product yield can often be traced back to suboptimal temperature control.
| Potential Cause | Corrective Action |
| Side reaction to isobutyl chloride. | Maintain a lower reaction temperature (e.g., 0-5 °C) to minimize this side reaction.[8] |
| Decomposition of product/reagents. | Avoid high reaction temperatures. A detailed procedure for a similar tosylate synthesis recommends keeping the temperature below 15°C.[9] |
| Incomplete reaction. | While high temperatures can be detrimental, a reaction that is too cold may proceed very slowly. Find the optimal temperature that balances reaction rate and side reactions.[9] |
| Moisture in the reaction. | Ensure all glassware is oven-dried and solvents are anhydrous. Water reacts with p-toluenesulfonyl chloride, reducing the amount available for the desired reaction.[6] |
Issue 3: Inconsistent Results Between Batches
Lack of reproducibility is often due to variations in reaction conditions, particularly temperature.
| Potential Cause | Corrective Action |
| Inconsistent temperature profiles. | Implement a standardized and well-documented procedure for temperature control, including the rate of reagent addition and cooling bath temperature. |
| Scaling issues. | Be aware that the surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.[10][11] What works on a small scale may require more stringent temperature control at a larger scale.[4] |
Experimental Protocols & Visualizations
Recommended Protocol for Controlled Synthesis
This protocol is designed to mitigate the risks associated with the exothermic reaction.
-
Preparation:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel in a cooling bath (e.g., ice-water or ice-salt bath).
-
Ensure all glassware is thoroughly dried.
-
-
Reaction Setup:
-
Charge the flask with isobutanol and a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the base (e.g., triethylamine or pyridine) to the flask.
-
Cool the mixture to 0-5 °C with stirring.
-
-
Controlled Addition:
-
Dissolve the p-toluenesulfonyl chloride in a minimal amount of anhydrous solvent and load it into the addition funnel.
-
Add the TsCl solution dropwise to the stirred alcohol solution, maintaining the internal temperature below 10 °C. Monitor the temperature closely.
-
-
Reaction Monitoring:
-
After the addition is complete, continue stirring the reaction at the controlled temperature until the reaction is complete (monitor by TLC or HPLC).
-
-
Work-up:
-
Once the reaction is complete, slowly quench the reaction with cold water or a saturated aqueous solution of sodium bicarbonate.
-
Proceed with standard extraction and purification procedures.
-
Workflow for Managing Exothermic Reaction
Caption: Workflow for managing the exothermic synthesis of this compound.
References
-
American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Retrieved from [Link]
-
Chem-Safety. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
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Stanford Environmental Health & Safety. (2023). Scale Up Safety. Retrieved from [Link]
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Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Retrieved from [Link]
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Monash University. (n.d.). Exothermic and endothermic reactions. Student Academic Success. Retrieved from [Link]
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H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
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Eng-Tips. (2004). Highly Exothermic Reaction Temperature Control. Retrieved from [Link]
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Walsh Medical Media. (2023). Exothermic Reactions: It's Energy Release and Applications. Retrieved from [Link]
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ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. Retrieved from [Link]
-
University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. Retrieved from [Link]
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The Chemistry Blog. (2024). Exothermic Reactions Explained. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. Retrieved from [Link]
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Stoddard Tutoring. (2018). Tosylate Reactions [Organic Chemistry] Smith 2018. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Exothermic vs. Endothermic and K. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonic acid, butyl ester. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch8 : Tosylates. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Eurasian Journal of Science and Technology. (2025). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Retrieved from [Link]
-
Molecules. (2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl). Retrieved from [Link]
-
J. Chem. Soc., Perkin Trans. 2. (1994). Sulfur?chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides. Retrieved from [Link]
-
Polymers. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. MDPI. Retrieved from [Link]
-
Reddit. (2024). Tosylate displacement reaction. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). n -Butyl p -Toluenesulfonate. Retrieved from [Link]
-
Eurasian Journal of Science and Technology. (n.d.). Synthesis of polyol esters by p-toluenesulfonic acid catalyst as synthetic lubricant oils. Retrieved from [Link]
-
YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Isobutylation: Evaluating Alternatives to Isobutyl p-Toluenesulfonate
For decades, isobutyl p-toluenesulfonate (isobutyl tosylate) has been a reliable workhorse for introducing the isobutyl moiety in pharmaceutical and fine chemical synthesis. Its crystalline nature, relative stability, and the excellent leaving group ability of the tosylate anion make it an attractive reagent.[1][2] However, reliance on a single reagent can limit process optimization, especially when facing challenges such as substrate sensitivity, stringent purity requirements, and the generation of stoichiometric waste.
This guide provides a comparative analysis of robust, field-proven alternatives to this compound for isobutylation. We will move beyond simple cataloging, delving into the mechanistic rationale, practical implementation, and comparative performance data to empower researchers in selecting the optimal strategy for their specific synthetic challenge.
The Incumbent: this compound
This compound is typically employed in classic SN2 reactions, where a nucleophile (e.g., an amine, phenoxide, or carboxylate) displaces the tosylate group. The p-toluenesulfonate is an excellent leaving group because its negative charge is delocalized through resonance, making it a weak base.[3][4]
Key Characteristics:
-
Mechanism: SN2 Nucleophilic Substitution.
-
Advantages: Crystalline solid, easy to handle, good leaving group, generally provides clean reactions with strong nucleophiles.
-
Limitations: Requires preparation from isobutanol and tosyl chloride[5], can be sluggish with less reactive nucleophiles, potential for E2 elimination side-products with sterically hindered or basic nucleophiles, and generates a stoichiometric amount of tosylate salt waste.
Alternative 1: Direct Alkylation with Isobutyl Halides
The most direct alternative involves replacing the tosylate with a halide, such as isobutyl bromide or iodide. This approach leverages the same fundamental SN2 mechanism but modifies the leaving group.
Mechanistic Rationale & Causality
The choice between halides is a trade-off between reactivity and cost/stability. The leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻, which is inversely related to basicity.[3] Iodide is the best leaving group, leading to faster reaction rates, but isobutyl iodide is more expensive and less stable than isobutyl bromide. The primary drawback of using primary halides like isobutyl chloride for reactions that might have SN1 character (e.g., Friedel-Crafts alkylation) is the potential for carbocation rearrangement to the more stable tert-butyl cation. However, for standard SN2 reactions on heteroatoms, this is not a concern.
Comparative Performance Data
| Parameter | This compound | Isobutyl Bromide | Isobutyl Iodide |
| Relative Reactivity | Moderate | Good | Excellent |
| Typical Conditions | K₂CO₃, DMF, 80-100 °C | K₂CO₃, DMF, 60-80 °C | K₂CO₃, Acetone, RT-50 °C |
| Typical Yield | 80-95% | 85-98% | 90-99% |
| Key Advantage | Crystalline, stable reagent | Cost-effective, good reactivity | High reactivity, mild conditions |
| Key Disadvantage | Stoichiometric waste | Can be sluggish vs. iodide | Higher cost, light-sensitive |
Experimental Protocol: N-Isobutylation of Indazole
This protocol details a typical SN2 reaction using isobutyl bromide, a common and cost-effective choice.
-
Reagent Setup: To a solution of indazole (1.0 eq) in dimethylformamide (DMF, 10 vol), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition: Add isobutyl bromide (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 70 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and pour it into water (20 vol).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 vol).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Scientist's Notebook
The choice of base and solvent is critical. K₂CO₃ is a mild inorganic base suitable for deprotonating N-H bonds in heterocycles like indazole. DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base and accelerating the SN2 reaction.[6] Using a more reactive halide like isobutyl iodide could allow for the use of a weaker base or a lower reaction temperature.
Alternative 2: Reductive Amination with Isobutyraldehyde
For the specific synthesis of isobutylamines, reductive amination is a powerful and often superior alternative to direct alkylation. This two-step, one-pot process avoids the common problem of over-alkylation that plagues SN2 reactions with amines.[7]
Mechanistic Rationale & Causality
The reaction proceeds via the initial formation of an imine (or enamine) intermediate from the condensation of a primary or secondary amine with isobutyraldehyde.[8] This imine is then reduced in situ by a hydride-based reducing agent. The key to success is using a reducing agent that is selective for the imine C=N bond in the presence of the starting aldehyde C=O bond. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as their reactivity is attenuated compared to stronger agents like sodium borohydride (NaBH₄).[7]
Caption: Reductive amination workflow.
Comparative Performance Data
| Parameter | SN2 with Isobutyl Tosylate | Reductive Amination |
| Substrate (Nuc.) | Primary/Secondary Amines | Primary/Secondary Amines |
| Key Challenge | Over-alkylation (tertiary amine formation) | None |
| Reagents | Isobutyl Tosylate, Base | Isobutyraldehyde, Reductant, Acid (cat.) |
| Typical Yield | Variable (mixture of products) | 80-95% (clean mono-alkylation) |
| Atom Economy | Lower | Higher |
| Key Advantage | Uses a common alkylating agent | Excellent selectivity for mono-alkylation |
| Key Disadvantage | Poor selectivity | Requires a specific carbonyl starting material |
Experimental Protocol: Synthesis of N-benzylisobutylamine
-
Reagent Setup: In a round-bottom flask, dissolve benzylamine (1.0 eq) and isobutyraldehyde (1.1 eq) in dichloromethane (DCM, 10 vol).
-
Imine Formation: Add acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Reaction: Stir at room temperature for 12-18 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the product, which can be further purified if necessary.
Scientist's Notebook
The catalytic amount of acetic acid serves to protonate the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine. It also facilitates the dehydration step to form the iminium ion. The choice of NaBH(OAc)₃ is deliberate; it is mild enough not to reduce the aldehyde and is less toxic than its cyanoborohydride counterpart.[7]
Alternative 3: Mitsunobu Reaction with Isobutanol
The Mitsunobu reaction offers an elegant way to achieve isobutylation of acidic pronucleophiles (pKa < 15), such as phenols, imides, and carboxylic acids, directly from isobutanol.[9][10][11] It is renowned for its mild reaction conditions and, critically, for proceeding with a complete inversion of stereochemistry at the alcohol's carbon center (not relevant for isobutanol, but crucial for chiral alcohols).[12]
Mechanistic Rationale & Causality
This reaction is a dehydrative redox condensation.[12] Triphenylphosphine (PPh₃) acts as the reductant and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), serves as the oxidant.[10] The PPh₃ and DEAD combine to form a betaine intermediate, which deprotonates the acidic pronucleophile.[10] This anion then forms an ion pair with the protonated betaine. Isobutanol is then activated by the phosphonium species, converting the hydroxyl group into an excellent leaving group (oxyphosphonium salt). A final SN2 displacement by the nucleophile anion liberates the desired isobutylated product and triphenylphosphine oxide (TPPO).
Caption: Simplified Mitsunobu reaction pathway.
Comparative Performance Data
| Parameter | SN2 with Isobutyl Tosylate | Mitsunobu Reaction |
| Alcohol Activation | Pre-activated as tosylate | In situ activation |
| Conditions | Often requires heat | Often 0 °C to RT |
| Stereochemistry | Retention (if starting from tosylate) | Inversion (at alcohol carbon) |
| Byproducts | Tosylate Salt | Triphenylphosphine Oxide (TPPO), Hydrazine |
| Key Advantage | Simple reagents, fewer steps if tosylate is available | Mild conditions, broad substrate scope for acidic Nu |
| Key Disadvantage | Can require harsh conditions | Stoichiometric, difficult-to-remove byproducts |
Experimental Protocol: O-Isobutylation of 4-Nitrophenol
-
Reagent Setup: To an ice-cooled (0 °C) solution of 4-nitrophenol (1.0 eq), isobutanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 vol), stir under an inert atmosphere (N₂ or Ar).[13]
-
Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20-30 minutes, ensuring the internal temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours.[13] Monitor completion by TLC or LC-MS. The formation of a white precipitate (TPPO) is often an indicator of reaction progress.[13]
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by column chromatography. The less polar product will elute before the TPPO and hydrazine byproducts. In some cases, TPPO can be precipitated by adding a non-polar solvent like hexane or ether and filtering.
Scientist's Notebook
The most significant operational challenge of the Mitsunobu reaction is the removal of the triphenylphosphine oxide (TPPO) and the reduced hydrazine byproducts.[9] While chromatography is standard, for larger-scale reactions, strategies like using polymer-bound PPh₃ or fluorous-tagged reagents have been developed to simplify purification.[11] The order of addition is crucial: the azodicarboxylate is added last and slowly to the cooled mixture of the other components to maintain control over the exothermic reaction.[13]
Summary and Recommendations
Choosing the right isobutylation strategy requires a careful evaluation of the substrate, scale, and overall process goals. This compound remains a viable option, but its limitations necessitate consideration of more modern and adaptable alternatives.
| Method | Best For | Key Advantage | Primary Limitation |
| This compound | Simple SN2 with robust nucleophiles | Well-understood, crystalline reagent | Stoichiometric waste, can be sluggish |
| Isobutyl Halides | General purpose O-, N-, S-, and C-alkylation | High reactivity, cost-effective (bromide) | Potential for E2 side reactions |
| Reductive Amination | Mono-N-isobutylation of primary/secondary amines | Excellent selectivity, avoids over-alkylation | Limited to amine synthesis from aldehydes |
| Mitsunobu Reaction | O- and N-isobutylation of acidic (pKa<15) substrates | Extremely mild conditions, broad scope | Stoichiometric phosphine oxide waste |
Decision Workflow:
Caption: Selection guide for isobutylation method.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can move beyond the default choice of this compound and select a strategy that is truly optimized for their synthetic goals, leading to higher yields, cleaner reactions, and more efficient drug development workflows.
References
-
Mitsunobu Reaction. (2019). organic-chemistry.org. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Mitsunobu reaction. Organic Synthesis. [Link]
-
Reductive Amination Reaction: Preparation of m-Xylylenediamine from Isophthalaldehyde as an Example. JCE. [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (2019). organic-chemistry.org. [Link]
-
Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]
-
SN2 Practice Problem and Comparing Leaving Groups. YouTube. [Link]
-
Mathematical Description of Isobutane Alkylation with Butenes in the Presence of Trifluoromethanesulfonic Acid. ACS Publications. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. [Link]
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The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. wiley.com. [Link]
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Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. [Link]
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Other Factors that Affect SN2 Reactions. (2021). Chemistry LibreTexts. [Link]
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Isobutane/butene alkylation reaction using ionic liquids as catalysts. Toward a sustainable industry. ResearchGate. [Link]
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Reactions and Mechanisms. Master Organic Chemistry. [Link]
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Substitution and elimination reactions. Khan Academy. [Link]
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Triflic acid catalyzed isobutane alkylation with trifluoroethanol as a promoter. ResearchGate. [Link]
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Alkylation of isobutane/isobutene using Brønsted–Lewis acidic ionic liquids as catalysts. ResearchGate. [Link]
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Alkylation of isobutane and butene using chloroaluminate imidazolium ionic liquid as catalyst: Effect of organosulfur compound additive. ResearchGate. [Link]
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History, Current State, and Prospects for Development of Isobutane Alkylation with Olefins. ResearchGate. [Link]
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A Researcher's Guide to Alkyl Tosylate Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the strategic use of leaving groups is paramount to the successful construction of complex molecules. Among the arsenal of functionalities available, alkyl tosylates stand out as versatile and highly effective substrates for nucleophilic substitution and elimination reactions. Their utility stems from the exceptional ability of the tosylate group to stabilize a negative charge, rendering it an excellent leaving group. This guide provides an in-depth comparison of the reactivity of primary, secondary, and tertiary alkyl tosylates, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Foundation of Reactivity: Why Tosylates Excel as Leaving Groups
The efficacy of the tosylate (p-toluenesulfonate) group as a leaving group is rooted in the principles of acid-base stability. The conjugate acid of the tosylate anion is p-toluenesulfonic acid, a strong acid with a pKa around -2.8. This indicates that the tosylate anion is a very weak base and, consequently, highly stable on its own.[1] This stability is attributed to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[2][3]
The conversion of an alcohol, which has a notoriously poor leaving group (hydroxide, OH⁻), into a tosylate dramatically enhances its reactivity towards nucleophilic attack.[2][4] This transformation is a cornerstone of synthetic chemistry, enabling a broad spectrum of subsequent reactions.
The Dueling Mechanisms: Sₙ1 and Sₙ2 Pathways
The reactivity of an alkyl tosylate is dictated by its susceptibility to two primary nucleophilic substitution mechanisms: the unimolecular (Sₙ1) and bimolecular (Sₙ2) pathways. The structure of the alkyl group—primary, secondary, or tertiary—is the most critical factor in determining which mechanism will prevail.
-
Sₙ2 Reaction: This is a single-step, concerted process where the nucleophile attacks the carbon atom bearing the tosylate group from the backside, simultaneously displacing the leaving group. The rate of this reaction is dependent on the concentration of both the alkyl tosylate and the nucleophile.[5] Steric hindrance around the reaction center is a major impediment to the Sₙ2 mechanism.[6]
-
Sₙ1 Reaction: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation. The rate of this reaction is dependent only on the concentration of the alkyl tosylate.[5][7] The stability of the carbocation intermediate is the key factor governing the facility of the Sₙ1 reaction.
The interplay between these two mechanisms based on the alkyl substrate is a central theme in understanding tosylate reactivity.
Comparative Reactivity: A Quantitative Look at Primary, Secondary, and Tertiary Alkyl Tosylates
The substitution pattern of the carbon atom attached to the tosylate group has a profound and predictable effect on the rate and mechanism of nucleophilic substitution reactions.
| Alkyl Tosylate Structure | Predominant Mechanism | Relative Rate of Solvolysis (Ethanol, 25°C) | Causality |
| Primary (e.g., Ethyl Tosylate) | Sₙ2 | 1 | Unhindered access for the nucleophile to the reaction center. The primary carbocation is highly unstable, disfavoring the Sₙ1 pathway. |
| Secondary (e.g., Isopropyl Tosylate) | Mixed Sₙ1 and Sₙ2 | ~0.02 (Sₙ2 component) | Increased steric hindrance slows the Sₙ2 reaction compared to primary tosylates. The secondary carbocation has some stability, allowing for a competing Sₙ1 pathway, though it is generally slower than the Sₙ1 of tertiary tosylates. |
| Tertiary (e.g., tert-Butyl Tosylate) | Sₙ1 | ~1 x 10⁶ | Severe steric hindrance prevents the backside attack required for an Sₙ2 reaction. The tertiary carbocation is highly stabilized by hyperconjugation, making its formation and the subsequent Sₙ1 reaction rapid.[8] |
Note: The relative rates presented are illustrative and can vary with the specific substrate, nucleophile, and solvent. The data is a composite from established principles of organic chemistry.
The Decisive Role of the Substrate:
-
Primary Alkyl Tosylates: These substrates are the most amenable to Sₙ2 reactions due to minimal steric hindrance.[6] The energy barrier for a nucleophile to approach the electrophilic carbon is low. Conversely, the formation of a primary carbocation is energetically very unfavorable, effectively precluding an Sₙ1 pathway.
-
Tertiary Alkyl Tosylates: The situation is reversed with tertiary substrates. The bulky alkyl groups surrounding the reaction center create significant steric hindrance, making the Sₙ2 transition state energetically inaccessible.[8] However, the departure of the tosylate group leads to a relatively stable tertiary carbocation, which is readily attacked by a nucleophile in a subsequent fast step. Thus, tertiary alkyl tosylates react almost exclusively through the Sₙ1 mechanism.[4][9]
-
Secondary Alkyl Tosylates: These substrates represent a borderline case where both Sₙ1 and Sₙ2 mechanisms can operate, often in competition.[9] The outcome is highly sensitive to the reaction conditions. Strong, highly concentrated nucleophiles will favor the Sₙ2 pathway, while weak nucleophiles and polar, protic solvents that can stabilize a carbocation intermediate will favor the Sₙ1 pathway.
Experimental Protocols for Synthesis and Reactivity Assessment
To provide a practical framework for the concepts discussed, this section outlines the procedures for the synthesis of alkyl tosylates from alcohols and a method for comparing their solvolysis rates.
Protocol 1: Synthesis of a Secondary Alkyl Tosylate (2-Butyl Tosylate)
This protocol describes the conversion of a secondary alcohol to its corresponding tosylate, a common procedure in synthetic organic chemistry.[10]
Materials:
-
2-Butanol
-
Anhydrous pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
3 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 2-butanol (10 mmol) in anhydrous pyridine (10 mL).
-
To this chilled solution, add p-toluenesulfonyl chloride (12 mmol) portion-wise over 10 minutes, ensuring the temperature remains low.
-
Stir the reaction mixture in the ice-water bath for an additional 6 hours.
-
Quench the reaction by slowly adding cold 3 M HCl solution (25 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (25 mL).
-
Wash the organic layer with another 25 mL of 3 M HCl.
-
Back-extract the aqueous phases with dichloromethane (3 x 5 mL).
-
Combine all organic phases and wash with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (eluent: hexane:ethyl acetate, 4:1) to yield 2-butyl tosylate as a colorless oil.[10]
A similar procedure can be applied for the synthesis of primary and tertiary alkyl tosylates, with potential adjustments to reaction times and purification methods.[11][12]
Protocol 2: Comparative Measurement of Solvolysis Rates
This protocol outlines a method to compare the reactivity of primary, secondary, and tertiary alkyl tosylates by monitoring the rate of their solvolysis. Solvolysis is a nucleophilic substitution reaction where the solvent acts as the nucleophile. The rate of this reaction is a direct measure of the substrate's reactivity.[13]
Materials:
-
Primary, secondary, and tertiary alkyl tosylates (e.g., ethyl tosylate, isopropyl tosylate, tert-butyl tosylate)
-
Aqueous ethanol (e.g., 80% ethanol)
-
Bromothymol blue indicator
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Burette, pipettes, and volumetric flasks
-
Constant temperature bath
Procedure:
-
Prepare a stock solution of each alkyl tosylate in a non-nucleophilic solvent like acetone.
-
Prepare the aqueous ethanol solvent mixture.
-
In a flask maintained at a constant temperature (e.g., 25°C), add a precise volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator.
-
To start the reaction, add a small, precise volume of the alkyl tosylate stock solution to the solvent mixture. This is time zero. The solvolysis reaction will produce p-toluenesulfonic acid, causing the indicator to change color.
-
Titrate the generated acid with the standardized NaOH solution. The endpoint is reached when the indicator color persists for a set amount of time.
-
Record the volume of NaOH added and the time.
-
Repeat the titration at regular intervals to monitor the progress of the reaction.
-
The rate constant (k) for the reaction can be determined by plotting the appropriate function of concentration versus time (e.g., ln[Alkyl Tosylate] vs. time for a first-order reaction).
-
By comparing the rate constants obtained for the primary, secondary, and tertiary alkyl tosylates under identical conditions, their relative reactivities can be quantitatively determined.
Visualizing the Mechanistic Pathways
The following diagrams illustrate the fundamental differences between the Sₙ1 and Sₙ2 reaction mechanisms for alkyl tosylates.
Caption: The stepwise Sₙ1 mechanism.
The Broader Context: Comparison with Other Sulfonate Leaving Groups
While tosylates are workhorses in organic synthesis, it is valuable to understand their reactivity in the context of other commonly used sulfonate esters, such as mesylates (methanesulfonates) and triflates (trifluoromethanesulfonates). The generally accepted order of reactivity is:
Triflate > Tosylate > Mesylate [3] This trend is directly correlated with the electron-withdrawing ability of the group attached to the sulfur atom. The highly electronegative fluorine atoms in the triflate group make it an exceptionally good leaving group, often referred to as a "super" leaving group. [2]Mesylates are slightly less reactive than tosylates due to the lack of the resonance-stabilizing aromatic ring.
Conclusion: Strategic Selection of Alkyl Tosylates in Synthesis
The choice between a primary, secondary, or tertiary alkyl tosylate as a substrate has profound implications for the outcome of a nucleophilic substitution reaction. Primary tosylates are ideal for Sₙ2 reactions, proceeding with predictable stereochemistry and high yields in the presence of a good nucleophile. Tertiary tosylates are excellent precursors for Sₙ1 reactions, readily forming carbocation intermediates that can be trapped by a wide range of nucleophiles. Secondary tosylates offer a more nuanced reactivity profile that can be steered towards either an Sₙ1 or Sₙ2 pathway through careful control of the reaction conditions.
By understanding the fundamental principles of their reactivity and utilizing the experimental protocols outlined in this guide, researchers can harness the full potential of alkyl tosylates to achieve their synthetic goals with greater precision and efficiency.
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The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. [Link]
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Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Master Organic Chemistry. [Link]
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Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]
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Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism. (2012, September 30). PMC - NIH. [Link]
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CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). (2021). Dr. Susan Findlay. [Link]
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Sulfonate Esters - Periodic Chemistry. (2019, February 25). Periodic Chemistry. [Link]
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analytical methods for determining purity of isobutyl p-toluenesulfonate
An Objective Comparison of Analytical Methods for Determining the Purity of Isobutyl p-Toluenesulfonate
For researchers, scientists, and drug development professionals, the chemical purity of reagents and intermediates is not merely a matter of quality control; it is the bedrock of reproducible, reliable, and safe science. This compound (IBPTS), a versatile alkylating agent used in the synthesis of pharmaceuticals and other fine chemicals, is no exception.[1] The presence of impurities, such as unreacted starting materials (isobutanol, p-toluenesulfonyl chloride) or by-products, can lead to unpredictable reaction kinetics, the formation of undesired side-products, and, in a pharmaceutical context, the introduction of potentially genotoxic impurities (PGIs).[2][3]
This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of this compound. We move beyond simple procedural lists to explore the causality behind methodological choices, enabling you to select and implement the most appropriate analytical strategy for your specific needs, from routine quality control to in-depth impurity profiling.
The Analytical Imperative: Why Purity Matters
The tosylate functional group is an excellent leaving group, making IBPTS a highly effective reagent in nucleophilic substitution reactions.[1][3] However, related sulfonate esters are recognized as potential genotoxic impurities, which can pose a significant safety risk in drug substances.[4][5] Therefore, a robust analytical strategy is required not only to quantify the main IBPTS component but also to detect and quantify any process-related impurities or degradants to ensure the final product's safety and efficacy.
Core Analytical Methodologies: A Comparative Overview
The purity of IBPTS is most effectively determined using a combination of chromatographic and spectroscopic techniques. The principal methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer unique advantages and provide complementary information. A classical technique like titrimetry can also be employed for a basic assay of the ester content.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally stable organic molecules like IBPTS.[6] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For tosylates, reversed-phase HPLC is the method of choice.
Causality of Method Choice (Expertise & Experience)
Reversed-phase HPLC, typically with a C18 or C8 stationary phase, is selected because it effectively separates compounds based on their hydrophobicity. IBPTS, being a moderately polar molecule, is well-retained and can be readily separated from more polar impurities (e.g., p-toluenesulfonic acid) and potentially less polar by-products. The aromatic tosyl group provides a strong chromophore, making UV detection highly sensitive and specific.[7] A wavelength of around 225 nm is often optimal for detecting the benzene ring in the tosylate moiety.[6]
Experimental Protocol: Purity Determination by RP-HPLC
This protocol describes a self-validating system for the routine purity analysis of IBPTS.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (Re-equilibration)
-
-
Column Temperature: 30 °C.[6]
-
Detection: UV at 225 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh approximately 25 mg of the IBPTS sample and dissolve it in the diluent in a 25 mL volumetric flask to achieve a final concentration of ~1 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Interpretation:
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
The purity is typically calculated using the area percent method, where the peak area of IBPTS is expressed as a percentage of the total area of all observed peaks.
-
Workflow for HPLC Analysis
Caption: Workflow for IBPTS purity analysis by HPLC.
Gas Chromatography (GC)
GC is an exceptionally powerful technique for analyzing volatile and semi-volatile compounds. It is an ideal complementary method to HPLC as it excels at detecting impurities that may be difficult to resolve or observe by liquid chromatography, such as residual solvents (e.g., toluene, isobutanol) and other volatile by-products.[7] Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of impurities based on their mass spectra.
Causality of Method Choice (Expertise & Experience)
IBPTS has sufficient volatility and thermal stability to be analyzed directly by GC without derivatization. A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS or equivalent), is chosen for its versatility in separating compounds over a wide range of polarities and boiling points.[2] Split injection is used to introduce a small, precise amount of the sample onto the column, preventing overloading. Flame Ionization Detection (FID) offers excellent sensitivity for hydrocarbons, while Mass Spectrometry (MS) provides invaluable structural information for peak identification.[9]
Experimental Protocol: Impurity Profiling by GC-MS
-
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer.
-
-
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.[2]
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 280 °C.[2]
-
Injection Mode: Split (Split ratio 50:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Solvent: Ethyl acetate or acetone.
-
Sample Solution: Prepare a solution of IBPTS in the chosen solvent at a concentration of ~1-2 mg/mL.
-
Workflow for GC-MS Analysis
Caption: Workflow for IBPTS impurity profiling by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled for chemical structure elucidation. For purity assessment, ¹H NMR provides a rapid and robust method for confirming the identity of IBPTS and quantifying it against a certified internal standard (quantitative NMR or qNMR).[7][10] It provides an orthogonal view of purity based on the molecular structure itself, rather than on the compound's chromatographic behavior.
Causality of Method Choice (Expertise & Experience)
¹H NMR is chosen because the IBPTS molecule has distinct proton signals for the tosyl and isobutyl groups that are typically well-resolved.[11] By comparing the integration (the area under the peak) of these signals, one can confirm the correct ratio of the two parts of the molecule, ruling out certain structural impurities. For quantification, the signal integrals of the analyte are compared to those of a known amount of an internal standard. The key advantage of qNMR is that it can provide an "absolute" purity value without needing a highly purified IBPTS reference standard.[6] The main limitation is its lower sensitivity, making it unsuitable for detecting impurities below the ~0.5-1% level.[6][7]
Experimental Protocol: Purity Assessment by ¹H NMR
-
Instrumentation:
-
400 MHz or higher NMR spectrometer.[10]
-
-
Sample Preparation:
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
Sample: Accurately weigh ~10-20 mg of IBPTS into an NMR tube.
-
Solvent Addition: Add ~0.7 mL of the deuterated solvent.
-
Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) that has signals in a clear region of the spectrum.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.
-
-
Data Interpretation:
-
Structural Confirmation: Identify the characteristic signals:
-
Aromatic protons of the tosyl group (~7.3-7.8 ppm).
-
Methyl protons of the tosyl group (~2.4 ppm).
-
Methylene protons (-O-CH₂-) of the isobutyl group (~3.8 ppm).
-
Methine proton (-CH-) of the isobutyl group (~1.9 ppm).
-
Methyl protons (-C(CH₃)₂) of the isobutyl group (~0.9 ppm).
-
-
Purity Check: Compare the integration ratios. For example, the ratio of the two aromatic protons ortho to the sulfonyl group to the three methyl protons on the ring should be 2:3.
-
Impurity Detection: Look for any unexpected signals that would indicate the presence of impurities (e.g., signals for free isobutanol or toluene).
-
Performance Comparison of Analytical Techniques
The selection of a method depends on the analytical goal, required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and boiling point.[6] | Analysis of nuclear spin properties in a magnetic field.[6] |
| Primary Use | Quantitative purity assay, analysis of non-volatile and thermal impurities. | Analysis of volatile/semi-volatile impurities, residual solvents.[6] | Structural confirmation, absolute quantification (qNMR).[10] |
| Typical Detector | UV/DAD, MS, ELSD, CAD.[6][10][12] | FID, MS. | NMR Detector. |
| Sensitivity | High (ppm level). Very high with MS (ppb level).[4][6] | Very High (ppb level), especially for volatile impurities.[6][13] | Moderate (requires >0.5-1% for routine detection).[6][7] |
| Quantification | Requires a reference standard (External/Internal Standard). | Requires a reference standard (External/Internal Standard). | Absolute quantification possible with a certified internal standard (qNMR).[6] |
| Strengths | Robust, versatile, widely applicable, high resolution.[6] | Excellent for volatile impurities, definitive identification with MS. | Provides detailed structural information, non-destructive, absolute quantification.[7][10] |
| Limitations | May not detect highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, can be complex for mixtures.[7] |
Recommended Analytical Strategy
For comprehensive quality control of this compound, a multi-faceted or "orthogonal" approach is highly recommended. No single method can provide a complete picture of a sample's purity.
Caption: A recommended orthogonal strategy for IBPTS analysis.
-
Routine Quality Control (QC): Use HPLC-UV for routine batch release, providing a reliable assay of the main component and detection of key non-volatile impurities.
-
Impurity Profiling: Employ GC-MS during process development and for comprehensive batch characterization to identify and control for volatile impurities and residual solvents.
-
Reference Standard and Identity Confirmation: Utilize ¹H NMR to unequivocally confirm the structure and identity of new batches and for establishing the purity of an in-house reference standard via qNMR.
By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and consistency required for downstream applications.
References
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
- BenchChem. (2025).
-
ResearchGate. (2025). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. Request PDF. [Link]
-
Shimadzu. (n.d.). Application Data Sheet No.18B: Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Shimadzu Corporation. [Link]
- BenchChem. (2025).
- Nouryon. (2025).
- Journal of Pharmaceutical Negative Results. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
-
Tay, B. Y. P., Yung, S. C., & Teoh, T. Y. (2016). Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS. International journal of cosmetic science, 38(6), 627–633. [Link]
-
PubMed. (n.d.). A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. [Link]
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A Researcher's Guide to the Infrared Spectrum of Isobutyl p-Toluenesulfonate
For professionals in chemical synthesis and drug development, the precise characterization of molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification and purity assessment. This guide provides an in-depth analysis of the expected IR absorption peaks for isobutyl p-toluenesulfonate, comparing theoretical predictions with experimental data. We will also explore the IR spectra of its precursors, p-toluenesulfonyl chloride and isobutanol, to aid in the identification of potential impurities.
Theoretical Framework: Assigning Vibrational Modes
The infrared spectrum of this compound arises from the vibrations of its constituent functional groups: the p-substituted aromatic ring, the sulfonate ester group, and the isobutyl chain. The energy of these vibrations is quantized, and absorption of infrared radiation occurs when the frequency of the radiation matches the frequency of a specific molecular vibration.
The Sulfonate Group: A Strong Indicator
The sulfonate group (-SO₂-O-) is characterized by strong, distinct absorption bands. The two S=O bonds undergo both asymmetric and symmetric stretching, leading to two prominent peaks. The S-O single bond stretching also gives rise to characteristic absorptions.
-
S=O Asymmetric Stretch: Expected in the range of 1370-1330 cm⁻¹. This is typically a very strong and sharp absorption.
-
S=O Symmetric Stretch: Expected in the range of 1190-1160 cm⁻¹. This is also a strong and sharp absorption.
-
S-O Stretch: Look for one or more strong bands in the 1000-750 cm⁻¹ region.
The Aromatic Ring: Substitution Pattern and Vibrations
The p-substituted benzene ring has several characteristic vibrational modes.
-
Aromatic C-H Stretch: A weak to medium absorption is expected just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range[1].
-
Aromatic C=C Stretch (In-ring): Two to four bands of variable intensity are expected in the 1625-1440 cm⁻¹ region. The bands around 1600 cm⁻¹ and 1500 cm⁻¹ are often prominent[1].
-
C-H Out-of-Plane (OOP) Bending: This is a particularly diagnostic region for determining the substitution pattern of the aromatic ring. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 860-790 cm⁻¹ range[2][3].
The Isobutyl Group: Aliphatic Vibrations
The isobutyl group contributes characteristic aliphatic C-H stretching and bending vibrations.
-
Aliphatic C-H Stretch: Strong absorptions are expected just below 3000 cm⁻¹, typically in the 2985-2870 cm⁻¹ range.
-
C-H Bending:
-
Methyl (CH₃) Bending: Look for a medium absorption around 1470-1450 cm⁻¹ (asymmetric) and a weaker one around 1370 cm⁻¹ (symmetric). The presence of a gem-dimethyl group (isopropyl moiety) in the isobutyl structure often gives rise to a characteristic doublet in the 1385-1365 cm⁻¹ region.
-
Methylene (CH₂) Bending: A scissoring vibration is expected around 1465 cm⁻¹.
-
Experimental Data: this compound
An experimental ATR-IR spectrum of this compound provides a real-world confirmation of these theoretical predictions[4]. The major observed peaks are summarized and compared with the expected ranges in the table below.
| Observed Peak (cm⁻¹) | Intensity | Assignment | Expected Range (cm⁻¹) |
| ~3070 | Weak | Aromatic C-H Stretch | 3100-3030 |
| ~2960, 2935, 2875 | Strong | Aliphatic C-H Stretch | 2985-2870 |
| ~1595 | Medium | Aromatic C=C Stretch | 1625-1580 |
| ~1495 | Medium | Aromatic C=C Stretch | 1520-1470 |
| ~1470 | Medium | CH₃/CH₂ Bending | 1470-1450 |
| ~1380, 1365 | Medium | CH₃ Bending (gem-dimethyl doublet) | 1385-1365 |
| ~1350 | Strong | S=O Asymmetric Stretch | 1370-1330 |
| ~1175 | Strong | S=O Symmetric Stretch | 1190-1160 |
| ~1095 | Strong | Aromatic C-H In-plane Bend / S-O Stretch | 1125-1085 / 1000-750 |
| ~960 | Strong | S-O Stretch | 1000-750 |
| ~815 | Strong | Aromatic C-H OOP Bend (p-substitution) | 860-790 |
| ~660 | Strong | Aromatic Ring Bend | Not specified |
Comparison with Precursors: Identifying Potential Impurities
A crucial aspect of quality control is the identification of unreacted starting materials in the final product. The IR spectra of p-toluenesulfonyl chloride and isobutanol have distinct features that differentiate them from the ester product.
p-Toluenesulfonyl Chloride
The key difference in the IR spectrum of p-toluenesulfonyl chloride is the presence of the S-Cl bond and the absence of the S-O-C ester linkage. The S=O stretching frequencies are also shifted compared to the sulfonate ester. An experimental spectrum of p-toluenesulfonyl chloride shows strong absorptions around 1375 cm⁻¹ and 1170 cm⁻¹ for the S=O asymmetric and symmetric stretches, respectively[5][6][7][8]. The presence of a band for the S-Cl stretch, typically in the 600-500 cm⁻¹ region, would also be indicative of this impurity.
Isobutanol
Isobutanol is readily identified by the presence of a strong, broad O-H stretching band in the region of 3400-3200 cm⁻¹ due to hydrogen bonding[9][10][11]. The C-O stretching vibration of the primary alcohol also gives a strong absorption around 1040 cm⁻¹. The absence of the broad O-H band is a strong indicator of the successful conversion to the tosylate ester.
Workflow for IR Spectral Analysis of this compound
Caption: Workflow for the IR spectral analysis of this compound.
Molecular Structure and Key Vibrational Modes
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of Isobutyl p-Toluenesulfonate
For researchers, scientists, and drug development professionals, the accurate identification and quantification of process-related impurities is a cornerstone of ensuring drug safety and efficacy. Isobutyl p-toluenesulfonate, a potential genotoxic impurity (GTI), demands analytical methodologies that are not only sensitive and specific but also robust and reliable. This guide provides an in-depth comparison of mass spectrometry-based approaches for the analysis of this compound, offering field-proven insights and supporting data to inform your analytical strategy.
The Analytical Imperative: Why this compound Matters
This compound belongs to the class of alkyl sulfonates, which are frequently flagged as potential genotoxic impurities due to their ability to alkylate DNA, potentially leading to mutagenic events.[1] Their presence in active pharmaceutical ingredients (APIs), even at trace levels, is a significant safety concern, prompting stringent control by regulatory agencies.[2][3] Consequently, the development of highly sensitive and selective analytical methods is paramount for risk assessment and control during drug development and manufacturing.
The Power of Mass Spectrometry: A Two-Pronged Approach
Mass spectrometry (MS), coupled with a chromatographic separation technique, has emerged as the gold standard for the trace-level analysis of genotoxic impurities. Its inherent selectivity and sensitivity make it uniquely suited for detecting and quantifying compounds like this compound in complex API matrices. Two primary hyphenated techniques dominate the landscape: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Advantage
For volatile and semi-volatile analytes like this compound, GC-MS offers excellent chromatographic resolution and sensitivity. The analyte is vaporized and separated in a gaseous mobile phase before being ionized and detected by the mass spectrometer.
-
Sample Preparation: A simple "dissolve-and-inject" approach is often feasible.[4] The choice of solvent is critical to ensure analyte stability and compatibility with the GC system. Dichloromethane and ethyl acetate are common choices.[5]
-
Ionization Technique: Electron Ionization (EI) is the most common ionization source for GC-MS. It provides reproducible fragmentation patterns that are valuable for structural elucidation and library matching.
-
Mass Analysis: For enhanced selectivity and sensitivity, especially in complex matrices, triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are highly effective.[5] This technique minimizes background interference, leading to lower limits of detection.
The electron ionization of this compound leads to a characteristic fragmentation pattern. The molecular ion (m/z 228) may be observed, but the most prominent ions typically arise from specific bond cleavages.
Caption: Proposed EI fragmentation pathway of this compound.
The primary fragmentation involves the cleavage of the ester bond, leading to the formation of the toluenesulfonyl cation (m/z 155) and the isobutyl cation (m/z 57).[6] The toluenesulfonyl cation can further lose sulfur dioxide (SO2) to form the stable tropylium ion (m/z 91).[7] These characteristic ions are crucial for the selective detection and quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range
LC-MS provides a powerful alternative, particularly for less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS offers advantages in certain scenarios, such as simultaneous analysis of a wider range of sulfonates with varying volatilities.[4][8]
-
Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly employed, often with a C8 or C18 stationary phase.[9] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typical.
-
Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are the preferred ionization sources. For sulfonate esters, APCI can offer excellent sensitivity.[4]
-
Mass Analysis: Similar to GC-MS, tandem mass spectrometry (MS/MS) with a triple quadrupole instrument operating in MRM mode is the method of choice for achieving the low detection limits required for GTI analysis.[10]
Head-to-Head Comparison: GC-MS vs. LC-MS
The choice between GC-MS and LC-MS depends on several factors, including the specific analyte properties, the complexity of the sample matrix, and the available instrumentation.
| Feature | GC-MS | LC-MS |
| Analyte Volatility | High | Low to High |
| Thermal Stability | Required | Not as critical |
| Chromatographic Resolution | Excellent for volatile compounds | Highly versatile |
| Ionization | Electron Ionization (EI) | ESI, APCI |
| Matrix Effects | Generally lower | Can be significant (ion suppression/enhancement) |
| Sensitivity | High, often in the low ng/mL to pg/mL range[5] | High, often in the low ng/mL to pg/mL range[11] |
| Derivatization | Not typically required for this analyte | Can be used to enhance ionization efficiency[11] |
Alternative Analytical Strategy: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While mass spectrometry offers unparalleled selectivity and sensitivity, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a viable alternative in certain contexts.[12] It is a more accessible and cost-effective technique.
However, the key limitation of HPLC-UV is its sensitivity. For genotoxic impurities, where detection limits in the parts-per-million (ppm) or even lower are often required, HPLC-UV may not provide the necessary performance.[1] The sensitivity of a UV detector is dependent on the chromophore of the analyte, and while the aromatic ring in this compound provides UV absorbance, achieving the stringent limits set for GTIs can be challenging.[12]
Quantitative Performance Comparison
The following table summarizes typical performance data for the analysis of alkyl p-toluenesulfonates using different techniques, providing a benchmark for what can be achieved.
| Parameter | GC-MS/MS | LC-MS/MS | HPLC-UV |
| Limit of Quantitation (LOQ) | 0.10 - 1.05 ng/mL[5] | 1.0 - 1.5 µg/mL (for APTSs)[9] | < 13.5 ng/mL[12] |
| Linearity (r²) | > 0.999[5] | > 0.99[11] | > 0.9998[12] |
| Recovery | 75% - 120%[5] | > 85%[11] | 90% - 99% (analyte dependent)[13] |
Experimental Protocols
Detailed GC-MS/MS Protocol for this compound Analysis
This protocol is a representative example and may require optimization for specific matrices and instrumentation.
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A Senior Application Scientist's Guide to the Detection of Isobutyl p-Toluenesulfonate: A GC-MS Method Comparison
For researchers, scientists, and drug development professionals, the accurate detection and quantification of potentially genotoxic impurities (PGIs) is a critical aspect of pharmaceutical development and quality control. Isobutyl p-toluenesulfonate, a sulfonate ester, falls into this category of compounds that require rigorous monitoring.[1] This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection of this compound, alongside a critical evaluation of alternative analytical techniques. The focus is on providing not just a protocol, but a comprehensive understanding of the methodological choices and their implications.
The Significance of this compound Detection
This compound is an alkylating agent that can be formed during pharmaceutical manufacturing processes, particularly when p-toluenesulfonic acid is used in the presence of isobutanol.[2][3] Sulfonic acid esters are a class of compounds recognized for their potential to interact with DNA, leading to mutations and potential carcinogenicity.[4][5] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established a Threshold of Toxicological Concern (TTC) for genotoxic impurities, often set at a stringent limit of 1.5 µ g/day for long-term drug treatments.[6] This necessitates highly sensitive and selective analytical methods to ensure patient safety and regulatory compliance. While some studies have indicated that this compound may have a lower genotoxic potential compared to other sulfonate esters, its monitoring remains a crucial aspect of process control and final product testing.[4]
Principle of GC-MS for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[7] The principle relies on the separation of compounds in a gaseous mobile phase based on their physicochemical properties as they pass through a stationary phase within a capillary column. Following separation, the compounds are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass spectrometer. This provides both qualitative (identification) and quantitative (concentration) information about the analyte.
The suitability of GC-MS for this compound stems from its volatility, which allows for its analysis without the need for derivatization. The mass spectrometer provides high selectivity and sensitivity, which are essential for detecting trace-level impurities in complex matrices such as active pharmaceutical ingredients (APIs).
Experimental Workflow for GC-MS Analysis
The following diagram illustrates a typical workflow for the GC-MS analysis of this compound in a pharmaceutical sample.
Caption: GC-MS analysis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on the specific sample matrix and available instrumentation.
1. Sample Preparation:
-
Rationale: The goal of sample preparation is to extract this compound from the sample matrix and present it in a clean solution suitable for GC injection.[8] The choice of solvent is critical to ensure good solubility of the analyte and compatibility with the GC system.
-
Step 1: Weighing: Accurately weigh approximately 100 mg of the drug substance into a clean glass vial.
-
Step 2: Dissolution: Add a precise volume (e.g., 1.0 mL) of a suitable volatile organic solvent such as ethyl acetate or dichloromethane.[8][9] Vortex the sample until the drug substance is fully dissolved.
-
Step 3: Extraction (if required): For complex matrices, a liquid-liquid extraction may be necessary to remove non-volatile components. For instance, if the API is a salt, the sample can be dissolved in water and then extracted with an immiscible organic solvent.
-
Step 4: Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could block the GC injector.[10]
2. GC-MS Instrumental Parameters:
-
Rationale: The instrumental parameters are optimized to achieve good chromatographic separation, sensitive detection, and reliable identification of this compound. A non-polar or mid-polar capillary column is typically used for this type of analysis.
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode for trace analysis).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Key ions for this compound (m/z 155, 91, 56) should be monitored.[11] A full scan mode can be used for initial method development and identification.
-
Alternative Analytical Techniques
While GC-MS is a robust technique, other methods can also be employed for the analysis of sulfonate esters. The choice of technique often depends on the specific requirements of the analysis, such as the required sensitivity, the nature of the API, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible technique in most analytical laboratories.[6] It separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. Detection is achieved by measuring the absorbance of UV light by the analyte.
-
Advantages:
-
Wide applicability for non-volatile or thermally labile compounds.
-
Simple and cost-effective instrumentation.
-
-
Disadvantages:
-
Lower sensitivity compared to MS detection, which can be a limitation for trace-level genotoxic impurities.[6]
-
Potential for co-elution with other impurities, leading to inaccurate quantification.
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)
HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[12] This technique is particularly useful for the analysis of sulfonate esters in complex matrices.
-
Advantages:
-
High sensitivity and selectivity, enabling detection at ppm to ppb levels.[12]
-
Applicable to a wide range of compounds, including those not suitable for GC.
-
-
Disadvantages:
-
Higher instrumentation and maintenance costs compared to HPLC-UV and GC-MS.
-
Ionization efficiency can be matrix-dependent, potentially leading to ion suppression effects.
-
Method Comparison
The following table provides a comparative overview of GC-MS, HPLC-UV, and HPLC-MS for the detection of this compound.
| Feature | GC-MS | HPLC-UV | HPLC-MS |
| Principle | Separation of volatile compounds in the gas phase with mass-based detection. | Separation of compounds in the liquid phase with UV absorbance detection. | Separation of compounds in the liquid phase with mass-based detection. |
| Sensitivity | High (ppm to sub-ppm) | Moderate (typically >10 ng/mL)[6] | Very High (ppb to sub-ppb)[12] |
| Selectivity | High (mass fragmentation provides structural information) | Moderate (risk of co-elution) | Very High (mass-to-charge ratio is highly specific) |
| Sample Volatility | Required | Not required | Not required |
| Derivatization | Generally not required for this compound | Not required | Not required |
| Instrumentation Cost | Moderate to High | Low | High |
| Throughput | High | High | Moderate |
Choosing the Right Analytical Technique
The selection of the most appropriate analytical method is a critical decision that depends on several factors. The following diagram illustrates a decision-making workflow for selecting an analytical technique for this compound analysis.
Caption: Decision workflow for selecting an analytical method.
Conclusion
The detection of this compound as a potential genotoxic impurity is a critical requirement in pharmaceutical analysis. GC-MS offers a robust, sensitive, and selective method for this purpose, particularly given the compound's volatility. The choice of analytical technique should be guided by the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. For routine analysis where high sensitivity is not paramount, HPLC-UV may suffice. However, for trace-level quantification in complex matrices or for non-volatile APIs, HPLC-MS stands out as the superior technique. A thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, is essential for making informed decisions and ensuring the safety and quality of pharmaceutical products.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of Isobutyl p-Toluenesulfonate Synthesis
For professionals in chemical research and drug development, the synthesis of intermediates is a routine yet critical task. The conversion of an alcohol to a tosylate is a foundational transformation in organic synthesis, designed to turn a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).[1][2] This conversion opens the door for a multitude of nucleophilic substitution reactions. Isobutyl p-toluenesulfonate (C₁₁H₁₆O₃S, MW: 228.31 g/mol ) is a common reagent and intermediate used for this purpose.[3][4]
However, a successful synthesis is not merely about mixing reagents; it is an exercise in precision, validated by rigorous analytical confirmation. Assuming a reaction has proceeded as planned based on a thin-layer chromatography (TLC) spot alone is a frequent but perilous shortcut. This guide provides an in-depth protocol for the synthesis of this compound and, more critically, a comparative analysis of the spectroscopic methods essential for its unambiguous validation. We will explore not just the procedural steps but the causal logic behind our choices, ensuring a self-validating workflow from start to finish.
Part 1: The Synthesis Pathway—From Alcohol to Alkylating Agent
The most prevalent and efficient method for synthesizing this compound is the esterification of isobutanol with p-toluenesulfonyl chloride (TsCl).[3] The core principle of this reaction is the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.
Causality in Reagent Selection:
-
p-Toluenesulfonyl Chloride (TsCl): This is the source of the tosyl group. The chloride is a good leaving group on the sulfonyl moiety, facilitating the reaction with the alcohol.
-
Base (Sodium Hydroxide or Pyridine): The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid, preventing potential acid-catalyzed side reactions and driving the equilibrium towards the product.[3]
-
Phase Transfer Catalyst (e.g., TBAB): In a biphasic system (like toluene and water), a phase transfer catalyst is used to shuttle the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs, dramatically increasing the reaction rate.[3]
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established industrial and laboratory procedures.[3][5]
-
Reactor Setup: In a well-ventilated fume hood, charge a reaction flask with toluene (900 g), isobutanol (240 g, 3.24 mol), p-toluenesulfonyl chloride (630 g, 3.31 mol), and tetrabutylammonium bromide (TBAB, 30 g, 0.09 mol).
-
Initiation: Begin vigorous stirring and gently heat the mixture to 40-45°C.
-
Base Addition: Prepare a solution of sodium hydroxide (150 g, 3.75 mol) in water (450 g). Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 50°C. This exothermic neutralization is the primary driving force of the reaction.
-
Reaction Monitoring: After the addition is complete, maintain the mixture at 40-50°C and continue stirring for 1 hour. Monitor the reaction's progress by TLC, observing the consumption of the starting alcohol.
-
Workup & Purification:
-
Cool the mixture to room temperature and transfer it to a separatory funnel. Allow the layers to separate.
-
Extract the aqueous layer once with toluene (200 g).
-
Combine the organic layers and wash once with water (300 g) to remove residual salts and base.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene. This yields the crude this compound as an oily residue. The reported purity via this method is high, often exceeding 98%.[3][5]
Caption: Workflow for the synthesis of this compound.
Part 2: The Spectroscopic Gauntlet—A Multi-Technique Validation Approach
No single analytical technique provides a complete picture of a molecule. A robust validation strategy employs a suite of spectroscopic methods, each offering a unique and complementary piece of structural evidence.[6] For this compound, our primary tools are Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule, providing detailed information about the carbon-hydrogen framework.[7][8]
Experimental Protocol:
-
Prepare a sample by dissolving 5-10 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H (proton) and ¹³C (carbon-13) spectra on a suitable NMR spectrometer (e.g., 400 MHz).
The ¹H NMR spectrum confirms the presence and connectivity of all non-exchangeable protons. For this compound, we expect to see five distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.80 | Doublet | 2H | Aromatic Protons (ortho to -SO₂) |
| ~ 7.35 | Doublet | 2H | Aromatic Protons (meta to -SO₂) |
| ~ 3.85 | Doublet | 2H | Methylene Protons (-O-CH₂ -) |
| ~ 2.45 | Singlet | 3H | Methyl Protons (Ar-CH₃ ) |
| ~ 1.95 | Multiplet | 1H | Methine Proton (-CH -(CH₃)₂) |
| ~ 0.90 | Doublet | 6H | Methyl Protons (-CH(CH₃ )₂) |
Note: These are predicted values. Actual shifts may vary slightly based on solvent and concentration.
Key Validation Insights from ¹H NMR:
-
Aromatic Region: The presence of two doublets around 7-8 ppm is characteristic of the para-substituted benzene ring of the tosyl group.
-
Isobutyl Group: The distinct doublet at ~3.85 ppm (for the -OCH₂- group), a multiplet around 1.95 ppm, and a 6H doublet around 0.90 ppm are the definitive signature of the isobutyl ester moiety.
-
Tosyl Methyl Group: A sharp singlet at ~2.45 ppm confirms the methyl group on the aromatic ring.
The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | Aromatic Carbon (C-SO₂) |
| ~ 133.0 | Aromatic Carbon (C-CH₃) |
| ~ 130.0 | Aromatic Carbons (CH, meta to -SO₂) |
| ~ 128.0 | Aromatic Carbons (CH, ortho to -SO₂) |
| ~ 77.5 | Methylene Carbon (-O-C H₂) |
| ~ 27.5 | Methine Carbon (-C H-(CH₃)₂) |
| ~ 21.5 | Methyl Carbon (Ar-C H₃) |
| ~ 18.5 | Methyl Carbons (-CH(C H₃)₂) |
Note: Data referenced from spectral databases for similar compounds.[9]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[8]
Experimental Protocol:
-
Place a small drop of the neat oily product directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.
Comparative Analysis for Validation: The most compelling evidence from IR comes from comparing the product spectrum to that of the starting material, isobutanol.
-
Disappearance of O-H Stretch: The broad absorption band characteristic of the alcohol O-H group (typically ~3300-3400 cm⁻¹) in isobutanol must be absent in the product spectrum.
-
Appearance of Sulfonate Stretches: The appearance of very strong, sharp peaks characteristic of the sulfonate group is the primary confirmation.
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~ 1360 | S=O Asymmetric Stretch | Confirms presence of tosylate group |
| ~ 1175 | S=O Symmetric Stretch | Confirms presence of tosylate group |
| ~ 3000-2850 | C-H Aliphatic Stretch | Confirms isobutyl group |
| ~ 1600, 1450 | C=C Aromatic Stretch | Confirms aromatic ring |
| ~ 1100-1000 | C-O Stretch | Confirms ester linkage |
Note: IR data referenced from spectral databases.[9][10][11]
Caption: A multi-pronged workflow for spectroscopic validation.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[8]
Experimental Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze using a technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
Expected Mass Spectrum: The molecular formula C₁₁H₁₆O₃S gives an expected molecular weight of 228.08 g/mol (monoisotopic mass).
| m/z (Mass-to-Charge Ratio) | Assignment | Significance |
| 228 | [M]⁺ | Molecular Ion |
| 155 | [C₇H₇SO₂]⁺ | Tosyl cation fragment |
| 91 | [C₇H₇]⁺ | Tropylium ion from tosyl group |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
Note: Data referenced from NIST and PubChem databases.[9]
Key Validation Insights from MS:
-
Molecular Ion: Observing the peak at m/z 228 confirms the correct molecular weight, ruling out many potential side products or unreacted starting materials.
-
Fragmentation: The presence of the base peak at m/z 155 (tosyl fragment) is a powerful confirmation of the tosylate structure.[9] The isobutyl fragment at m/z 57 further supports the correct ester formation.
Part 3: Comparative Guide—Synthesizing the Spectroscopic Data
Each technique provides a piece of the puzzle. True confidence in the product's identity comes from how these pieces fit together into a coherent whole.
| Technique | Primary Confirmation | Strengths | Limitations |
| ¹H & ¹³C NMR | Complete C-H framework and atom connectivity. | Provides the most detailed structural information; excellent for identifying isomers. | Less sensitive than MS; requires relatively pure sample. |
| IR Spectroscopy | Presence/absence of key functional groups. | Fast, simple, and excellent for confirming the conversion of -OH to -OTs. | Does not provide detailed connectivity information. |
| Mass Spectrometry | Molecular weight and key structural fragments. | Extremely sensitive; confirms elemental composition (with HRMS). | Isomers can have identical masses; fragmentation can be complex. |
This multi-technique approach creates a self-validating system . The molecular formula derived from the NMR integration and ¹³C count must match the molecular weight found by MS. The functional groups identified by IR (S=O, C-O) must be consistent with the structure elucidated by NMR. When all three datasets converge to describe the same molecule—this compound—the validation is complete and trustworthy.
While the described synthesis is robust, alternative methods exist, particularly for more challenging substrates. For sterically hindered alcohols, conversion to a mesylate (using MsCl) or a triflate (using Tf₂O) can be more efficient.[12] Similarly, using pyridine as both the solvent and the base is a common alternative to the biphasic system described here.[13] Awareness of these alternatives is key to versatile problem-solving in a research environment.
Conclusion
The successful synthesis of this compound is not an endpoint but a gateway to further chemical transformations. Its validation is therefore not a formality but a foundational requirement for the integrity of subsequent research. By systematically applying and cross-referencing data from NMR, IR, and MS, researchers can move forward with confidence, knowing their starting material is precisely what it is intended to be. This rigorous, evidence-based approach is the hallmark of sound scientific practice in the modern chemistry laboratory.
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Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Journal of Chemical Education. Available at: [Link]
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Butyl-p-toluenesulfonate. PubChem, National Institutes of Health. Available at: [Link]
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1H and 13C NMR spectra of compound 2a. Synfacts. Available at: [Link]
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Toward a method for synthesis of allylic tosylates. Morressier. Available at: [Link]
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How can I tosylate an hindered secondary alcohol? ResearchGate. Available at: [Link]
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Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Center for Biotechnology Information. Available at: [Link]
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Benzenesulfonic acid, 4-methyl-, butyl ester. NIST Chemistry WebBook. Available at: [Link]
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CAS No : 4873-56-7 | Product Name : this compound. Pharmaffiliates. Available at: [Link]
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Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS. PubMed. Available at: [Link]
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Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC diode-array detector method and GC-MS. ResearchGate. Available at: [Link]
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Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. PubMed. Available at: [Link]
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Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. ResearchGate. Available at: [Link]
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Methyl p-toluenesulfonate. PubChem, National Institutes of Health. Available at: [Link]
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FT-IR spectrum and molecular structure of methyl p-toluene sulfonate... ResearchGate. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Isobutyl p-Toluenesulfonate
For the diligent researcher, ensuring the safe and compliant disposal of laboratory reagents is as critical as the integrity of their experimental results. Isobutyl p-toluenesulfonate (also known as isobutyl tosylate), a common alkylating agent in organic synthesis, requires careful handling from acquisition to disposal due to its hazardous properties. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Data sourced from PubChem.[1]
These classifications underscore the necessity of stringent safety measures. This compound is not merely a chemical inconvenience to be discarded; it is a substance with the potential to cause significant harm upon improper handling or exposure. The "harmful if swallowed" and irritant properties are key factors in its classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
The Regulatory Landscape: RCRA and Hazardous Waste Determination
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under RCRA.[2] While this compound is not specifically listed by name as a hazardous waste (i.e., it is not a "listed" waste on the F, K, P, or U lists), it qualifies as a "characteristic" hazardous waste.[2][3] A waste is deemed hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. The skin and eye irritation properties of this compound align with the corrosivity characteristic, and its oral toxicity aligns with the toxicity characteristic.
Therefore, any this compound destined for disposal must be managed as a hazardous waste in accordance with federal, state, and local regulations. It is forbidden to dispose of this chemical down the drain or in regular solid waste.[4][5]
Disposal Pathways: A Decision Framework
Researchers have two primary pathways for the disposal of this compound. The choice between these pathways depends on the quantity of waste, the laboratory's capabilities, and institutional policies.
Caption: Decision tree for selecting the appropriate disposal pathway for this compound.
Pathway 1: Direct Disposal via Hazardous Waste Contractor
This is the most straightforward and common method for disposing of chemical waste in a laboratory setting. It involves collecting the waste in a designated, properly labeled container for pickup by your institution's certified hazardous waste management provider.
Step-by-Step Protocol for Direct Disposal:
-
Container Selection: Choose a clean, chemically compatible container with a secure, leak-proof screw cap. Glass bottles are generally suitable. Ensure the container is free of any residues that could react with the tosylate.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react violently.[5]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste enters the container)
-
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be at or near the point of generation, under the control of the laboratory personnel. The container must be kept closed at all times except when adding waste.
-
Arrange for Pickup: Once the container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for its removal. Do not exceed the accumulation time limits set by the EPA and your institution.[6]
Pathway 2: Chemical Neutralization via Alkaline Hydrolysis
For researchers with a strong understanding of organic chemistry and the appropriate safety controls, chemical neutralization can be an effective way to degrade this compound into less hazardous byproducts before disposal. The primary mechanism for this is alkaline hydrolysis, which cleaves the ester bond.
Causality of Experimental Choice: this compound is an ester of p-toluenesulfonic acid and isobutanol. Esters can be readily hydrolyzed under basic (saponification) or acidic conditions. Alkaline hydrolysis is generally preferred in a laboratory setting as it is often faster and more controlled than acid-catalyzed hydrolysis, and it avoids the handling of corrosive acids. The reaction breaks the tosylate down into isobutanol and a salt of p-toluenesulfonic acid, both of which are generally considered less hazardous than the parent alkylating agent.
The Reaction:
Step-by-Step Protocol for Alkaline Hydrolysis:
!!! WARNING: This procedure should only be performed by trained personnel in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. !!!
-
Preparation:
-
For every 1 gram of this compound waste, prepare a solution of 10 mL of 2M sodium hydroxide (NaOH) in a flask equipped with a magnetic stir bar.
-
Ensure the flask is large enough to accommodate the volume with sufficient headspace (e.g., a 250 mL flask for 5g of tosylate).
-
Set up the flask in a heating mantle on a stir plate within a chemical fume hood.
-
-
Reaction:
-
While stirring the NaOH solution, slowly and carefully add the this compound waste. The tosylate may be a liquid or a low-melting solid.
-
Heat the mixture to a gentle reflux (approximately 80-100 °C) and maintain stirring.
-
Continue the reaction for at least 2 hours to ensure complete hydrolysis. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Cooldown and Neutralization:
-
After the reaction is complete, turn off the heat and allow the solution to cool to room temperature.
-
Check the pH of the solution. It will be highly basic.
-
Carefully neutralize the solution by slowly adding an acid, such as 1M hydrochloric acid (HCl), while stirring. Monitor the pH and aim for a final pH between 6 and 8. Be cautious as the neutralization reaction is exothermic.
-
-
Disposal of Hydrolyzed Solution:
-
The resulting neutralized solution, containing sodium p-toluenesulfonate, isobutanol, and sodium chloride, is significantly less hazardous than the original tosylate.
-
This solution should be collected as hazardous waste, clearly labeled with its components, and disposed of through your institution's EHS-approved channels. While less hazardous, it is still a chemical mixture and should not be drain-disposed without explicit permission from your EHS department.
-
Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is required.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, work from outside the immediate spill zone.
-
Contain: For liquid spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if necessary.
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of the size.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Paratoluolsulphonic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
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-
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-
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-
YouTube. (2018, July 27). alcohols tosylates. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
